molecular formula C39H59NO15 B8106028 Fmoc-NH-PEG11-CH2COOH

Fmoc-NH-PEG11-CH2COOH

カタログ番号: B8106028
分子量: 781.9 g/mol
InChIキー: SFAFLCDMDCLRMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-NH-PEG11-CH2COOH (CAS 2629308-66-1) is a monodispersed PEG-based linker of high purity (≥95%), featuring an Fmoc-protected amine on one terminus and a carboxylic acid group on the other . This bifunctional design provides researchers with orthogonal reactivity, allowing for sequential and controlled conjugation strategies . The Fmoc protecting group is stable under acidic conditions but can be selectively removed under basic conditions, revealing a free primary amine for subsequent coupling reactions . Simultaneously, the terminal carboxylic acid (CH2COOH) can be activated with common agents like EDC or DCC to form stable amide bonds with primary amines, offering a versatile handle for bioconjugation . The integrated PEG11 spacer, comprising 11 ethylene oxide units, confers significant hydrophilicity, enhancing the solubility of conjugated molecules in aqueous media and improving bioavailability . Furthermore, the PEG chain increases the overall molecular flexibility and steric accessibility, which can lead to improved binding kinetics and reduced aggregation in complex biological systems . This reagent is extensively applied in the synthesis of Antibody-Drug Conjugates (ADCs) as a cleavable linker, in the construction of PROteolysis-Targeting Chimeras (PROTACs) to connect the E3 ligase ligand with the target protein ligand, and in the development of diagnostic probes and imaging agents by linking targeting moieties with reporter molecules . It is critical for research applications in drug delivery, nanotechnology, and novel materials science . For optimal stability, this product should be stored at -20°C in a sealed container, protected from light and moisture, and is intended strictly for Research Use Only .

特性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59NO15/c41-38(42)32-54-30-29-53-28-27-52-26-25-51-24-23-50-22-21-49-20-19-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-40-39(43)55-31-37-35-7-3-1-5-33(35)34-6-2-4-8-36(34)37/h1-8,37H,9-32H2,(H,40,43)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAFLCDMDCLRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H59NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NH-PEG11-CH2COOH: A Versatile Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG11-CH2COOH is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, peptide synthesis, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols to facilitate its effective use in research and development.

This molecule features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for selective and sequential conjugation reactions. The Fmoc group provides a temporary protecting group for the amine, which can be deprotected under basic conditions. The PEG spacer enhances solubility and reduces immunogenicity of the resulting conjugate. The terminal carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond.

Chemical Properties and Data Presentation

This compound is a well-defined molecule with specific physicochemical properties that are critical for its application in sensitive biological systems.

PropertyValueSource(s)
Molecular Formula C39H59NO15[1]
Molecular Weight 781.88 g/mol [1][2]
Appearance White to off-white solid or viscous liquid[1]
Purity ≥95%[2][3]
Solubility Soluble in DMF, DMSO, and water
Storage Conditions -20°C, protected from light and moisture[3]

Key Applications

The unique trifunctional nature of this compound makes it a versatile tool in several areas of biomedical research.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this linker can be incorporated into a peptide sequence to introduce a PEG spacer with a terminal carboxylic acid. This is particularly useful for modifying the pharmacokinetic properties of a peptide or for providing a site for further conjugation.

Antibody-Drug Conjugates (ADCs)

This compound can be used to link a cytotoxic payload to an antibody. The carboxylic acid end can be conjugated to an amine on the drug, and after deprotection of the Fmoc group, the newly exposed amine can be attached to a modified antibody. The PEG spacer helps to improve the solubility and stability of the final ADC.

PROTACs Development

As a PROTAC linker, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The length and flexibility of the PEG11 chain can be critical for inducing the formation of a productive ternary complex, leading to the degradation of the target protein.

Nanoparticle Functionalization

The linker can be used to attach targeting ligands or therapeutic molecules to the surface of nanoparticles. The carboxylic acid can be coupled to amines on the nanoparticle surface, and the deprotected amine can then be used to attach other functionalities.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: General Procedure for Amide Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid of this compound and its subsequent reaction with a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a small molecule drug)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purification

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation:

    • For DCC/NHS coupling: Add NHS (1.1 eq) and DCC (1.1 eq) to the solution. Stir at room temperature for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • For HATU/DIPEA coupling: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes.

  • Coupling: Add the amine-containing molecule (1.2 eq) dissolved in a minimal amount of DMF to the activated linker solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by HPLC.

  • Work-up and Purification:

    • If using DCC, filter off the DCU precipitate.

    • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or preparative HPLC.

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

  • Fmoc-protected conjugate from Protocol 4.1

  • 20% Piperidine in DMF (v/v)

  • DMF

  • Reaction vessel

Procedure:

  • Dissolution: Dissolve the Fmoc-protected conjugate in DMF.

  • Deprotection: Add the 20% piperidine in DMF solution to the reaction vessel.

  • Reaction: Stir at room temperature for 30 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the piperidine. The resulting amine-PEG11-CH2COOH-conjugate can be purified by HPLC or used directly in the next step.

Visualizations

Chemical Structure and Reaction Scheme

chemical_structure_and_reaction cluster_structure This compound Structure cluster_reaction General Bioconjugation Workflow Fmoc Fmoc NH NH Fmoc->NH PEG11 -(CH2CH2O)11- NH->PEG11 CH2COOH CH2COOH PEG11->CH2COOH start This compound step1 Activate COOH (e.g., EDC, NHS) start->step1 step2 Couple to R1-NH2 step1->step2 intermediate Fmoc-NH-PEG11-CH2CO-NH-R1 step2->intermediate step3 Fmoc Deprotection (20% Piperidine/DMF) intermediate->step3 step4 Couple to R2-X step3->step4 final R2-NH-PEG11-CH2CO-NH-R1 step4->final

Caption: Chemical structure of this compound and a general workflow for bioconjugation.

Representative Signaling Pathway Inhibition by an ADC

This diagram illustrates a hypothetical scenario where an ADC, constructed using a PEG linker, targets a cancer cell surface receptor, leading to the internalization and release of a cytotoxic payload that inhibits a key signaling pathway.

adc_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (with PEG Linker) Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Payload Cytotoxic Payload Endosome->Payload Payload Release Pathway Signaling Pathway (e.g., Proliferation) Payload->Pathway Inhibition Apoptosis Apoptosis Pathway->Apoptosis Induction

Caption: An ADC utilizing a PEG linker inhibits a cancer cell signaling pathway.

Conclusion

This compound is a highly valuable and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure, which includes a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, allows for the precise and controlled synthesis of complex bioconjugates. The protocols and information provided in this guide are intended to serve as a comprehensive resource for the effective application of this linker in the development of innovative therapeutics and research tools. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-NH-PEG11-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Fmoc-NH-PEG11-CH2COOH, a heterobifunctional PEG linker crucial in bioconjugation, peptide synthesis, and drug delivery systems.

Core Chemical and Physical Properties

This compound is a versatile tool in the field of bioconjugation, offering a combination of a protected amine, a flexible polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure allows for sequential and controlled conjugation to biomolecules. The fluorenylmethyloxycarbonyl (Fmoc) group provides a stable protecting group for the amine, which can be selectively removed under basic conditions. The 11-unit PEG chain enhances the solubility and bioavailability of the conjugated molecule, while the carboxylic acid enables covalent linkage to primary amines through amide bond formation.[1][2]

PropertyValueReferences
Molecular Formula C39H59NO15[1][3]
Molecular Weight 781.88 g/mol [1][4]
Purity Typically ≥95% or ≥97%[1][4]
Appearance Viscous Liquid or White to Off-White Powder[5]
Solubility Soluble in water, aqueous buffers, DMF, DMSO, chloroform, and methylene chloride. Less soluble in alcohol and toluene. Insoluble in ether.[3][6]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[3]

Experimental Protocols

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step to expose the primary amine for subsequent conjugation. A standard and effective method involves the use of piperidine in a polar aprotic solvent.

Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Round bottom flask

  • Shaker

  • Filtration apparatus

Procedure:

  • Dissolve the this compound-conjugated substrate (e.g., on a solid support resin) in a round bottom flask.

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Add the piperidine solution to the flask, using approximately 10 mL per gram of resin.[7]

  • Shake the mixture at room temperature for 2 minutes.[7]

  • Filter the solution to remove the deprotection reagent.[7]

  • Add a fresh portion of the 20% piperidine in DMF solution.

  • Shake the mixture for an additional 5-10 minutes at room temperature.[7][8]

  • Filter the resin and wash thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]

The deprotection occurs via a β-elimination mechanism, which is rapid in polar solvents like DMF.[8][9]

Carboxylic Acid Activation and Amine Coupling

The terminal carboxylic acid of the PEG linker can be activated to form a stable amide bond with a primary amine-containing molecule (e.g., a protein, peptide, or drug). A common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Materials:

  • Deprotected NH2-PEG11-CH2COOH

  • EDC

  • NHS (or sulfo-NHS for aqueous reactions)

  • Amine-containing molecule

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)

  • Anhydrous DMF or DMSO (for non-aqueous reactions)

Procedure:

  • Activation:

    • Dissolve the deprotected PEG linker in the Activation Buffer (for aqueous reactions) or an anhydrous organic solvent like DMF (for non-aqueous reactions).[10][11]

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the PEG linker.[12]

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester intermediate.[10][12]

  • Conjugation:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated PEG-NHS ester solution to the amine-containing molecule solution. A 1.5 to 10-fold molar excess of the activated linker is a common starting point, but this should be optimized for the specific application.[12]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[12]

  • Quenching:

    • Add a quenching solution (e.g., Tris-HCl or glycine to a final concentration of 20-50 mM) to stop the reaction by consuming any unreacted NHS esters.[12]

    • Incubate for 15-30 minutes at room temperature.[12]

The EDC/NHS chemistry proceeds through a two-step mechanism, where EDC first activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable NHS ester that readily reacts with primary amines.[12][13]

Purification of PEGylated Bioconjugates

After the conjugation reaction, it is essential to purify the desired PEGylated product from unreacted starting materials and byproducts. Several chromatographic techniques are commonly employed for this purpose.

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. SEC is effective for removing low molecular weight impurities such as unreacted PEG linkers and quenching reagents from the larger PEGylated protein.[]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of PEG chains can shield the surface charges of a protein, altering its isoelectric point. This change in charge can be exploited to separate PEGylated proteins from their unmodified counterparts. Cation-exchange chromatography is often the method of choice.[][15]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is particularly useful for the purification of PEGylated peptides and small proteins and can also be used on an analytical scale to identify PEGylation sites and separate positional isomers.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under non-denaturing conditions. While not as commonly used as SEC or IEX for PEGylated proteins, it can serve as a supplementary purification step.[]

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow for bioconjugation and the mechanism of the carboxylic acid activation.

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_activation Carboxylic Acid Activation cluster_conjugation Bioconjugation cluster_purification Purification start This compound deprotection Treat with 20% Piperidine in DMF start->deprotection deprotected_peg NH2-PEG11-CH2COOH deprotection->deprotected_peg activation React with EDC and NHS deprotected_peg->activation activated_peg NHS-Ester Activated PEG activation->activated_peg conjugation Couple at pH 7.2-7.5 activated_peg->conjugation biomolecule Amine-containing Biomolecule (e.g., Protein) biomolecule->conjugation crude_product Crude PEGylated Product conjugation->crude_product purification Chromatography (SEC, IEX, or RP-HPLC) crude_product->purification final_product Purified PEGylated Biomolecule purification->final_product

Caption: General workflow for bioconjugation using this compound.

edc_nhs_mechanism cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Formation of NHS Ester cluster_step3 Step 3: Amide Bond Formation peg_cooh PEG-COOH o_acylisourea O-acylisourea Intermediate (unstable) peg_cooh->o_acylisourea + edc EDC edc->o_acylisourea + peg_nhs PEG-NHS Ester (semi-stable) o_acylisourea->peg_nhs + NHS nhs NHS peg_conjugate PEG-Biomolecule Conjugate (stable amide bond) peg_nhs->peg_conjugate + Biomolecule-NH2 biomolecule_nh2 Biomolecule-NH2

Caption: Reaction mechanism for EDC/NHS coupling of a carboxylic acid to a primary amine.

References

An In-depth Technical Guide to Fmoc-NH-PEG11-CH2COOH: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Fmoc-NH-PEG11-CH2COOH. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and peptide synthesis due to its unique combination of a protected amine, a flexible polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This guide details its chemical structure, outlines a representative synthesis protocol, presents key quantitative data, and illustrates its synthetic workflow.

Molecular Structure and Properties

This compound, also known as Fmoc-amido-PEG11-acetic acid, is a discrete PEG linker. Its structure is characterized by three key functional components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the primary amine. Its removal under mild basic conditions, typically with piperidine, allows for the selective exposure of the amine for subsequent conjugation or peptide chain extension.

  • PEG11 Spacer: The core of the molecule consists of eleven repeating ethylene glycol units. This hydrophilic chain imparts several desirable properties, including increased solubility in aqueous media, reduced aggregation of conjugated biomolecules, and improved pharmacokinetic profiles of drug conjugates.[1][2] The discrete length of the PEG chain ensures batch-to-batch consistency and a defined distance between the conjugated moieties.

  • Terminal Carboxylic Acid (CH2COOH): This functional group provides a reactive handle for conjugation to primary amines on biomolecules, such as the lysine residues of proteins or antibodies. The formation of a stable amide bond is typically achieved using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]

The combination of these features in a single molecule allows for orthogonal conjugation strategies, where the amine and carboxylic acid can be reacted in a stepwise manner.

Chemical Structure:

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications, including:

  • Peptide Synthesis: It can be used as a hydrophilic spacer in solid-phase peptide synthesis (SPPS) to improve the solubility and handling of hydrophobic peptides.

  • Bioconjugation: This linker is ideal for conjugating small molecule drugs, imaging agents, or other payloads to proteins, antibodies, and other biomolecules. The PEG spacer can help to maintain the biological activity of the protein by providing distance from the conjugated molecule.

  • PROTACs and ADCs: In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), this linker can be used to connect the targeting moiety (e.g., an antibody or a small molecule ligand) to the therapeutic payload (e.g., a cytotoxic drug or an E3 ligase ligand). The defined length and hydrophilicity of the PEG chain are critical for optimizing the efficacy and safety of these complex therapeutics.

  • Surface Modification: The carboxylic acid can be used to attach the molecule to amine-functionalized surfaces, while the Fmoc-protected amine can be deprotected to allow for further modification of the surface.

References

A Technical Guide to Fmoc-NH-PEG11-CH2COOH: A Versatile Linker in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-NH-PEG11-CH2COOH, a heterobifunctional linker widely utilized in peptide synthesis, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its application, and visualizes the workflow for its use in solid-phase peptide synthesis.

Core Properties of this compound

This compound is a valuable reagent in bioconjugation chemistry, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by an 11-unit polyethylene glycol (PEG) spacer. This structure imparts several desirable characteristics:

  • Orthogonal Protection: The Fmoc group is base-labile, allowing for its removal under conditions that do not affect the acid-labile side-chain protecting groups typically used in peptide synthesis.

  • Hydrophilicity: The PEG chain enhances the solubility of the resulting conjugates in aqueous media, which can be beneficial for both the synthesis process and the bioavailability of the final product.

  • Flexible Spacer: The PEG linker provides a long, flexible spacer arm, which can be crucial for maintaining the biological activity of conjugated molecules by reducing steric hindrance.

Chemical and Physical Data

The quantitative data for this compound is summarized in the table below. It is important to note that multiple CAS numbers have been associated with this compound in various commercial and chemical information databases. Researchers should verify the specific CAS number with their supplier.

PropertyValueCitations
CAS Number(s) 2629308-66-1, 675606-79-8[1][2][3][4]
Molecular Formula C₃₉H₅₉NO₁₅[1]
Molecular Weight 781.88 g/mol [1]
Purity ≥95% - ≥98%[1][2]
Appearance White to off-white solid
Storage Conditions -20°C, keep in dry and avoid sunlight[1]

Applications in Research and Development

The unique properties of this compound make it a versatile tool in several areas of research and drug development:

  • Solid-Phase Peptide Synthesis (SPPS): It can be used to introduce a PEG spacer within a peptide sequence or at the N-terminus. The carboxylic acid can be coupled to a resin-bound amine, and after Fmoc deprotection, the peptide chain can be elongated from the newly exposed amine.

  • PROTACs and Targeted Drug Delivery: This linker is frequently used in the synthesis of PROTACs to connect a target protein-binding ligand to an E3 ligase-recruiting ligand. The PEG chain's length and flexibility are critical for enabling the formation of a productive ternary complex.

  • Bioconjugation: The carboxylic acid can be activated to react with primary amines on proteins, antibodies, or other biomolecules, while the Fmoc-protected amine provides a handle for further modification after deprotection.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in solid-phase peptide synthesis. These are general guidelines and may require optimization based on the specific peptide sequence and resin.

Coupling of this compound to an Amino-Functionalized Resin

This protocol describes the coupling of the carboxylic acid moiety of the linker to a resin bearing a free amino group (e.g., Rink Amide resin after Fmoc deprotection).

Materials:

  • Amino-functionalized solid-phase resin (e.g., Rink Amide, 100-200 mesh)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or HCTU

  • Hydroxybenzotriazole (HOBt) or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Peptide synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[5]

  • Resin Preparation: If the resin is Fmoc-protected, perform Fmoc deprotection by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).[5]

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) or HATU (3 equivalents) in DMF.[5][6]

    • Add DIC (3 equivalents) to the mixture and allow it to pre-activate for 10-15 minutes. If using HATU, add DIPEA (6 equivalents).[5][6]

  • Coupling Reaction: Add the activated linker solution to the swelled and deprotected resin. Agitate the mixture at room temperature for 2-4 hours.[6]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups on the resin, a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF.

  • Confirmation of Coupling: A small sample of the resin can be taken for a Kaiser test (ninhydrin test) to confirm the absence of free primary amines.[7]

Fmoc Deprotection of the Linker

This protocol describes the removal of the Fmoc protecting group from the linker-functionalized resin to expose the primary amine for subsequent peptide chain elongation.

Materials:

  • This compound-functionalized resin

  • 20% Piperidine in DMF (v/v)

  • DMF, peptide synthesis grade

  • DCM

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 15-30 minutes.

  • Fmoc Removal: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 10-20 minutes at room temperature.[5][8]

  • Second Deprotection: Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 10 minutes to ensure complete deprotection.[5]

  • Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.

  • Final Wash: Wash the resin with DCM (3-5 times) and proceed to the next amino acid coupling step.

Subsequent Amino Acid Coupling

This protocol is a standard procedure for coupling the next Fmoc-protected amino acid to the deprotected amine of the linker.

Materials:

  • Deprotected NH2-PEG11-CH2CO-Resin

  • Fmoc-protected amino acid

  • Coupling reagents (e.g., HBTU/HOBt/DIPEA or HATU/DIPEA)

  • DMF, peptide synthesis grade

  • DCM

Procedure:

  • Activation of Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin as described in step 3.1.5.

  • Repeat Cycle: Repeat the deprotection (3.2) and coupling (3.3) steps for each subsequent amino acid in the peptide sequence.

Visualization of Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows involving this compound.

G resin Amino-functionalized Resin swell Swell Resin in DMF resin->swell 1. deprotect_resin Fmoc Deprotection (if applicable) swell->deprotect_resin 2. couple Couple Linker to Resin deprotect_resin->couple 3. activate Activate this compound (e.g., with HCTU/DIPEA) activate->couple wash1 Wash (DMF, DCM) couple->wash1 4. kaiser1 Kaiser Test (Optional) wash1->kaiser1 5. linked_resin Fmoc-NH-PEG11-CO-Resin kaiser1->linked_resin Success

Caption: Workflow for coupling this compound to an amino-functionalized resin.

G start_resin Fmoc-NH-PEG11-CO-Resin deprotect Fmoc Deprotection (20% Piperidine in DMF) start_resin->deprotect 1. wash1 Wash (DMF) deprotect->wash1 2. couple_aa Couple Amino Acid wash1->couple_aa 3. activate_aa Activate Fmoc-Amino Acid (e.g., with HATU/DIPEA) activate_aa->couple_aa wash2 Wash (DMF, DCM) couple_aa->wash2 4. kaiser2 Kaiser Test (Optional) wash2->kaiser2 5. repeat Repeat Cycle for Next Amino Acid kaiser2->repeat Success

Caption: Cyclical workflow for peptide elongation from the linker-functionalized resin.

References

An In-depth Technical Guide to Fmoc-NH-PEG11-CH2COOH for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG11-CH2COOH is a heterobifunctional linker molecule integral to modern bioconjugation, drug delivery, and peptide synthesis. Its unique architecture, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the covalent attachment of molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its applications in targeted therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a chemical entity designed for the precise and controlled linkage of biomolecules and small molecule drugs. The Fmoc protecting group provides a stable shield for the primary amine, which can be selectively removed under basic conditions, allowing for sequential conjugation. The PEG11 spacer is a key feature, imparting increased hydrophilicity to the resulting conjugate, which can enhance solubility, reduce immunogenicity, and improve pharmacokinetic profiles. The terminal carboxylic acid serves as a reactive handle for coupling to primary amines on target molecules, forming stable amide bonds.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for experimental design, including calculating molar equivalents and understanding the physical characteristics of the molecule.

PropertyValueSource
Molecular Weight 781.88 g/mol [1][2][3]
Molecular Formula C₃₉H₅₉NO₁₅[1][2][3]
Purity ≥95% to ≥98%[2][3]
Appearance White to off-white solid or viscous oil[1]
Solubility Soluble in DMF, DMSO, and aqueous buffers[1]
Storage Store at -20°C, protected from light and moisture[2]

Core Applications in Drug Development

The unique trifunctional nature of this compound makes it a valuable tool in several areas of advanced drug development:

  • Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, and upon internalization, the drug is released, leading to targeted cell killing. The PEG11 spacer helps to improve the solubility and stability of the ADC.

  • PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as the central linker connecting the target-binding ligand and the E3 ligase ligand.

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), this molecule can be incorporated as a hydrophilic spacer to improve the solubility and handling of the growing peptide chain.

Experimental Protocols

The use of this compound involves two primary chemical transformations: the deprotection of the Fmoc group to reveal the primary amine, and the activation of the carboxylic acid to form an amide bond with a target molecule.

Fmoc Deprotection Protocol

This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • DMF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the this compound in DMF in a reaction vessel.

  • Add the 20% piperidine in DMF solution to the reaction vessel. A typical ratio is 10 mL of deprotection solution per gram of peptide-resin in solid-phase synthesis, and a 2-5 fold molar excess for solution-phase reactions.[4]

  • Allow the reaction to proceed at room temperature with gentle agitation under an inert atmosphere. The reaction time is typically 10-30 minutes.[4][5]

  • Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Fmoc group.

  • Upon completion, the deprotected product can be purified by washing with DMF (for solid-phase) or by standard purification techniques like chromatography for solution-phase reactions.

Carboxylic Acid Activation and Amide Coupling Protocol

This protocol outlines the conjugation of the carboxylic acid moiety of the deprotected linker to a primary amine-containing molecule using EDC/NHS chemistry.

Materials:

  • Deprotected NH2-PEG11-CH2COOH

  • Amine-containing molecule (e.g., drug, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Dissolve the deprotected NH2-PEG11-CH2COOH in the Activation Buffer.

  • Add EDC (typically 1.5-2 molar equivalents) and NHS (typically 1.5-2 molar equivalents) to the solution.[6]

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[6]

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Add the activated linker solution to the amine-containing molecule solution.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.

  • Purify the final conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography, reverse-phase HPLC).

ParameterFmoc DeprotectionEDC/NHS Coupling
Reagents 20% Piperidine in DMFEDC, NHS
Solvent DMFAqueous Buffers (MES, PBS)
Temperature Room TemperatureRoom Temperature or 4°C
Reaction Time 10 - 30 minutes2 - 4 hours (or overnight)
Typical Yield >95%50 - 90% (highly substrate dependent)

Visualizing Workflows and Pathways

Chemical Structure

G Fmoc Fmoc NH NH Fmoc->NH PEG11 PEG11 NH->PEG11 CH2COOH CH2COOH PEG11->CH2COOH

Caption: Chemical structure of this compound.

Experimental Workflow for Bioconjugation

G start Start with This compound deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection deprotected_linker NH2-PEG11-CH2COOH deprotection->deprotected_linker activation Carboxylic Acid Activation (EDC, NHS) deprotected_linker->activation activated_linker Activated Linker activation->activated_linker coupling Amide Bond Formation activated_linker->coupling amine_molecule Amine-containing Molecule (Drug/Peptide) amine_molecule->coupling conjugate Final Conjugate coupling->conjugate purification Purification (HPLC) conjugate->purification end Characterized Conjugate purification->end

Caption: General experimental workflow for bioconjugation.

Example Signaling Pathway: HER2 in Cancer

Many targeted therapies developed using linkers like this compound are directed against cancer-related signaling pathways. The HER2 (Human Epidermal Growth Factor Receptor 2) pathway is a prominent example, as it is often overactive in breast and other cancers.[7][8] An antibody-drug conjugate could target the HER2 receptor on the cell surface.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization Ras Ras HER2->Ras HER3 HER3 Receptor HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway in cancer.

Conclusion

This compound stands out as a critical tool for researchers in drug development and bioconjugation. Its well-defined structure provides a reliable platform for creating complex biomolecular constructs with enhanced properties. The protocols and data presented in this guide offer a foundational understanding for beginners to effectively utilize this versatile linker in their research endeavors, from initial experimental design to the synthesis of innovative targeted therapeutics.

References

Introduction to heterobifunctional PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Introduction

Heterobifunctional polyethylene glycol (PEG) linkers are specialized chemical tools that play a pivotal role in modern bioconjugation, drug delivery, and diagnostics.[1] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at each end.[1][2] This unique dual-reactivity allows for the precise and controlled covalent bonding of two distinct molecular entities, such as a drug and a targeting molecule.[1] The incorporation of the PEG spacer is critical, as it imparts several beneficial properties to the resulting conjugate, including enhanced solubility, improved stability, reduced immunogenicity, and increased bioavailability.[1][3][4] These characteristics make heterobifunctional PEG linkers indispensable for developing advanced therapeutics like antibody-drug conjugates (ADCs), functionalizing nanoparticles, and modifying proteins.[1][3][5]

Core Features and Physicochemical Properties

The utility of heterobifunctional PEG linkers stems from a combination of the PEG backbone's inherent properties and the specificity of the terminal functional groups.

  • Dual Reactivity : The presence of two distinct reactive groups enables sequential or orthogonal conjugation strategies, allowing for the specific connection of two different molecules with high efficiency.[1][6]

  • Solubility Enhancement : The hydrophilic nature of the PEG chain significantly improves the water solubility of hydrophobic drugs or proteins, which can prevent aggregation and improve formulation characteristics.[1][3][4][7]

  • Reduced Immunogenicity : The flexible PEG chain can create a protective hydrophilic shield around the conjugated molecule, masking it from the immune system and reducing the likelihood of an immune response.[1][2][7]

  • Improved Pharmacokinetics : PEGylation, the process of attaching PEG chains, increases the hydrodynamic volume of the conjugated molecule. This slows renal clearance, extending the circulation half-life of the therapeutic.[8][][10]

  • Customizable Lengths : PEG linkers are available in various discrete lengths. The length of the PEG chain can be precisely controlled to optimize the distance between the two conjugated molecules, which can be crucial for maintaining biological activity and optimizing steric hindrance.[1]

  • Biocompatibility : PEG is a non-toxic, non-immunogenic polymer that is well-tolerated in biological systems, making it an ideal material for pharmaceutical applications.[3][11]

Common Functional Groups and Reactivity

The versatility of heterobifunctional PEG linkers lies in the wide array of available reactive groups, which can be chosen to target specific functional groups on biomolecules.

Functional GroupTarget on BiomoleculeResulting Covalent BondCommon Use Cases
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂) (e.g., Lysine, N-terminus)AmideAntibody/Protein Labeling
Maleimide Thiols/Sulfhydryls (-SH) (e.g., Cysteine)ThioetherSite-specific protein conjugation
Azide (-N₃) Alkyne (-C≡CH) or Strained Alkynes (e.g., DBCO)Triazole"Click Chemistry" Bioconjugation
Alkyne (-C≡CH) Azide (-N₃)Triazole"Click Chemistry" Bioconjugation
Orthopyridyl Disulfide (OPSS) Thiols/Sulfhydryls (-SH)Disulfide (Cleavable)Reversible conjugation, drug delivery
Aldehyde/Ketone Hydrazide, AminooxyHydrazone, OximeCarbonyl-specific labeling
Carboxylic Acid (-COOH) Primary Amines (-NH₂)Amide (requires activator like EDC)Surface modification, bioconjugation
Amine (-NH₂) Carboxylic Acids (-COOH)Amide (requires activator like EDC)Surface modification, bioconjugation

Data compiled from multiple sources.[6][11][12][13][14][15]

Quantitative Data on Linker Effects

The length of the PEG linker can significantly impact the pharmacokinetic properties of a bioconjugate. For instance, in the context of Antibody-Drug Conjugates (ADCs), longer PEG chains have been shown to decrease clearance rates.

Linker CompositionADC Clearance (mL/day/kg)
No PEG~15
PEG2~12
PEG4~8
PEG8~5
Table adapted from a study on ADCs with varying PEG lengths.[2]

Applications in Drug Development and Research

Heterobifunctional PEG linkers are integral to several cutting-edge biomedical fields.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[16] The linker is a critical component that connects these two parts.[16] Heterobifunctional PEG linkers are ideal for ADCs as they:

  • Improve the solubility and stability of the often-hydrophobic drug payload.[16]

  • Reduce aggregation of the final ADC product.[7]

  • Enhance the pharmacokinetic profile, leading to longer circulation times.[7]

  • Allow for the creation of multi-arm or branched linkers, which can increase the drug-to-antibody ratio (DAR) without causing aggregation, thereby delivering a higher drug concentration to target cells.[7][17][18]

// Nodes ADC [label="1. ADC Circulates\nin Bloodstream", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Binding [label="2. Antibody Binds to\nAntigen on Cancer Cell", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Internalization [label="3. ADC is Internalized\n(Endocytosis)", fillcolor="#FBBC05", fontcolor="#202124"]; Release [label="4. Linker is Cleaved\nin Lysosome", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="5. Cytotoxic Drug is\nReleased and Induces\nCell Death (Apoptosis)", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];

// Edges ADC -> Binding; Binding -> Internalization; Internalization -> Release; Release -> Apoptosis; } caption { label="Figure 2: ADC Signaling Pathway" fontname="Arial" fontsize=12 }

Protein and Peptide Modification (PEGylation)

PEGylation is a widely used strategy to improve the therapeutic properties of protein and peptide drugs.[1][19] By conjugating a PEG chain to a protein, its stability against enzymatic degradation is increased, and its half-life in the body is extended.[1][8] Heterobifunctional linkers allow for site-specific PEGylation, which helps to preserve the protein's biological activity by attaching the PEG chain away from the active site.[20]

Nanoparticle and Surface Functionalization

In nanotechnology, heterobifunctional PEG linkers are used to functionalize the surface of nanoparticles, liposomes, and medical devices.[1][3][21] One end of the linker (e.g., a thiol or silane) can anchor it to the nanoparticle surface, while the other end can be used to attach targeting ligands (like antibodies or peptides) or therapeutic agents.[1][21] This PEG layer provides a "stealth" coating that helps nanoparticles evade the immune system and prolongs their circulation.[3]

Diagnostics and Proteomics

These linkers are also used to create diagnostic tools and probes.[4][5] For example, a fluorescent dye can be linked to an antibody for use in imaging assays, or biotin can be attached to a protein for affinity purification.[4]

Experimental Protocols

Synthesis of an Azide-Terminated Heterobifunctional PEG Linker

This protocol provides a general method for the synthesis of an Azide-PEG-Carboxylic Acid linker, adapted from methodologies involving the desymmetrization of oligo(ethylene glycol)s (OEGs).[22][23]

Materials:

  • Homo-bifunctional OH-PEG-OH

  • Tosyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

Methodology:

  • Monotosylation: Dissolve OH-PEG-OH in DCM. Cool the solution to 0°C. Add a carefully controlled amount (e.g., 1.0 equivalent) of TsCl and a base like pyridine to selectively react with only one hydroxyl group, yielding Tosyl-PEG-OH. Monitor the reaction by TLC or LC/MS.

  • Azide Substitution: Dissolve the purified Tosyl-PEG-OH in DMF. Add an excess of sodium azide (NaN₃) and heat the reaction (e.g., to 60-80°C) to displace the tosyl group, forming Azide-PEG-OH. Purify the product.[23]

  • Carboxylation: Dissolve the Azide-PEG-OH in a suitable solvent. Add succinic anhydride and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete. This reaction converts the terminal hydroxyl group into a carboxylic acid.[21]

  • Purification and Characterization: Purify the final Azide-PEG-COOH product using column chromatography or precipitation. Characterize the structure and purity using ¹H NMR and Mass Spectrometry to confirm the presence of both the azide and carboxylic acid functionalities.[22][23]

// Nodes Start [label="Start: OH-PEG-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="1. Monotosylation\n(TsCl, Pyridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Tosyl-PEG-OH", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Step2 [label="2. Azide Substitution\n(NaN₃, DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Azide-PEG-OH", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Step3 [label="3. Carboxylation\n(Succinic Anhydride)", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Final Product:\nAzide-PEG-COOH", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> Final; } caption { label="Figure 3: Synthesis Pathway for a Heterobifunctional PEG Linker" fontname="Arial" fontsize=12 }

Bioconjugation of a Protein to a Thiolated Drug using NHS-PEG-Maleimide

This protocol outlines a common bioconjugation strategy.[2]

Materials:

  • Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-Maleimide linker

  • Thiol-containing small molecule drug

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) or dialysis system

Methodology:

  • Linker Activation of Protein: Prepare a stock solution of the NHS-PEG-Maleimide linker in DMSO. Add the linker solution to the protein solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to protein). Allow the reaction to proceed for 1-2 hours at room temperature. The NHS ester will react with primary amines (lysine residues) on the protein.

  • Removal of Excess Linker: Remove the unreacted linker from the maleimide-activated protein using a desalting column, SEC, or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.0). The pH is lowered to maintain the stability of the maleimide group.

  • Conjugation to Thiolated Drug: Dissolve the thiol-containing drug in a minimal amount of a compatible organic solvent and add it to the purified maleimide-activated protein solution. The maleimide group will specifically react with the thiol group on the drug to form a stable thioether bond. Allow this reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification and Analysis: Purify the final protein-PEG-drug conjugate from unreacted drug and other byproducts using SEC. Analyze the final product to determine purity and the drug-to-protein ratio.

// Nodes Protein [label="Protein (with -NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="NHS-PEG-Maleimide", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug [label="Thiolated Drug (with -SH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Step1 [label="Step 1:\nReact Protein with Linker\n(pH 7.2-8.0)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Maleimide-Activated Protein", fillcolor="#FBBC05", fontcolor="#202124"]; Purify1 [label="Purification\n(e.g., SEC)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Step2 [label="Step 2:\nReact with Thiolated Drug\n(pH 6.5-7.0)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Final [label="Final Conjugate:\nProtein-PEG-Drug", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify2 [label="Final Purification\n& Analysis", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Protein -> Step1; Linker -> Step1; Step1 -> Intermediate; Intermediate -> Purify1; Purify1 -> Step2; Drug -> Step2; Step2 -> Final; Final -> Purify2; } caption { label="Figure 4: Experimental Workflow for Protein-Drug Conjugation" fontname="Arial" fontsize=12 }

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to ensure the quality, purity, and consistency of the final product.

Methodologies:

  • Liquid Chromatography/Mass Spectrometry (LC/MS): This is a primary technique used to characterize PEGylated products.[24] It can determine the accurate molecular mass, confirm the number of PEG moieties attached (degree of PEGylation), and identify degradation products.[24][25] Tandem MS (MS/MS) can be used to identify the specific sites of PEGylation on a protein or peptide.[24][25]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion (SEC-HPLC) and Reversed-Phase (RP-HPLC) are used to assess the purity of the conjugate, detect aggregation, and separate species with different degrees of PEGylation.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used during the synthesis of the PEG linkers themselves. ¹H and ¹³C NMR are used to confirm the chemical structure and verify the successful installation of the functional groups at the termini of the PEG chain.[22][23]

Conclusion

Heterobifunctional PEG linkers are sophisticated and versatile tools that have become fundamental to the advancement of biotherapeutics, diagnostics, and material science. Their unique ability to combine distinct molecular entities while simultaneously improving critical physicochemical properties like solubility, stability, and biocompatibility is unparalleled.[1][26] From enhancing the efficacy of antibody-drug conjugates in oncology to extending the therapeutic window of protein drugs, these linkers are driving innovation.[1][27] The continued development of novel linker chemistries and architectures will undoubtedly lead to even more effective and safer biomedical solutions in the future.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-NH-PEG11-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the efficient chemical synthesis of peptides. The choice of linker, which tethers the nascent peptide chain to the solid support, is a critical determinant of the overall success and purity of the synthesis. Fmoc-NH-PEG11-CH2COOH is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, connected by a hydrophilic polyethylene glycol (PEG) spacer of eleven ethylene glycol units.[1][2][3][][5]

The incorporation of a PEG linker into a peptide sequence offers several advantages, including increased solubility of the final peptide, reduced aggregation during synthesis, and improved pharmacokinetic properties of the resulting peptide therapeutic, such as an extended in-vivo half-life.[6][7][8][9] This document provides a detailed protocol for the use of this compound in Fmoc-based SPPS, guidance on resin selection, coupling and cleavage conditions, and purification of the final PEGylated peptide.

Materials and Reagents

Resins

The choice of resin is crucial for successful SPPS. For the synthesis of peptides with a C-terminal carboxylic acid using the this compound linker, an amine-functionalized resin is required.

Resin TypeCharacteristicsRecommended Use
Amino-functionalized Polystyrene Resin (e.g., Amino-methyl (AM) resin) Low cost, good mechanical stability. Swells well in non-polar solvents like Dichloromethane (DCM).[10][11][12]Suitable for short to medium-length peptides.
TentaGel® Amino Resin Polystyrene matrix grafted with PEG, providing a more polar environment. Swells well in a variety of solvents, including DMF.[11][12]Ideal for long or "difficult" sequences prone to aggregation.[10]
ChemMatrix® Amino Resin A cross-linked PEG resin that offers excellent swelling properties in a wide range of solvents and is known to improve the synthesis of complex peptides.Recommended for very long or hydrophobic peptides where aggregation is a significant concern.
Reagents
ReagentFunction
This compoundPEG linker
Fmoc-protected amino acidsPeptide building blocks
Coupling Agents:
HBTU/HATU/HCTUBenzotriazole-based coupling reagents
DIC/HOBt or OxymaCarbodiimide/benzotriazole-based coupling reagents
COMUUronium-based coupling reagent with high efficiency and low racemization.[13]
Bases:
Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)Activation of carboxylic acids for coupling
Deprotection Agent:
20% Piperidine in Dimethylformamide (DMF)Removal of the Fmoc protecting group
Solvents:
Dichloromethane (DCM)Resin swelling and washing
Dimethylformamide (DMF)Primary solvent for coupling and deprotection
Cleavage Cocktail:
Trifluoroacetic acid (TFA)Cleaves the peptide from the resin and removes side-chain protecting groups.[14][15]
Triisopropylsilane (TIS)Cation scavenger to prevent side reactions.[16]
WaterScavenger
Precipitation and Washing:
Cold diethyl etherTo precipitate the cleaved peptide

Experimental Protocols

Workflow for SPPS using this compound

SPPS_Workflow Resin 1. Resin Selection and Swelling Linker_Coupling 2. Linker Coupling (this compound) Resin->Linker_Coupling Wash Fmoc_Deprotection1 3. Fmoc Deprotection Linker_Coupling->Fmoc_Deprotection1 Wash AA_Coupling 4. Amino Acid Coupling Fmoc_Deprotection1->AA_Coupling Wash Repeat Repeat Steps 3 & 4 for each amino acid AA_Coupling->Repeat Wash Repeat->Fmoc_Deprotection1 Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 6. Cleavage and Deprotection Final_Deprotection->Cleavage Wash & Dry Purification 7. Purification (RP-HPLC) Cleavage->Purification Precipitation Analysis 8. Analysis (Mass Spec, etc.) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis with a PEG linker.

Resin Preparation and Swelling
  • Place the desired amount of amino-functionalized resin (e.g., 100 mg, with a substitution of 0.5-1.0 mmol/g) into a reaction vessel.

  • Add DMF (or DCM for polystyrene resins) to the resin (approx. 10 mL/g of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the solvent.

Coupling of this compound to the Resin
  • Dissolve this compound (3 equivalents relative to resin loading) in DMF.

  • Add a coupling agent (e.g., HBTU/HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) to the linker solution and pre-activate for 2-5 minutes.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, continue the coupling for another 1-2 hours.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 3-5 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

Amino Acid Coupling Cycle
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq.) in DMF.

  • Add the coupling agent (e.g., HBTU/HATU, 3-5 eq.) and base (e.g., DIPEA, 6-10 eq.).

  • Pre-activate for 2-5 minutes and then add to the deprotected resin.

  • Allow the coupling reaction to proceed for 30-60 minutes.

  • Perform a Kaiser test to monitor the reaction. If incomplete, allow the reaction to proceed longer or perform a second coupling.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 3 and 4 for each amino acid in the peptide sequence.

Final Cleavage and Deprotection
  • After the final amino acid coupling, perform a final Fmoc deprotection (step 3).

  • Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).[15] For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, specific scavengers should be added (see table below).

  • Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL/g of resin) and agitate at room temperature for 2-3 hours.[17]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (10-20 times the volume of the filtrate).

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

ResidueRecommended Scavenger in Cleavage Cocktail
Cysteine (Cys)1,2-Ethanedithiol (EDT)
Methionine (Met)Thioanisole
Tryptophan (Trp)Thioanisole, EDT
Arginine (Arg)Water, TIS
Tyrosine (Tyr)TIS
Purification

The crude PEGylated peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[][19][20][21][22]

  • Column: C4 or C18 column. C4 is often preferred for larger, more hydrophobic peptides.[19]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

Quantitative Data

The following table provides estimated quantitative data for SPPS using this compound. Actual results may vary depending on the peptide sequence, resin, and coupling reagents used.

ParameterTypical Value/RangeMethod of Determination
Resin Loading 0.3 - 0.8 mmol/gUV quantification of Fmoc release
Coupling Efficiency per Step > 99%Kaiser test (qualitative), UV quantification of Fmoc release (quantitative)[23]
Overall Crude Yield 60 - 90%Gravimetric analysis after cleavage and precipitation
Purity after RP-HPLC > 95%Analytical RP-HPLC with UV detection

Application Example: Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Peptides are crucial signaling molecules that often exert their effects by binding to and activating G-protein coupled receptors (GPCRs).[24][25] PEGylation can enhance the therapeutic potential of peptide-based GPCR modulators by improving their stability and pharmacokinetic profile.[7]

GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Recruitment Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activates GDP GDP G_Protein->GDP releases cAMP cAMP Effector->cAMP produces Peptide PEGylated Peptide Ligand Peptide->GPCR Binding & Activation GTP GTP GTP->G_Protein binds ATP ATP ATP->Effector PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response Phosphorylation of target proteins

Caption: A generalized GPCR signaling cascade initiated by a peptide ligand.

This diagram illustrates a common GPCR signaling pathway where the binding of a PEGylated peptide ligand to its receptor initiates a cascade of intracellular events, leading to a specific cellular response. The enhanced stability and circulation time of the PEGylated peptide can lead to a more sustained activation of this pathway, which is a desirable characteristic in many therapeutic applications.[26][27]

References

Application Notes and Protocols for Fmoc-NH-PEG11-CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG11-CH2COOH is a heterobifunctional linker molecule widely employed in bioconjugation, a process that covalently joins two or more molecules, at least one of which is a biomolecule.[1] This particular linker possesses a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[2][3][4] The PEG chain enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a flexible spacer to minimize steric hindrance between the conjugated molecules.[][6]

The orthogonal nature of the two terminal functional groups is a key feature of this linker. The Fmoc group is a base-labile protecting group, which can be selectively removed under mild basic conditions to expose a primary amine.[7] The carboxylic acid can be activated to react with primary amines, forming stable amide bonds. This dual reactivity allows for a controlled and sequential conjugation of different molecules, making it a versatile tool in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), peptide synthesis, and the functionalization of surfaces and nanoparticles.[][8][9][10]

Key Properties and Advantages

The unique structural components of this compound offer several advantages in bioconjugation:

  • Enhanced Solubility and Stability: The hydrophilic PEG spacer improves the solubility of hydrophobic molecules in aqueous solutions and can protect the conjugated biomolecule from degradation.[][6]

  • Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, the PEG linker can prolong its circulation half-life in vivo.[8]

  • Orthogonal Reactivity: The Fmoc-protected amine and the carboxylic acid allow for specific, stepwise conjugation reactions.[2]

  • Defined Spacer Length: The 11-unit PEG chain provides a well-defined and flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules.[11]

Applications and Protocols

Antibody-Drug Conjugate (ADC) Synthesis

This compound is a valuable tool in the construction of ADCs, which are targeted cancer therapies that deliver potent cytotoxic drugs directly to cancer cells.[6] The linker connects the monoclonal antibody to the cytotoxic payload. The general workflow involves activating the carboxylic acid of the linker to react with an amine-containing drug, followed by deprotection of the Fmoc group and subsequent conjugation to the antibody.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_activation Linker-Drug Conjugation cluster_deprotection Fmoc Deprotection cluster_antibody_conjugation Antibody Conjugation cluster_purification Purification & Analysis Linker This compound Activated_Linker Activated Linker (NHS-ester) Linker->Activated_Linker Activation Activator EDC/NHS Drug Amine-containing Cytotoxic Drug Linker_Drug Fmoc-PEG11-Drug Drug->Linker_Drug Deprotected_Linker_Drug H2N-PEG11-Drug Linker_Drug->Deprotected_Linker_Drug Deprotection Activated_Linker->Linker_Drug Conjugation Base Piperidine in DMF ADC Antibody-PEG11-Drug (ADC) Deprotected_Linker_Drug->ADC Antibody Antibody with activated carboxyl groups Antibody->ADC Conjugation Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (HPLC, MS, DAR) Purification->Analysis

Caption: Workflow for ADC synthesis using this compound.

Protocol for ADC Synthesis:

  • Activation of this compound:

    • Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add a 1.5-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a 1.2-fold molar excess of N-hydroxysuccinimide (NHS).

    • Stir the reaction at room temperature for 4-6 hours to form the NHS-activated linker.

  • Conjugation to the Cytotoxic Drug:

    • Dissolve the amine-containing cytotoxic drug in a suitable solvent.

    • Add the NHS-activated linker solution to the drug solution.

    • Stir the reaction overnight at room temperature.

    • Monitor the reaction progress by HPLC or LC-MS.

    • Purify the Fmoc-PEG11-Drug conjugate using column chromatography.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-PEG11-Drug conjugate in DMF.

    • Add a 20% (v/v) solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under vacuum to obtain the deprotected H2N-PEG11-Drug.

  • Conjugation to the Antibody:

    • Activate the carboxyl groups on the antibody (e.g., glutamic or aspartic acid residues) using EDC/NHS chemistry in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Remove excess activation reagents by buffer exchange.

    • Add the deprotected H2N-PEG11-Drug to the activated antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker.

    • Characterize the ADC by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR), and mass spectrometry to confirm the identity of the conjugate.[10]

Quantitative Data Summary for ADC Synthesis (Illustrative)

ParameterTypical Value RangeMethod of Analysis
Linker Activation Efficiency > 90%HPLC, LC-MS
Linker-Drug Conjugation Yield 70-90%HPLC, LC-MS
Fmoc Deprotection Yield > 95%HPLC, LC-MS
Antibody Conjugation Efficiency 50-80%SDS-PAGE, SEC
Average Drug-to-Antibody Ratio (DAR) 2 - 8HIC-HPLC, Mass Spectrometry
Purity of Final ADC > 95%SEC-HPLC
In Vitro Stability (Serum, 7 days) > 90% intact ADCELISA, LC-MS

Note: These values are illustrative and can vary depending on the specific antibody, drug, and reaction conditions.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be used as a linker in SPPS to synthesize peptides with a C-terminal modification or to attach peptides to a solid support.[12]

Logical Diagram of SPPS with a PEG Linker

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Coupling1 Couple Linker to Resin Resin->Coupling1 Linker This compound Linker->Coupling1 Resin_Linker Resin-Linker Conjugate Coupling1->Resin_Linker Deprotection1 Fmoc Deprotection Resin_Linker->Deprotection1 Resin_Linker_NH2 Resin-Linker-NH2 Deprotection1->Resin_Linker_NH2 Coupling2 Couple First Amino Acid Resin_Linker_NH2->Coupling2 AA1 Fmoc-AA1-OH AA1->Coupling2 Resin_Peptide1 Resin-Linker-AA1 Coupling2->Resin_Peptide1 Deprotection2 Fmoc Deprotection Resin_Peptide1->Deprotection2 Resin_Peptide1_NH2 Resin-Linker-AA1-NH2 Deprotection2->Resin_Peptide1_NH2 Coupling_n Repeat Coupling/ Deprotection Cycles Resin_Peptide1_NH2->Coupling_n AAn Fmoc-AAn-OH AAn->Coupling_n Resin_Peptide_n Resin-Linker-Peptide Coupling_n->Resin_Peptide_n Cleavage Cleavage from Resin Resin_Peptide_n->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: Solid-phase peptide synthesis workflow using a PEG linker.

Protocol for SPPS:

  • Linker Attachment to Resin:

    • Swell the amine-functionalized resin (e.g., Rink Amide resin) in DMF.

    • Activate the carboxylic acid of this compound with a coupling agent (e.g., HBTU/DIPEA).

    • Add the activated linker to the swollen resin and react for 2-4 hours.

    • Wash the resin thoroughly with DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker.

    • Wash the resin with DMF.

  • Peptide Chain Elongation:

    • Couple the first Fmoc-protected amino acid using a suitable coupling reagent.

    • Wash the resin.

    • Perform Fmoc deprotection as described above.

    • Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Purification:

    • After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the peptide in cold ether and purify by reverse-phase HPLC.

Surface and Nanoparticle Functionalization

This compound can be used to modify surfaces (e.g., biosensors, microarrays) or nanoparticles to introduce specific functionalities, such as the immobilization of peptides or proteins.[9][13] The PEG linker provides a hydrophilic and flexible spacer that can improve the accessibility and activity of the immobilized biomolecules.[9]

Experimental Workflow for Surface Functionalization

Surface_Functionalization_Workflow cluster_surface_activation Surface Preparation cluster_linker_attachment Linker Immobilization cluster_deprotection Fmoc Deprotection cluster_biomolecule_conjugation Biomolecule Conjugation Surface Amine-functionalized Surface/Nanoparticle Functionalized_Surface_Fmoc Surface-PEG11-NH-Fmoc Surface->Functionalized_Surface_Fmoc Linker This compound Activated_Linker Activated Linker (NHS-ester) Linker->Activated_Linker Activation Activator EDC/NHS Activated_Linker->Functionalized_Surface_Fmoc Coupling Functionalized_Surface_NH2 Surface-PEG11-NH2 Functionalized_Surface_Fmoc->Functionalized_Surface_NH2 Deprotection Base Piperidine in DMF Final_Surface Surface-PEG11-Biomolecule Functionalized_Surface_NH2->Final_Surface Biomolecule Biomolecule with activated carboxyl group Biomolecule->Final_Surface Conjugation

Caption: Workflow for surface functionalization and biomolecule immobilization.

Protocol for Surface Functionalization:

  • Surface Preparation:

    • Start with a surface or nanoparticle that has been functionalized with primary amine groups.

  • Linker Immobilization:

    • Activate the carboxylic acid of this compound using EDC/NHS as described previously.

    • Incubate the amine-functionalized surface with the activated linker solution for 2-4 hours.

    • Wash the surface thoroughly to remove unreacted linker.

  • Fmoc Deprotection:

    • Immerse the surface in a 20% piperidine in DMF solution for 30 minutes.

    • Wash the surface extensively with DMF and then with a suitable buffer.

  • Biomolecule Conjugation:

    • Activate the carboxyl groups of the biomolecule (e.g., protein or peptide) to be immobilized using EDC/NHS.

    • Incubate the amine-functionalized surface with the activated biomolecule solution.

    • Wash the surface to remove non-covalently bound biomolecules.

Quantitative Data for Surface Functionalization (Illustrative)

ParameterTypical Value RangeMethod of Analysis
Linker Surface Density 100 - 500 pmol/cm²XPS, ToF-SIMS
Fmoc Deprotection Efficiency > 95%Contact Angle, Fluorescence Assay
Biomolecule Immobilization Density 10 - 100 pmol/cm²Fluorescence Microscopy, QCM-D
Retention of Biological Activity 70 - 95%Activity Assay (specific to the biomolecule)

Note: These values are illustrative and depend on the surface material, biomolecule, and reaction conditions.

Conclusion

This compound is a highly versatile and valuable tool for researchers in bioconjugation. Its well-defined structure, combining a hydrophilic PEG spacer with orthogonally reactive end-groups, enables the controlled and efficient synthesis of complex bioconjugates. The detailed protocols and workflows provided in these application notes serve as a guide for its successful implementation in the development of advanced therapeutics, diagnostics, and biomaterials. Careful optimization of reaction conditions and thorough characterization of the final products are essential for achieving desired outcomes in any bioconjugation strategy.

References

Protocol for Fmoc Deprotection of PEGylated Compounds: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is increasingly utilized in the synthesis of other complex molecules, including PEGylated compounds. The attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. However, the presence of a bulky PEG chain can introduce significant challenges to the efficiency of Fmoc deprotection, primarily due to steric hindrance and altered solubility. Incomplete Fmoc removal can lead to the formation of deletion sequences and other impurities, complicating purification and reducing overall yield.[1]

These application notes provide a comprehensive overview of the protocols and considerations for the efficient Fmoc deprotection of various PEGylated compounds. Detailed experimental procedures, troubleshooting strategies, and methods for monitoring deprotection are outlined to assist researchers in optimizing their synthetic workflows.

Challenges in Fmoc Deprotection of PEGylated Compounds

The primary challenge in the Fmoc deprotection of PEGylated molecules is steric hindrance. The PEG chain can shield the N-terminal Fmoc group, impeding access of the deprotecting base, typically piperidine.[1] This effect is more pronounced with longer PEG chains.[1] Additionally, inadequate swelling of the solid support or poor solvation of the PEG-conjugated compound can hinder the diffusion of reagents.[1]

Monitoring Fmoc Deprotection

Several methods can be employed to monitor the completeness of the Fmoc deprotection reaction:

  • Kaiser Test (Ninhydrin Test): A rapid and simple colorimetric test to detect the presence of free primary amines. A positive result (dark blue beads and solution) indicates successful deprotection, while a negative result (yellow/colorless) signifies incomplete removal of the Fmoc group.[1]

  • UV-Vis Spectrophotometry: The removal of the Fmoc group liberates dibenzofulvene (DBF), which forms an adduct with piperidine that can be quantified by measuring its absorbance at approximately 301 nm.[1][2] This allows for a quantitative assessment of deprotection efficiency. The molar extinction coefficient of the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[1]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved portion of the product by RP-HPLC can reveal the presence of the desired product alongside impurities such as deletion sequences (lower mass) or Fmoc-adducts (mass increase of 222.2 Da).[1]

Standard Fmoc Deprotection Protocol for PEGylated Peptides on Solid Support

This protocol is a general guideline and may require optimization based on the specific peptide sequence and PEG chain length.

Materials:

  • Fmoc-protected PEGylated peptide bound to a solid support (e.g., resin)

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Dichloromethane (DCM) for washing

  • Reaction vessel with a filter

Procedure:

  • Swell the resin-bound PEGylated peptide in DMF for at least 30 minutes.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged.

  • Agitate the mixture at room temperature for an initial 2-5 minutes.[3]

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and continue to agitate for an additional 15-30 minutes. For longer PEG chains or sterically hindered sequences, this time may need to be extended.[1]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3 times) and dry under vacuum if proceeding to the next coupling step.

  • Confirm complete deprotection using a qualitative (e.g., Kaiser test) or quantitative method.

Optimization and Troubleshooting

In cases of incomplete deprotection, several strategies can be employed:

ParameterStandard ConditionOptimization StrategyRationale
Deprotection Time 2 x 10-15 minIncrease total time to 30-60 min; perform a "double deprotection" by repeating the full cycle.Allows more time for the base to access the sterically hindered Fmoc group.[1]
Temperature Room TemperatureIncrease to 30-40°C.Enhances reaction kinetics and can help disrupt peptide aggregation.[1]
Deprotection Reagent 20% Piperidine in DMFUse a stronger base cocktail, e.g., 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / 20% piperidine in DMF or 5% piperazine / 2% DBU in DMF.[1][4][5]DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal.[6] Piperazine is a safer alternative to piperidine and can be effective, especially in combination with DBU.[5]
Solvent DMFUse N-Methyl-2-pyrrolidone (NMP) or add chaotropic agents like guanidinium chloride to the deprotection solution.NMP can improve solvation of the peptide-resin. Chaotropic agents disrupt secondary structures that may hinder reagent access.[1]

Quantitative Data on Fmoc Deprotection Reagents

The choice of deprotection reagent can significantly impact the kinetics of Fmoc removal. The following table summarizes a comparison of different reagents for the deprotection of Fmoc-amino acids.

Deprotection ReagentConcentrationSolventDeprotection Time for >95% RemovalReference
Piperidine (PP)20% (v/v)DMF~10 minutes[2]
4-Methylpiperidine (4MP)20% (v/v)DMF~10 minutes[2]
Piperazine (PZ)10% (w/v)9:1 DMF/Ethanol>10 minutes (less efficient at shorter times)[2]
Piperazine + DBU5% (w/v) + 2% (v/v)DMF< 1 minute[5]

Note: Deprotection times can be longer for resin-bound peptides, especially those with steric hindrance or PEGylation.

Experimental Protocols for Key Experiments

Protocol 1: Kaiser Test for Monitoring Fmoc Deprotection

Materials:

  • Resin sample (a few beads)

  • Small glass test tube

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Heating block or oven at 100-110°C

Procedure:

  • Place a small sample of the peptide-resin into a test tube.

  • Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Dark Blue: Positive result, indicating the presence of free primary amines (successful deprotection).[1]

    • Yellow/Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection).[1]

Protocol 2: Quantitative UV-Vis Monitoring of Fmoc Deprotection

Materials:

  • Filtrate from the deprotection step

  • UV-Vis spectrophotometer

  • Quartz cuvette

  • Volumetric flasks

  • DMF (or the solvent used for deprotection)

Procedure:

  • Collect the filtrate from the deprotection steps in a volumetric flask of a known volume (e.g., 10 mL).

  • Dilute the solution to the mark with the deprotection solvent. Further dilution may be necessary if the concentration is high.

  • Measure the absorbance of the diluted solution at ~301 nm using the deprotection solvent as a blank.

  • Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εcl), where ε is approximately 7800 M⁻¹cm⁻¹.[1] This allows for the quantification of the extent of Fmoc removal.

Protocol 3: RP-HPLC Analysis of Crude PEGylated Peptides

Materials:

  • Crude, cleaved PEGylated peptide

  • RP-HPLC system with a UV detector

  • C4 or C8 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer (recommended)

Procedure:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Inject the sample onto the HPLC system.

  • Elute the peptide using a gradient of Mobile Phase B (e.g., 5-95% B over 30-60 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Analyze the chromatogram for the main product peak and any impurity peaks.

  • If coupled to a mass spectrometer, identify the masses of the peaks to confirm the presence of the desired product, deletion sequences, and Fmoc-adducts.[1]

Purification of PEGylated Compounds after Deprotection

The purification of PEGylated compounds can be challenging due to their increased hydrodynamic radius and potential for heterogeneity.[3] Common purification techniques include:

  • Size Exclusion Chromatography (SEC): Effective for removing unreacted PEG and other small molecule impurities.[3]

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge. The PEG chain can shield charges on the molecule, altering its interaction with the stationary phase.[3]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used technique for peptide and small molecule purification. The hydrophobicity of the PEG chain will significantly affect retention times.

Visualizations

Fmoc_Deprotection_Mechanism cluster_0 Fmoc Deprotection Mechanism A Fmoc-Protected Amine (on PEGylated Compound) B Carbanion Intermediate A->B + Piperidine C Dibenzofulvene (DBF) B->C β-elimination D Deprotected Amine B->D E Piperidine Adduct C->E + Piperidine Base Piperidine (Base)

Caption: Mechanism of Fmoc deprotection by piperidine.

PEG_Peptide_Synthesis_Workflow cluster_1 Solid-Phase Synthesis of PEGylated Peptide start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next cycle pegylation N-terminal PEGylation repeat->pegylation Final cycle cleavage Cleavage from Resin & Side-chain Deprotection pegylation->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS, etc.) purification->analysis end Final PEGylated Peptide analysis->end

Caption: Experimental workflow for PEGylated peptide synthesis.

Troubleshooting_Deprotection cluster_2 Troubleshooting Incomplete Fmoc Deprotection start Incomplete Deprotection Detected (e.g., Negative Kaiser Test) check_reagents Check Reagent Quality start->check_reagents double_deprotection Perform Double Deprotection re_evaluate Re-evaluate Deprotection double_deprotection->re_evaluate increase_time Increase Reaction Time increase_time->re_evaluate increase_temp Increase Temperature increase_temp->re_evaluate stronger_base Use Stronger Base (e.g., add DBU) stronger_base->re_evaluate check_reagents->double_deprotection Reagents OK re_evaluate->increase_time Incomplete re_evaluate->increase_temp Still Incomplete re_evaluate->stronger_base Persistent Issue success Successful Deprotection re_evaluate->success Complete

References

Application Notes and Protocols for PROTAC Synthesis Using Fmoc-NH-PEG11-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1] This technology utilizes the cell's own ubiquitin-proteasome system for targeted protein degradation.[2] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

The linker is a critical element in PROTAC design, influencing factors such as the stability of the ternary complex, cell permeability, and overall degradation efficiency.[5] Polyethylene glycol (PEG) linkers are frequently employed due to their advantageous properties.[6] PEG linkers, composed of repeating ethylene glycol units, are hydrophilic and flexible.[1] These characteristics can enhance the solubility and bioavailability of the often large and lipophilic PROTAC molecules.[] The flexibility of the PEG chain allows for the necessary conformational adjustments to facilitate the formation of a productive ternary complex.[1] The length of the PEG linker is a crucial parameter that often requires optimization for each specific target and E3 ligase pair to achieve optimal degradation.[6]

Properties and Applications of Fmoc-NH-PEG11-CH2COOH

This compound is a bifunctional linker specifically designed for PROTAC synthesis.[8][9] It features a PEG chain of 11 ethylene glycol units, providing a balance of hydrophilicity and a specific spatial separation between the two ends of the PROTAC. The linker is equipped with two distinct functional groups for sequential conjugation:

  • Fmoc-protected amine (Fmoc-NH-): The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group.[10] Its removal under mild basic conditions, typically with piperidine, exposes a primary amine.[11] This amine can then be coupled to a carboxylic acid on the E3 ligase ligand or the target protein binder.

  • Carboxylic acid (-COOH): This functional group can be activated and coupled to a primary or secondary amine on the other binding moiety.[12]

This orthogonal protection strategy allows for a controlled, stepwise synthesis of the PROTAC molecule, which is essential for achieving high purity and yield.

Data Presentation: Representative Data for a PEG-based PROTAC

The following tables present representative quantitative data for a hypothetical BRD4-targeting PROTAC synthesized using a PEG linker similar to this compound. This data is for illustrative purposes to guide researchers in their experimental design and evaluation.

Table 1: Synthesis and Purity of a Hypothetical BRD4-Targeting PROTAC

StepProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)Purity (HPLC)
1Fmoc DeprotectionThis compound20% Piperidine/DMFDMF1>95>98%
2Coupling to E3 LigandH2N-PEG11-CH2COOH, Pomalidomide-COOHHATU, DIPEADMF485>95%
3Coupling to Target BinderJQ1-NH2, Pomalidomide-PEG11-COOHHATU, DIPEADMF470>98% (after purification)

Table 2: Biological Activity of the Hypothetical BRD4-Targeting PROTAC

PROTAC CompoundTarget ProteinE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell Line
BRD4-PROTACBRD4PomalidomidePEG1110>95MCF7

DC50: Concentration for 50% degradation of the target protein. Dmax: Maximum observed degradation of the target protein.

Experimental Protocols

The following are detailed protocols for the synthesis of a hypothetical BRD4-targeting PROTAC using this compound, a pomalidomide-based E3 ligase ligand, and a JQ1-based target protein binder.

Protocol 1: Fmoc Deprotection of this compound
  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotection: Add a 20% solution of piperidine in DMF to the reaction mixture.[11]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting H2N-PEG11-CH2COOH can be used in the next step, often without further purification.

Protocol 2: Coupling of H2N-PEG11-CH2COOH to an E3 Ligase Ligand (Pomalidomide-COOH)
  • Activation: Dissolve the E3 ligase ligand with a carboxylic acid handle (e.g., a derivative of pomalidomide) (1 equivalent) in anhydrous DMF. Add a coupling reagent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the deprotected H2N-PEG11-CH2COOH (1 equivalent) dissolved in anhydrous DMF to the activated E3 ligase ligand solution.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the formation of the E3 ligase-linker conjugate by LC-MS.

  • Purification: Upon completion, purify the product by preparative HPLC to obtain the pure E3 ligase-linker conjugate.

Protocol 3: Coupling of the E3 Ligase-Linker Conjugate to a Target Protein Binder (JQ1-NH2)
  • Activation: Dissolve the E3 ligase-linker conjugate (1 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2 equivalents) and stir for 15-30 minutes at room temperature.

  • Coupling: Add the target protein binder with an amine handle (e.g., a derivative of JQ1) (1 equivalent) dissolved in anhydrous DMF to the activated E3 ligase-linker conjugate solution.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the formation of the final PROTAC molecule by LC-MS.

  • Purification and Characterization: Purify the final PROTAC by preparative HPLC. Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

Protocol 4: Western Blotting to Assess Target Protein Degradation
  • Cell Culture and Treatment: Plate the desired cell line (e.g., MCF7) and allow the cells to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate it with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BRD4) POI_bound Target Protein PROTAC PROTAC Molecule PROTAC_bound PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ubiquitin Ubiquitin Ub_POI Poly-ubiquitinated Target Protein Ubiquitin->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides cluster_ternary cluster_ternary cluster_ternary->Ubiquitin Ubiquitination

Caption: Mechanism of action for a PROTAC molecule.

PROTAC_Synthesis_Workflow start Start: this compound deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection linker_amine H2N-PEG11-CH2COOH deprotection->linker_amine coupling1 2. First Coupling (HATU, DIPEA, DMF) linker_amine->coupling1 e3_ligand E3 Ligase Ligand (Pomalidomide-COOH) e3_ligand->coupling1 e3_linker E3 Ligase-Linker Conjugate coupling1->e3_linker coupling2 3. Second Coupling (HATU, DIPEA, DMF) e3_linker->coupling2 poi_binder Target Protein Binder (JQ1-NH2) poi_binder->coupling2 crude_protac Crude PROTAC coupling2->crude_protac purification 4. Purification (Preparative HPLC) crude_protac->purification final_protac Final PROTAC Molecule purification->final_protac

Caption: Experimental workflow for PROTAC synthesis.

BRD4_Signaling_Pathway cluster_pathway Simplified BRD4 Signaling BRD4 BRD4 Degradation BRD4 Degradation BRD4->Degradation Transcription_Factors Transcription Factors (e.g., c-Myc) BRD4->Transcription_Factors activates PROTAC BRD4-PROTAC PROTAC->BRD4 induces Degradation->Transcription_Factors downregulates Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 recruits Gene_Expression Oncogene Expression Transcription_Factors->Gene_Expression promotes Cell_Proliferation Tumor Cell Proliferation Gene_Expression->Cell_Proliferation drives

Caption: Downstream effects of BRD4 degradation.

References

Application of Fmoc-NH-PEG11-CH2COOH in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG11-CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker that is increasingly utilized in the development of advanced drug delivery systems. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, connected by a hydrophilic 11-unit PEG spacer, offers significant advantages in the design of targeted and controlled-release therapeutics. The Fmoc protecting group provides a stable handle for solid-phase synthesis strategies, while the carboxylic acid allows for covalent conjugation to amine-containing molecules such as drugs, targeting ligands, or nanoparticle surfaces. The PEG chain enhances aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the conjugated molecule.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in various drug delivery platforms, including nanoparticle functionalization, Proteolysis Targeting Chimera (PROTAC) synthesis, and hydrogel formation.

Key Applications

  • Surface Functionalization of Nanoparticles: this compound can be used to modify the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to improve their stability, circulation time, and to facilitate targeted drug delivery. The carboxylic acid end can be activated to react with amine groups on the nanoparticle surface, while the Fmoc-protected amine can be deprotected to allow for the attachment of targeting ligands.

  • Linker for PROTACs: This molecule is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[2][3] The PEG linker component can enhance the solubility and cell permeability of the PROTAC, and its length is a critical parameter for optimizing the formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][4]

  • Hydrogel Formulation: While less specific data is available for this particular molecule, Fmoc-protected amino acids and peptides are known to self-assemble into hydrogels for sustained drug release.[5][6][7] The amphiphilic nature of this compound could potentially be exploited for the formation of injectable hydrogels that can encapsulate and release therapeutic agents in a controlled manner.

Data Presentation

The following tables summarize representative quantitative data from studies on PEGylated drug delivery systems. It is important to note that these values are illustrative and will vary depending on the specific drug, nanoparticle composition, and experimental conditions.

Table 1: Representative Physicochemical Properties of PEGylated Nanoparticles

ParameterValue RangeMethod of AnalysisReference
Particle Size (diameter)80 - 200 nmDynamic Light Scattering (DLS)[8][9][10]
Polydispersity Index (PDI)< 0.25Dynamic Light Scattering (DLS)[8]
Zeta Potential-10 to -45 mVElectrophoretic Light Scattering (ELS)[11]
Drug Encapsulation Efficiency50 - >90%UV-Vis Spectroscopy, HPLC[8][11]
Drug Loading Capacity2.4 - 12.9% (w/w)HPLC, Mass Spectrometry[12][13]

Table 2: Representative In Vitro Drug Release Kinetics from PEGylated Nanoparticles

Time PointCumulative Release (%)Release ModelReference
1 hour5 - 20%Biphasic (Initial burst followed by sustained release)[5][14][15]
24 hours20 - 60%Higuchi, Korsmeyer-Peppas[11][15]
48 hours30 - 80%Zero-order, First-order[10]
7 days> 80%Sustained release[14]

Experimental Protocols

Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to the surface of nanoparticles that have primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes with amine-PEG-lipids, chitosan nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • Add the dissolved linker to the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) relative to the linker.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring to form the NHS ester.

  • Coupling to Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in the Coupling Buffer.

    • Add the activated this compound solution to the nanoparticle suspension. The molar ratio of linker to surface amine groups should be optimized, but a starting point of 10:1 is recommended.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 30 minutes.

    • Wash the nanoparticles by centrifugation or tangential flow filtration to remove unreacted linker and coupling reagents. Resuspend the nanoparticle pellet in the Washing Buffer. Repeat the washing step three times.

    • Finally, resuspend the purified, functionalized nanoparticles in an appropriate storage buffer.

Characterization:

  • Confirm the successful conjugation by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the amide bond formation, and quantify the degree of functionalization using a suitable assay for the Fmoc group (e.g., UV absorbance at 265 nm after deprotection).

  • Analyze the size and zeta potential of the functionalized nanoparticles using DLS to ensure they remain within the desired range.

Protocol 2: Solid-Phase Synthesis of a Peptide-Drug Conjugate using this compound as a Linker

This protocol outlines the use of this compound in solid-phase peptide synthesis (SPPS) to link a drug molecule to a peptide.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • This compound

  • Drug molecule with a free amine group

  • Coupling reagents: HCTU (or HATU), N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Washing Solvent: DMF

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)

  • Dry dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF and add the Fmoc Deprotection Solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add fresh Deprotection Solution and agitate for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated linker solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (5-7 times).

  • Fmoc Deprotection of the Linker:

    • Repeat step 2 to remove the Fmoc group from the conjugated linker.

  • Peptide Synthesis:

    • Sequentially couple the desired Fmoc-protected amino acids to the deprotected amine of the linker using the coupling and deprotection steps outlined above until the desired peptide sequence is assembled.

  • Drug Conjugation:

    • After deprotecting the N-terminal Fmoc group of the peptide, couple the amine-containing drug molecule. The carboxylic acid of the drug can be pre-activated in the same manner as the amino acids.

  • Cleavage and Purification:

    • Wash the resin with DCM and dry under vacuum.

    • Add the Cleavage Cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide-drug conjugate by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the product, wash with cold ether, and dry.

    • Purify the conjugate by preparative HPLC.

Characterization:

  • Confirm the identity and purity of the final conjugate using LC-MS and NMR spectroscopy.

Mandatory Visualizations

experimental_workflow_nanoparticle_functionalization cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification linker This compound reagents EDC / NHS in MES Buffer linker->reagents React activated_linker Activated NHS Ester reagents->activated_linker nanoparticles Amine-Modified Nanoparticles activated_linker->nanoparticles Couple in PBS Buffer functionalized_np Fmoc-PEG-Functionalized Nanoparticles nanoparticles->functionalized_np quenching Quench (Tris/Ethanolamine) functionalized_np->quenching washing Wash & Centrifuge quenching->washing final_product Purified Functionalized Nanoparticles washing->final_product

Caption: Workflow for surface functionalization of nanoparticles.

protac_synthesis_logic poi_ligand Protein of Interest (POI) Ligand linker This compound (Linker) poi_ligand->linker Conjugation Step 1 (e.g., Amide bond formation) protac PROTAC Molecule linker->protac e3_ligand E3 Ligase Ligand e3_ligand->linker Conjugation Step 2 (after Fmoc deprotection) fmoc_deprotection_and_coupling_cycle start Start: Resin-NH-Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 2. Wash (DMF) deprotection->washing1 coupling 3. Couple Activated Fmoc-AA-OH (or Linker) (HCTU/DIPEA) washing1->coupling washing2 4. Wash (DMF) coupling->washing2 cycle_end Repeat for next amino acid washing2->cycle_end cycle_end->deprotection Next Cycle

References

Application Notes and Protocols: A Step-by-Step Guide to Attaching Fmoc-NH-PEG11-CH2COOH to a Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent attachment of Fmoc-NH-PEG11-CH2COOH to an amino-functionalized resin, a critical step in solid-phase peptide synthesis (SPPS) for introducing a hydrophilic polyethylene glycol (PEG) linker.[1][2] The inclusion of a PEG spacer can enhance the solubility and pharmacokinetic properties of the final peptide conjugate.[2] This protocol covers the necessary materials, a step-by-step procedure for coupling the PEG linker to the resin, and methods for quantifying the loading efficiency.

Overview of the Process

The attachment of this compound to a resin involves the formation of a stable amide bond between the carboxylic acid group of the PEG linker and the primary amine groups on the solid support. This process typically requires the activation of the carboxylic acid, followed by the coupling reaction. The most common resins for this application are amino-functionalized resins such as Rink Amide or Sieber Amide resins.[3][4] The success of the coupling is often monitored by a qualitative ninhydrin (Kaiser) test and quantified by spectrophotometric analysis of the Fmoc group upon cleavage.[3][5]

Experimental Protocols

This section details the necessary reagents and a step-by-step procedure for attaching this compound to an amino-functionalized resin.

2.1. Materials and Reagents

  • Amino-functionalized resin (e.g., Rink Amide resin, Sieber Amide resin)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or alternatively, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Acetic anhydride

  • Pyridine

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

  • Mechanical shaker or nitrogen bubbling system for agitation

2.2. Resin Preparation

  • Swelling the Resin: Accurately weigh the desired amount of amino-functionalized resin into a reaction vessel. Add enough DMF (approximately 10-15 mL per gram of resin) to swell the resin beads.[6] Allow the resin to swell for at least 30 minutes to 1 hour with gentle agitation.[4][6]

  • Washing: After swelling, drain the DMF and wash the resin thoroughly with DMF (3 times) to remove any impurities.

2.3. Fmoc Deprotection (if applicable)

If starting with an Fmoc-protected amino resin, the Fmoc group must be removed to expose the free amine for coupling.

  • Add a 20% piperidine solution in DMF to the swollen resin.[3][7]

  • Agitate the mixture for 20-30 minutes at room temperature.[4]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine.[7]

2.4. Activation and Coupling of this compound

This protocol describes two common methods for activating the carboxylic acid of the PEG linker.

Method A: DIC/HOBt Activation

  • In a separate flask, dissolve 1.5 to 2.5 equivalents of this compound and an equimolar amount of HOBt (relative to the PEG linker) in a minimal amount of DMF.[3]

  • Add 1.0 equivalent of DIC (relative to the PEG linker) to the solution and allow it to pre-activate for 10-20 minutes at room temperature.[3][4]

  • Add the activated PEG linker solution to the prepared resin.

  • Agitate the mixture at room temperature for 2 to 6 hours.[3][4] The reaction progress can be monitored using the Kaiser test to check for the presence of free primary amines.[3]

Method B: HATU/DIPEA Activation

  • In a separate flask, dissolve 5 equivalents of this compound and 5 equivalents of HATU in DMF.[4]

  • Add 10 equivalents of DIPEA to the solution and immediately add the mixture to the resin.[4]

  • Agitate the mixture at room temperature for up to 6 hours.[4]

2.5. Post-Coupling Washing and Capping

  • After the coupling reaction is complete (as indicated by a negative Kaiser test), drain the reaction solution.

  • Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).[3] In each wash, use enough solvent to slurry the resin.[3]

  • Capping (Optional but Recommended): To block any unreacted amine groups, treat the resin with a solution of acetic anhydride and pyridine (or DIPEA) in DMF for 30 minutes.[3]

  • Wash the resin again as described in step 2.

  • Dry the resin under vacuum.

Quantification of Resin Loading

The loading of the this compound onto the resin can be determined by measuring the amount of Fmoc group cleaved from a known weight of the dried resin.[8]

  • Accurately weigh a small amount of the dry PEGylated resin (e.g., 5-10 mg) into a small tube.[8]

  • Add a known volume of 20% piperidine in DMF (e.g., 1 mL).[8]

  • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.[9]

  • Take a known aliquot of the supernatant and dilute it with a suitable solvent (e.g., DMF or acetonitrile).[8][9]

  • Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer against a blank of the same piperidine/DMF solution.[5][8]

  • Calculate the resin loading using the Beer-Lambert law:

    • Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in mL) / (ε × weight of resin in g × path length in cm)

    • The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.[8]

Data Presentation

ParameterTypical Value RangeNotes
Resin Type Rink Amide, Sieber AmideAmino-functionalized polystyrene or PEG-PS resins.
This compound 1.5 - 5.0 equivalentsRelative to the initial loading of the resin.
Coupling Reagents DIC/HOBt or HATU/DIPEAEquivalents vary depending on the chosen method.
Reaction Time 2 - 6 hoursCan be extended for difficult couplings.
Reaction Temperature Room Temperature
Typical Loading Efficiency 70 - 95%Highly dependent on resin type, coupling method, and reaction conditions.
Quantification Wavelength 301 nmFor the dibenzofulvene-piperidine adduct.[5]
Molar Extinction Coefficient (ε) ~7800 M⁻¹cm⁻¹At 301 nm.[8]

Visualizations

Experimental Workflow for Attaching this compound to Resin

experimental_workflow start Start swell_resin Swell Amino Resin in DMF start->swell_resin wash1 Wash with DMF swell_resin->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection If Fmoc-protected activate_peg Activate Fmoc-PEG-COOH (e.g., DIC/HOBt) wash1->activate_peg If amine is free wash2 Wash with DMF deprotection->wash2 wash2->activate_peg coupling Couple Activated PEG to Resin activate_peg->coupling wash3 Wash (DMF, DCM, MeOH) coupling->wash3 capping Cap Unreacted Amines (Optional) wash3->capping wash4 Final Wash capping->wash4 dry Dry Resin wash4->dry quantify Quantify Loading (Fmoc Cleavage & UV) dry->quantify end End quantify->end

A flowchart of the key steps for attaching the PEG linker to the resin.

// Nodes Resin [label="Amino-Functionalized\nResin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PEG_Linker [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Activation [label="Activation Reagents\n(DIC/HOBt or HATU/DIPEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Amide Bond Formation\n(Coupling)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Fmoc-PEG-Resin\nConjugate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Resin -> Coupling; PEG_Linker -> Activation; Activation -> Coupling; Coupling -> Product; }

References

Application Notes and Protocols: Fmoc-NH-PEG11-CH2COOH for Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Fmoc-NH-PEG11-CH2COOH is a heterobifunctional linker molecule widely employed in the surface modification of biomaterials to enhance biocompatibility and introduce specific functionalities.[1][2] Its structure is composed of three key functional parts: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This configuration allows for a versatile and controlled approach to surface chemistry.[3][4]

The hydrophilic PEG spacer plays a crucial role in increasing the solubility of the molecule in aqueous solutions and, more importantly, in forming a hydration layer on the biomaterial surface.[2][3] This layer effectively reduces the non-specific adsorption of proteins, a primary event that can trigger inflammatory responses and lead to the failure of biomedical implants.[5] Consequently, surfaces modified with this PEG linker exhibit improved biocompatibility.

The terminal carboxylic acid and the Fmoc-protected amine provide orthogonal reactive sites. The carboxylic acid can be activated to form a stable amide bond with primary amine groups present on a pre-functionalized biomaterial surface.[3][4] Following this immobilization, the Fmoc group can be removed under mild basic conditions to expose a free amine. This newly available amine can then be used to covalently attach a wide range of bioactive molecules, such as peptides (e.g., RGD for promoting cell adhesion), proteins, antibodies, or small-molecule drugs.[6] This step-wise approach ensures a controlled and oriented immobilization of the desired ligand.

Key Applications:

  • Creation of Bio-inert Surfaces: Reduces non-specific protein adsorption and enhances biocompatibility of implants and medical devices.

  • Development of Bioactive Surfaces: Enables the covalent attachment of peptides or proteins to direct specific cellular responses like adhesion, proliferation, and differentiation.[7]

  • Targeted Drug Delivery: Functionalization of nanoparticles or other drug carriers to improve circulation time and target specific tissues.

  • Tissue Engineering: Engineering of scaffolds that mimic the extracellular matrix to support tissue regeneration.[8]

  • Biosensors: Immobilization of antibodies or other recognition elements on sensor surfaces.

Quantitative Data on Surface Modification

The following tables summarize typical quantitative data obtained during the characterization of biomaterial surfaces before and after modification with PEG linkers. The data is illustrative of the changes expected during the functionalization process.

Table 1: Surface Wettability Analysis by Water Contact Angle Measurement

Surface TypeWater Contact Angle (°)Reference
Unmodified Silicon Wafer65 - 75[9]
Amine-Functionalized Silicon (Si-APTES)55 - 65[9]
PEGylated Silicon Surface (Si-PEG)30 - 40[9]
Peptide-Immobilized PEG Surface25 - 35[9]

A decrease in water contact angle indicates an increase in surface hydrophilicity, which is expected after grafting the hydrophilic PEG chains.

Table 2: Surface Roughness Analysis by Atomic Force Microscopy (AFM)

Surface TypeAverage Roughness (nm)Reference
Unmodified Silicon Wafer0.2 - 0.5[9]
Amine-Functionalized Silicon (Si-APTES)0.5 - 1.0[9]
PEG-Fmoc Grafted Surface1.5 - 2.5[9]
Peptide-Immobilized PEG Surface2.0 - 3.0[9]

An increase in surface roughness is typically observed after each successful modification step, indicating the addition of molecular layers.

Table 3: Surface Elemental Composition by X-ray Photoelectron Spectroscopy (XPS)

Surface TypeC (%)N (%)O (%)Si (%)Reference
Amine-Functionalized Silicon (Si-APTES)15 - 205 - 835 - 4030 - 35[9]
PEG-Fmoc Grafted Surface55 - 652 - 425 - 305 - 10[9]
Peptide-Immobilized PEG Surface60 - 708 - 1220 - 25< 5[9]

Changes in the elemental composition, such as an increase in Carbon and Nitrogen content, confirm the successful immobilization of the PEG linker and subsequent peptide.

Table 4: Quantification of Protein Adsorption

Surface TypeAdsorbed Fibrinogen (ng/cm²)Reference
Bare Niobium Pentoxide (Nb₂O₅)~ 450[10]
PLL-g-PEG Coated (High PEG Density)< 50[10]
PLL-g-PEG Coated (Low PEG Density)~ 200[10]

This table demonstrates the effectiveness of high-density PEG layers in significantly reducing the adsorption of proteins like fibrinogen.

Experimental Protocols

The following protocols provide a step-by-step guide for the surface modification of a generic amine-functionalized biomaterial using this compound.

Materials and Reagents
  • Amine-functionalized biomaterial substrate (e.g., APTES-coated silicon wafer, plasma-aminated polymer)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS)

  • Carboxy-terminated bioactive molecule (e.g., RGD peptide)

  • Argon or Nitrogen gas

Protocol 1: Immobilization of this compound

This protocol describes the covalent attachment of the linker to an amine-functionalized surface via amide bond formation.

  • Activation of Carboxylic Acid:

    • In a clean, dry reaction vessel under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.2 eq.), EDC (1.2 eq.), and NHS (1.2 eq.) in anhydrous DMF.

    • Stir the solution at room temperature for 4-6 hours to activate the carboxylic acid group, forming an NHS-ester.

  • Surface Coupling:

    • Place the amine-functionalized biomaterial substrate in a suitable reaction chamber.

    • Add the activated this compound-NHS ester solution to the chamber, ensuring the entire surface is covered.

    • Add DIPEA (2 eq.) to the solution to act as a base catalyst.

    • Allow the reaction to proceed for 12-16 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash the surface thoroughly by sonicating for 5 minutes sequentially in DMF, DCM, and MeOH to remove any unreacted reagents.

    • Dry the substrate under a stream of Argon or Nitrogen gas.

    • The surface is now functionalized with Fmoc-protected PEG (Surface-PEG-NH-Fmoc).

Protocol 2: Fmoc Deprotection to Expose Terminal Amine

This protocol removes the Fmoc protecting group to reveal a primary amine for subsequent conjugation.

  • Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF.

  • Deprotection Reaction:

    • Immerse the Surface-PEG-NH-Fmoc substrate in the piperidine/DMF solution.

    • Incubate for 20-30 minutes at room temperature.

  • Washing:

    • Remove the substrate from the deprotection solution.

    • Wash the surface thoroughly by sonicating for 5 minutes sequentially in DMF, DCM, and MeOH.

    • Dry the substrate under a stream of Argon or Nitrogen gas.

    • The surface now presents a terminal primary amine (Surface-PEG-NH₂).

Protocol 3: Conjugation of a Carboxy-Terminated Biomolecule (e.g., RGD Peptide)

This protocol details the immobilization of a bioactive molecule to the newly exposed amine on the PEGylated surface.

  • Activation of Biomolecule:

    • In a separate vessel, dissolve the carboxy-terminated biomolecule (e.g., RGD peptide) (1.5 eq.), EDC (1.5 eq.), and NHS (1.5 eq.) in an appropriate buffer (e.g., MES buffer, pH 6.0 or anhydrous DMF).

    • Stir for 4-6 hours at room temperature to form the NHS-ester of the biomolecule.

  • Surface Conjugation:

    • Immerse the Surface-PEG-NH₂ substrate in the activated biomolecule solution.

    • Allow the reaction to proceed for 12-24 hours at room temperature or 4°C, depending on the stability of the biomolecule.

  • Washing:

    • Remove the substrate from the conjugation solution.

    • Wash thoroughly with PBS buffer, followed by deionized water to remove non-covalently bound molecules.

    • Dry the substrate under a stream of Argon or Nitrogen gas.

    • The biomaterial now has the bioactive molecule covalently immobilized on its surface (Surface-PEG-Biomolecule).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Surface Modification

G cluster_0 Surface Modification Process A Bare Biomaterial Substrate B Amine-Functionalized Surface (-NH2) A->B Surface Amination (e.g., APTES, Plasma) C Immobilized Linker (Surface-PEG-NH-Fmoc) B->C Protocol 1: This compound + EDC/NHS D Deprotected Surface (Surface-PEG-NH2) C->D Protocol 2: 20% Piperidine/DMF E Bioactive Surface (Surface-PEG-RGD) D->E Protocol 3: RGD-COOH + EDC/NHS

Caption: Workflow for creating a bioactive surface.

Integrin-Mediated Cell Adhesion Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular RGD RGD Peptide on PEGylated Surface Integrin Integrin Receptor (αvβ3 / α5β1) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation Actin Actin Cytoskeleton Reorganization FAK->Actin Signaling Downstream Signaling (e.g., MAPK/ERK) FAK->Signaling Src->FAK Adhesion Cell Spreading & Adhesion Actin->Adhesion Survival Cell Survival & Proliferation Signaling->Survival

Caption: RGD-Integrin signaling cascade.

References

Application Notes and Protocols for Amide Bond Formation with Fmoc-NH-PEG11-CH2COOH and EDC/NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of molecules to peptides, proteins, and other biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research. Polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[1] This document provides detailed application notes and protocols for the amide bond formation between Fmoc-NH-PEG11-CH2COOH and an amine-containing molecule using the carbodiimide coupling chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The Fmoc group provides an orthogonal protecting strategy, allowing for subsequent deprotection and further functionalization of the amine. The carboxylic acid moiety can be activated by EDC and NHS to efficiently form a stable amide bond with a primary amine on a target molecule. The PEG11 spacer imparts hydrophilicity, which can improve the solubility and reduce aggregation of the resulting conjugate.[][3]

Reaction Mechanism

The EDC/NHS coupling reaction is a two-step process that efficiently forms an amide bond between a carboxyl group and a primary amine.

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester: NHS is added to the reaction to react with the O-acylisourea intermediate, forming a more stable and amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate.

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

This two-step approach is preferred as it increases the efficiency of the conjugation and allows for better control over the reaction conditions.[4]

Figure 1: Reaction mechanism of EDC/NHS mediated amide bond formation.

reaction_mechanism cluster_activation Activation Step cluster_stabilization Stabilization Step cluster_coupling Coupling Step Carboxylic_Acid Fmoc-NH-PEG11-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester Intermediate O_Acylisourea->NHS_Ester + NHS NHS NHS NHS->NHS_Ester Amide_Conjugate Fmoc-NH-PEG11-CONH-R NHS_Ester->Amide_Conjugate + R-NH2 Amine R-NH2 (Target Molecule) Amine->Amide_Conjugate

A simplified workflow of the EDC/NHS coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to an amine-containing molecule. Optimization may be required depending on the specific properties of the target molecule.

Materials
  • This compound

  • Amine-containing molecule (e.g., peptide, protein, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: Conjugation in Organic Solvent (e.g., for Peptides or Small Molecules)

This protocol is suitable for reactants soluble in organic solvents like DMF.

  • Dissolve Reactants:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • Add NHS (1.5 equivalents) to the solution of this compound and mix until dissolved.

    • Add EDC (1.5 equivalents) to the solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the solution of the amine-containing molecule to the activated this compound solution.

    • Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional):

    • To quench any unreacted NHS esters, add a small amount of a primary amine-containing solution (e.g., Tris or glycine).

  • Purification:

    • Dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA for RP-HPLC).

    • Purify the conjugate using RP-HPLC.[5] A C18 column is commonly used, with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze by mass spectrometry to identify the desired product.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Conjugation in Aqueous Buffer (e.g., for Proteins)

This protocol is adapted for biomolecules that require aqueous conditions. Using Sulfo-NHS is recommended to improve solubility in aqueous buffers.

  • Prepare Solutions:

    • Dissolve this compound in a minimal amount of DMF or DMSO and then dilute into Activation Buffer (0.1 M MES, pH 5.5).

    • Dissolve the amine-containing protein in Coupling Buffer (PBS, pH 7.4).

  • Activation of Carboxylic Acid:

    • To the this compound solution, add EDC (5-10 equivalents) and Sulfo-NHS (2-5 equivalents).

    • Incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation:

    • Immediately add the activated this compound solution to the protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purification:

    • Remove excess reagents and byproducts by dialysis or size-exclusion chromatography (SEC).[]

    • Further purification, if necessary, can be performed using ion-exchange chromatography or affinity chromatography, depending on the properties of the protein.

Data Presentation

The following tables summarize representative quantitative data for EDC/NHS coupling reactions involving PEG linkers. Note that yields can vary significantly depending on the specific reactants and conditions.

Table 1: Reaction Parameters and Yields for a Model Conjugation

ParameterValueReference
Fmoc-NH-PEG-COOH:Amine Ratio1:1.2[4]
EDC:Fmoc-NH-PEG-COOH Ratio1.5:1[6]
NHS:Fmoc-NH-PEG-COOH Ratio1.5:1[6]
Reaction Time4 hours[4]
Reaction TemperatureRoom Temperature[4]
Typical Yield 60-80% Estimated based on similar reactions

Table 2: Characterization Data for a Model Fmoc-PEG-Peptide Conjugate

Analysis MethodExpected Result
RP-HPLC A new peak with a longer retention time compared to the unconjugated peptide.[5]
ESI-MS A mass peak corresponding to the calculated molecular weight of the conjugate.
¹H NMR Appearance of characteristic PEG proton signals (~3.6 ppm) and signals from both the Fmoc group and the peptide.[7]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a PEGylated peptide.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Dissolve Dissolve Fmoc-NH-PEG11-COOH, EDC, and NHS in DMF Activate Activate for 15-30 min Dissolve->Activate Add_Amine Add Amine-Molecule Activate->Add_Amine React React for 2-4 hours Add_Amine->React Quench Quench Reaction (Optional) React->Quench Dilute Dilute with HPLC mobile phase Quench->Dilute HPLC RP-HPLC Purification Dilute->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze by MS and NMR Collect->Analyze Lyophilize Lyophilize Pure Fractions Analyze->Lyophilize Final_Product Fmoc-PEG-Conjugate Lyophilize->Final_Product

A typical workflow for Fmoc-PEG conjugation and purification.

Role in Targeted Drug Delivery

PEGylation is a widely used strategy in drug delivery to improve the therapeutic index of cytotoxic agents. By attaching a PEGylated targeting ligand (e.g., a peptide that binds to a cancer cell receptor) to a drug, the conjugate can selectively accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect. The PEG linker enhances circulation time, allowing for greater tumor accumulation, and can shield the drug from premature degradation or clearance.

signaling_pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell Conjugate Fmoc-PEG-Peptide-Drug Conjugate EPR EPR Effect (Enhanced Permeability and Retention) Conjugate->EPR Receptor Tumor Cell Receptor EPR->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Targeted drug delivery using a PEGylated peptide conjugate.

Conclusion

The use of this compound in conjunction with EDC/NHS chemistry provides a reliable and versatile method for the synthesis of well-defined bioconjugates. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug development and bioconjugation. Careful optimization of reaction conditions and appropriate purification strategies are crucial for obtaining high-purity conjugates for downstream applications.

References

Synthesis of Peptide-PEG Conjugates Using Fmoc-NH-PEG11-CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of peptide-PEG conjugates utilizing the heterobifunctional linker, Fmoc-NH-PEG11-CH2COOH. The inclusion of a discrete polyethylene glycol (PEG) spacer enhances the pharmacokinetic and physicochemical properties of peptides, such as increased solubility, stability, and circulation half-life, while reducing immunogenicity.[1][2][3][4][5] This guide focuses on the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy for a streamlined workflow.[6][7][8][9]

Overview of Peptide-PEG Conjugation

PEGylation, the covalent attachment of PEG chains to molecules, is a well-established technique to improve the therapeutic properties of peptides and proteins.[5][10] The use of a monodisperse Fmoc-NH-PEG-COOH linker allows for the precise incorporation of a defined PEG chain at a specific site on the peptide, typically at the N-terminus or on a side chain of an amino acid like lysine.

The general workflow for synthesizing a peptide-PEG conjugate using this compound via SPPS is outlined below.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PEGylation On-Resin PEGylation cluster_Finalization Cleavage and Purification Resin Resin Support (e.g., Rink Amide) Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (DIC/Oxyma) Deprotection1->Coupling Chain_Elongation Repeat Deprotection & Coupling Cycles Coupling->Chain_Elongation Deprotection2 Final Fmoc Deprotection Chain_Elongation->Deprotection2 PEG_Coupling Couple this compound Deprotection2->PEG_Coupling Cleavage Cleavage from Resin (TFA Cocktail) PEG_Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Figure 1. General workflow for on-resin N-terminal PEGylation of a peptide.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a model peptide-PEG conjugate. These can be adapted based on the specific peptide sequence and desired scale.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After complete coupling (negative Kaiser test), wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.[6][11]

On-Resin N-Terminal PEGylation with this compound

This protocol describes the coupling of the PEG linker to the N-terminus of the resin-bound peptide.

Materials:

  • Peptide-resin from section 2.1

  • This compound

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, peptide synthesis grade

Procedure:

  • Final Fmoc Deprotection: Perform the Fmoc deprotection on the N-terminal amino acid of the peptide-resin as described in section 2.1, step 2.

  • PEG Linker Coupling:

    • In a separate vial, dissolve this compound (2 eq.), HBTU (2 eq.), and DIPEA (4 eq.) in DMF.

    • Add the activation solution to the deprotected peptide-resin.

    • Agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Once the coupling is complete, wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Drying: Dry the peptide-PEG-resin under vacuum.

Cleavage and Deprotection

This protocol details the cleavage of the PEGylated peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Dried peptide-PEG-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture for 2-3 hours at room temperature.[6]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide-PEG conjugate under vacuum.

Purification and Characterization

The crude peptide-PEG conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and analytical HPLC.

Purification by RP-HPLC:

  • Column: Preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient of mobile phase B (e.g., 5-95% over 30 minutes) is used to elute the peptide-PEG conjugate.

  • Detection: UV at 220 nm and 280 nm.

  • Collect fractions containing the desired product and lyophilize to obtain the pure peptide-PEG conjugate.

Characterization:

  • Analytical RP-HPLC: To assess the purity of the final product using a similar mobile phase system as in the purification step on an analytical C18 column. The polydispersity of the PEG chain can lead to peak broadening in the HPLC chromatogram.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide-PEG conjugate. Techniques like MALDI-TOF or ESI-MS are commonly used.[13][14][15] The mass spectrum will show a distribution of peaks corresponding to the different chain lengths in the PEG, if a polydisperse PEG was used. For monodisperse PEG linkers like this compound, a single major peak is expected.[16]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and purification of peptide-PEG conjugates. Actual values will vary depending on the peptide sequence and reaction conditions.

Table 1: Synthesis and Purification Yields

StepParameterTypical Value RangeReference
SPPS & PEGylation Crude Yield (%)70-95%[16][17]
Purification Recovery (%)30-60%[16]
Overall Purified Yield (%)20-50%[16][17]

Table 2: Purity and Characterization Data

Analysis MethodParameterTypical SpecificationReference
Analytical RP-HPLC Purity>95%[16]
Mass Spectrometry Molecular WeightObserved MW within ± 0.5 Da of Calculated MW[14]

Signaling Pathways and Logical Relationships

The PEGylation of peptides does not directly involve signaling pathways but rather impacts the pharmacokinetic and pharmacodynamic properties of the peptide, which in turn affects its interaction with biological systems. The logical relationship of how PEGylation enhances therapeutic efficacy is depicted below.

G PEGylation Peptide PEGylation Increased_Size Increased Hydrodynamic Radius PEGylation->Increased_Size Reduced_Proteolysis Steric Hindrance to Proteases PEGylation->Reduced_Proteolysis Reduced_Immunogenicity Masking of Epitopes PEGylation->Reduced_Immunogenicity Improved_Solubility Increased Solubility PEGylation->Improved_Solubility Reduced_Filtration Reduced Renal Clearance Increased_Size->Reduced_Filtration Increased_HalfLife Increased Circulation Half-Life Reduced_Filtration->Increased_HalfLife Enhanced_Efficacy Enhanced Therapeutic Efficacy Increased_HalfLife->Enhanced_Efficacy Reduced_Proteolysis->Increased_HalfLife Reduced_Immunogenicity->Enhanced_Efficacy Improved_Solubility->Enhanced_Efficacy

Figure 2. Benefits of peptide PEGylation leading to enhanced therapeutic efficacy.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a robust and efficient method for producing well-defined peptide-PEG conjugates. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug development to leverage the advantages of PEGylation for improving the therapeutic potential of peptides. Careful execution of the synthesis, purification, and characterization steps is crucial for obtaining high-quality conjugates for preclinical and clinical evaluation.

References

Troubleshooting & Optimization

Improving the solubility of Fmoc-NH-PEG11-CH2COOH in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-NH-PEG11-CH2COOH

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully using this PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a high-purity, heterobifunctional linker molecule. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. It is primarily used in bioconjugation and solid-phase peptide synthesis (SPPS).[1][2] The PEG spacer enhances the solubility and biocompatibility of the target molecule, while the two functional ends allow for sequential, controlled conjugation to other molecules like peptides, proteins, or surfaces.[3][4]

Q2: What are the key chemical properties of this linker?

A2: The key properties are:

  • Fmoc Group: A base-labile protecting group on the amine, typically removed using a solution of piperidine in DMF.[1][5]

  • PEG Spacer: A hydrophilic chain of 11 ethylene glycol units that increases solubility in aqueous and polar organic solvents.[6]

  • Carboxylic Acid Group: Can be activated to react with primary amines to form stable amide bonds. Common activators include carbodiimides (e.g., EDC, DCC) or uronium-based reagents (e.g., HATU, HBTU).[7]

Q3: In which solvents is this compound generally soluble?

A3: Based on data for structurally similar Fmoc-PEG-acid linkers, this compound is expected to be readily soluble in polar aprotic solvents commonly used in peptide synthesis.[2] A qualitative summary is provided in the table below.

Table 1: Qualitative Solubility of this compound
SolventAbbreviationSolubilityNotes
N,N-DimethylformamideDMFSolubleRecommended solvent for most applications, including Fmoc deprotection and coupling reactions.[5][7]
Dimethyl sulfoxideDMSOSolubleGood alternative to DMF; useful for creating high-concentration stock solutions.[5][7]
DichloromethaneDCMSolubleEffective for dissolving the linker, often used in washing steps and some coupling protocols.[5][7]
N-Methyl-2-pyrrolidoneNMPSolubleA common solvent in SPPS that can be used as an alternative to DMF.[4]
ChloroformCHCl₃SolubleCan be used for dissolution.[1][5]
Water / Aqueous BuffersH₂OSlightly SolubleSolubility is limited and pH-dependent due to the carboxylic acid. The hydrophilic PEG chain improves solubility over non-PEGylated analogs.[5][6]
Alcohols (e.g., Methanol)MeOHSparingly SolubleCan be used as a co-solvent but may not be effective on its own.[1][5]
Toluene-Sparingly SolubleGenerally not a preferred solvent.[1][5]
Diethyl EtherEt₂OInsolubleTypically used as an anti-solvent for precipitation.[1][5]

Troubleshooting Guide

Problem: The this compound powder is not dissolving in my chosen solvent.

  • Initial Check: Ensure you are using a recommended solvent such as DMF, DMSO, or DCM. Verify that the solvent is anhydrous and high-purity, as contaminants can affect solubility. Old or degraded DMF can contain dimethylamine, which can prematurely remove the Fmoc group.[4]

  • Solution 1: Gentle Warming & Sonication

    • Gently warm the solution to 30-40°C. For many compounds, a slight increase in temperature can significantly improve the rate of dissolution.[8] Avoid high temperatures, which could potentially degrade the molecule.

    • Use a sonication bath for 5-10 minutes to break up any aggregates of the powder and enhance solvation.

  • Solution 2: Increase Solvent Volume

    • The concentration may be too high. Add more solvent incrementally until the compound fully dissolves. Start with concentrations below 100 mg/mL and adjust as needed.

  • Solution 3: Use a Co-solvent

    • If solubility is poor in a solvent like DCM, consider adding a small percentage (e.g., 10-20%) of a stronger polar solvent like DMF or DMSO to create a binary mixture. This can enhance the solvating power of the system.

Below is a logical workflow for addressing solubility issues.

G cluster_0 cluster_1 Step 1: Initial Actions cluster_3 start Problem: Compound Fails to Dissolve check_solvent Verify Solvent Choice (DMF, DMSO, DCM) start->check_solvent Start Here sonicate Apply Gentle Sonication (5-10 min) check_solvent->sonicate warm Warm Gently (30-40°C) sonicate->warm add_solvent Increase Solvent Volume (Lower Concentration) warm->add_solvent Issue Persists end_node Compound Dissolved warm->end_node Success use_cosolvent Add Co-Solvent (e.g., 10% DMF in DCM) add_solvent->use_cosolvent add_solvent->end_node Success use_cosolvent->end_node Success

Caption: Troubleshooting workflow for dissolution issues.

Problem: The compound dissolves initially but precipitates out of solution during my reaction.

  • Cause 1: Change in Solvent Environment

    • Scenario: Your reaction involves adding reagents dissolved in a solvent in which the PEG linker is less soluble (e.g., adding a solution in toluene or ether).

    • Solution: Whenever possible, dissolve all reaction components in a common, good solvent like DMF. If a different solvent is unavoidable, add it slowly while vigorously stirring to avoid localized concentration changes that trigger precipitation.

  • Cause 2: Temperature Fluctuation

    • Scenario: You dissolved the compound with gentle warming, but your reaction runs at room temperature or below, causing the compound to crash out as the solution cools.

    • Solution: Determine the solubility at your target reaction temperature. You may need to run the reaction at a slightly elevated temperature or use a more robust solvent system (e.g., pure DMSO instead of a DCM/DMF mix).

  • Cause 3: Reaction Byproducts

    • Scenario: The reaction itself generates byproducts that alter the polarity of the solvent mixture, reducing the solubility of your PEGylated compound.

    • Solution: This is less common but possible. Increasing the total solvent volume can help keep all components in solution.

Experimental Protocols

Protocol 1: Standard Dissolution for Stock Solution

This protocol describes how to prepare a 100 mM stock solution in DMF.

  • Preparation: Bring the vial of this compound (MW: 781.89 g/mol ) to room temperature before opening to prevent moisture condensation.

  • Weighing: In a clean, dry vial, weigh out 78.2 mg of the compound.

  • Solvent Addition: Add 1.0 mL of anhydrous, high-purity DMF.

  • Dissolution: Cap the vial and vortex briefly. If necessary, place the vial in a sonicator bath for 5 minutes or warm gently to 35°C until all solid has dissolved.

  • Storage: Store the stock solution at -20°C. Before use, bring the solution to room temperature and vortex to ensure homogeneity, as some compounds can fall out of solution upon freezing.

Protocol 2: Amide Coupling to a Primary Amine

This protocol details a typical procedure for coupling the linker's carboxylic acid to an amine-containing molecule (e.g., the N-terminus of a resin-bound peptide) using HATU as the activator.

G cluster_0 Reagent Preparation cluster_1 Activation & Coupling cluster_2 Post-Reaction reagent_peg Dissolve Fmoc-PEG-COOH (1.5 eq) in DMF activate Combine Reagents & Pre-activate (2 min) reagent_peg->activate reagent_hatu Dissolve HATU (1.45 eq) in DMF reagent_hatu->activate reagent_dip Prepare DIPEA (3.0 eq) in DMF reagent_dip->activate couple Add mixture to Amine-Substrate activate->couple react React for 2h at Room Temp couple->react wash Wash with DMF, DCM, and Methanol react->wash check Perform Kaiser Test (check for free amines) wash->check

Caption: Experimental workflow for an amide coupling reaction.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Substrate with a primary amine (e.g., resin-bound peptide)

Procedure:

  • Substrate Preparation: If using a solid support (resin), swell it in DMF for at least 30 minutes. Drain the solvent before the coupling step.

  • Activation Solution: In a separate vial, dissolve this compound (1.5 equivalents relative to the amine substrate) and HATU (1.45 equivalents) in DMF.

  • Base Addition: Add DIPEA (3.0 equivalents) to the activation solution. Vortex briefly and allow it to pre-activate for 2 minutes. The solution may change color.

  • Coupling: Add the activated linker solution to your amine-containing substrate.

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Washing: After the reaction, drain the solution and wash the substrate thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling.

References

How to avoid aggregation with Fmoc-NH-PEG11-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-NH-PEG11-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a high-purity, monodisperse PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid.[1][2] The hydrophilic PEG11 spacer enhances the solubility and biocompatibility of molecules it's attached to.[1][3][4] It is commonly used in peptide synthesis, bioconjugation, drug delivery research, and for developing PROTACs.[5][6][7] The Fmoc group provides orthogonal protection, allowing for its selective removal under basic conditions to expose the amine for conjugation, while the carboxylic acid end can react with primary amines to form stable amide bonds.[2][3]

Q2: Why is my this compound solution cloudy or forming a precipitate?

A2: Cloudiness or precipitation is a common sign of aggregation. This can be caused by several factors, including:

  • High Concentration: Exceeding the solubility limit of the compound in the chosen solvent.

  • Inappropriate Solvent: While the PEG spacer increases hydrophilicity, the Fmoc group is hydrophobic. A solvent that cannot adequately solvate both ends of the molecule can lead to aggregation.

  • Suboptimal pH: The carboxylic acid group's charge state is pH-dependent, which can affect solubility and intermolecular interactions.

  • Low Temperature: Storing a prepared stock solution at a low temperature can cause the compound to precipitate out, especially if it is near its saturation point.

Q3: What is the best solvent for dissolving this compound?

A3: For initial stock solutions, polar aprotic solvents are highly recommended. The compound is readily soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1][3] Anhydrous grades of these solvents should be used to maintain the stability of the compound.[3] For subsequent use in aqueous buffers, the hydrophilic PEG chain aids solubility, but the final concentration must be carefully managed to prevent aggregation.[1][2][8]

Q4: How should I store the compound and its stock solutions?

A4:

  • Solid Compound: Store in a dry, dark environment at –20°C for long-term stability (months to years) or at 0-4°C for short-term storage (days to weeks).[1][3][5]

  • Stock Solutions: Stock solutions, typically prepared in DMSO, should be stored at –20°C for long-term use or at 0-4°C for short-term use.[1] Avoid repeated freeze-thaw cycles by aliquoting the solution after preparation.

Troubleshooting Guide

Issue 1: My compound precipitated out of the organic solvent (DMF/DMSO) upon storage.

Potential Cause Troubleshooting Action
Supersaturation The initial concentration was too high. The solution may have been clear when warm but exceeded its solubility limit upon cooling.
1. Gently warm the solution (e.g., to 30-40°C) and vortex or sonicate to redissolve the precipitate. 2. If it redissolves, dilute the solution to a lower concentration for stable storage. 3. If it does not redissolve, you may need to prepare a fresh stock at a lower concentration.
Moisture Contamination Water was introduced into the anhydrous solvent, altering its properties and reducing the solubility of the Fmoc-protected compound.
1. Ensure you are using anhydrous-grade solvents and handle them under inert gas (e.g., nitrogen or argon) if possible. 2. Use syringes with drying tubes to dispense the solvent.

Issue 2: When I add my PEG-linker solution to an aqueous buffer for a reaction, the solution becomes turbid.

Potential Cause Troubleshooting Action
Poor Aqueous Solubility The final concentration of the PEG linker in the aqueous buffer is too high, causing it to aggregate and precipitate. The hydrophobic Fmoc group is a primary driver of this.
1. Decrease the final concentration of the linker in the reaction mixture. 2. Add the linker solution to the aqueous buffer slowly while vortexing vigorously to promote rapid mixing and prevent localized high concentrations. 3. Consider adding a small percentage (5-10%) of an organic co-solvent like DMSO or DMF to the final reaction buffer to improve solubility.
pH-Dependent Precipitation The pH of the aqueous buffer is causing the carboxylic acid moiety to protonate/deprotonate in a way that reduces overall solubility.
1. Adjust the pH of the final reaction buffer. Experiment with a pH range (e.g., 6.5-8.0) to find the optimal condition for both solubility and your specific reaction.

Experimental Protocols & Best Practices

Protocol 1: Preparation of a Stock Solution

This protocol outlines the recommended procedure for dissolving this compound to minimize the risk of aggregation.

  • Equilibration: Allow the vial of the solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Solvent Selection: Use anhydrous, high-purity DMSO or DMF.[1][3]

  • Weighing: Weigh the desired amount of the compound in a clean, dry vial.

  • Dissolution: a. Add the appropriate volume of solvent to reach the desired concentration (e.g., 10-50 mM). b. Vortex the solution vigorously for 1-2 minutes. c. If solids remain, briefly sonicate the vial in a water bath for 5-10 minutes. d. Gentle warming (up to 40°C) can be applied if necessary, but avoid overheating.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.[1]

Recommended Solvent and Concentration Parameters
ParameterRecommended ConditionRationale
Primary Solvent Anhydrous DMSO or DMFHigh solvating power for both the PEG chain and the hydrophobic Fmoc group.[1][3]
Stock Concentration 10 - 50 mMBalances usability with stability, reducing the risk of precipitation during storage.
Working Buffer Reaction-specific buffer + 5-10% Co-solvent (DMSO/DMF)The co-solvent helps maintain the solubility of the linker when transitioning from an organic stock to an aqueous environment.
Final Concentration < 1 mM (application dependent)Lower concentrations in the final aqueous reaction mixture are less prone to aggregation.

Visual Guides

Factors Leading to Aggregation

The following diagram illustrates the key experimental factors that can contribute to the aggregation of this compound.

cluster_causes Potential Causes cluster_solutions Preventative Measures Cause1 High Concentration Sol1 Optimize Concentration Result Aggregation/ Precipitation Cause1->Result Cause2 Inappropriate Solvent/ Co-solvent Ratio Sol2 Use Anhydrous DMF/DMSO Add Co-solvents to Aqueous Buffers Cause2->Result Cause3 Suboptimal pH Sol3 Buffer pH Screening Cause3->Result Cause_group Causes Success Stable, Soluble Reagent Sol1->Success Sol2->Success Sol3->Success Sol_group Solutions

Caption: Key causes of aggregation and their corresponding preventative solutions.

Recommended Experimental Workflow

This workflow provides a step-by-step visual guide for the proper handling and use of the compound to avoid aggregation.

start Start equilibrate 1. Equilibrate vial to room temperature start->equilibrate dissolve 2. Dissolve in anhydrous DMSO/DMF equilibrate->dissolve assist 3. Vortex / Sonicate (Gentle warming if needed) dissolve->assist check Solution Clear? assist->check aliquot 4. Aliquot stock solution and store at -20°C check->aliquot Yes troubleshoot Re-evaluate concentration or solvent choice check->troubleshoot No dilute 5. Slowly add stock to vortexing reaction buffer aliquot->dilute end Proceed with Experiment dilute->end troubleshoot->dissolve

Caption: Step-by-step workflow for preparing and using this compound solutions.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-NH-PEG11-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the coupling efficiency of Fmoc-NH-PEG11-CH2COOH. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains an Fmoc-protected amine at one end and a carboxylic acid at the other, connected by a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The Fmoc group provides temporary protection of the amine, which can be removed under basic conditions. This linker is commonly used in:

  • Solid-Phase Peptide Synthesis (SPPS): To introduce a PEG spacer into a peptide sequence, improving its solubility and pharmacokinetic properties.[1]

  • Bioconjugation: To link biomolecules, such as peptides or proteins, to other molecules or surfaces.[2]

  • PROTACs (Proteolysis Targeting Chimeras) Synthesis: As a flexible linker to connect the target protein binder and the E3 ligase ligand.

  • Drug Delivery: To create PEGylated drug delivery systems that can enhance the stability and circulation time of therapeutic agents.[2]

Q2: What are the main challenges when coupling this compound?

The primary challenges associated with the coupling of this compound stem from its long, flexible PEG chain:

  • Steric Hindrance: The bulky nature of the PEG chain can hinder the approach of the activated carboxylic acid to the amine, potentially leading to incomplete coupling.

  • Aggregation: The PEG chain can promote aggregation of the peptide-resin complex during solid-phase synthesis, which can block reactive sites and reduce coupling efficiency.

  • Solubility Issues: While the PEG chain enhances water solubility, it can sometimes lead to solubility challenges in the organic solvents typically used for peptide synthesis.

  • Difficult Monitoring: The unique properties of the PEG linker can sometimes complicate the monitoring of reaction completion using standard methods like the Kaiser test.

Q3: Which coupling reagents are recommended for this compound?

For efficient coupling of this compound, especially in cases of steric hindrance or potential aggregation, the use of highly efficient coupling reagents is recommended. The choice of reagent can significantly impact the reaction's success.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These are generally the preferred choice for difficult couplings due to their high reactivity and rapid reaction times. HATU is often considered more efficient than HBTU for sterically hindered amino acids.

  • Phosphonium Salts (e.g., PyBOP): These are also highly effective and are a good alternative to uronium salts. An advantage is that excess phosphonium reagents do not lead to the chain-terminating guanidinylation side reaction that can occur with uronium salts.

  • Carbodiimides with Additives (e.g., DIC/HOBt or DIC/OxymaPure): This is a more cost-effective option. The addition of HOBt or OxymaPure is crucial to suppress racemization and enhance the reaction rate. OxymaPure is a non-explosive alternative to HOBt and can offer superior performance.

Q4: Can the length of the PEG chain affect the coupling reaction?

Yes, the length of the PEG chain can influence the coupling reaction. Longer PEG chains can increase the potential for steric hindrance and aggregation.[3] As the PEG chain length increases, the physical properties of the molecule change, which may require adjustments to the reaction conditions, such as solvent choice and reaction time, to maintain optimal coupling efficiency.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

  • Symptom: The Kaiser test remains positive (blue beads) after the coupling step in SPPS, or HPLC/MS analysis of the crude product shows a significant amount of starting material or deletion sequences.

  • Possible Causes & Solutions:

    Possible Cause Recommended Solution
    Insufficient Activation of Carboxylic Acid - Increase the equivalents of the coupling reagent and base. - Switch to a more powerful activating agent like HATU.
    Steric Hindrance from the PEG Chain - Extend the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight). - Perform a "double coupling" by repeating the coupling step with fresh reagents.
    Peptide-Resin Aggregation - Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (DMSO). - Perform the coupling at an elevated temperature (e.g., 35-50°C). - Use a resin with a lower loading capacity to increase the distance between peptide chains.
    Suboptimal Reagent Stoichiometry - Ensure accurate measurement of all reagents. Refer to the recommended stoichiometry in the data tables below.

Issue 2: Formation of Unexpected Byproducts

  • Symptom: HPLC/MS analysis reveals peaks with unexpected masses in the crude product.

  • Possible Causes & Solutions:

    Possible Cause Recommended Solution
    Racemization - Add a racemization suppressant like HOBt or OxymaPure to the coupling reaction, especially when using carbodiimides. - Avoid prolonged pre-activation times.
    Guanidinylation of the N-terminal Amine - This can occur when using an excess of uronium-based coupling reagents (HBTU, HATU). Use the coupling reagent in slight defect relative to the carboxylic acid. - Switch to a phosphonium-based reagent like PyBOP.
    Aspartimide Formation (if Asp is present in the sequence) - Add HOBt to the piperidine solution used for Fmoc deprotection.[6] - Use a Dmb or Hmb protecting group on the backbone of the amino acid preceding the Asp residue.[6]

Data Presentation: Recommended Coupling Conditions

The following tables provide recommended starting conditions for the coupling of this compound in both solid-phase and solution-phase synthesis. These are general guidelines and may require optimization based on the specific substrate and reaction scale.

Table 1: Recommended Reagent Stoichiometry for Solid-Phase Peptide Synthesis (SPPS)

Reagent Equivalents (relative to resin loading)
This compound2.0 - 5.0
Coupling Reagent (HBTU/HATU/PyBOP)1.9 - 4.9
Base (DIPEA)4.0 - 10.0
Additive (HOBt/OxymaPure)2.0 - 5.0 (if using DIC)

Table 2: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling Reagent Typical Reaction Time (min) Relative Efficiency Key Considerations
HATU 30 - 60Very HighHighly effective for sterically hindered couplings; may cause guanidinylation if used in excess.
HBTU 30 - 90HighA reliable and widely used reagent; may cause guanidinylation if used in excess.
PyBOP 45 - 120HighDoes not cause guanidinylation; a good choice for sensitive reactions.
DIC/HOBt 60 - 180Moderate to HighCost-effective; HOBt is essential to suppress racemization.
DIC/OxymaPure 60 - 180HighA safer and often more efficient alternative to DIC/HOBt.

Experimental Protocols

Protocol 1: Solid-Phase Coupling of this compound

  • Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain. Repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in blue beads).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), the coupling reagent (e.g., HATU, 2.9 eq.), and an additive if required (e.g., HOBt, 3 eq.) in DMF.

    • Add a tertiary base (e.g., DIPEA, 6 eq.) to the solution and vortex briefly to pre-activate for 1-2 minutes.

    • Immediately add the activated solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended, or the temperature may be slightly elevated.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (colorless or yellow beads) indicates that all free amines have been acylated.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (2-3 times), and finally DMF (2-3 times).

Protocol 2: Solution-Phase Coupling of this compound to a Primary Amine

  • Dissolution: Dissolve the primary amine-containing substrate in a suitable anhydrous solvent (e.g., DMF, DCM).

  • Reagent Addition: Add this compound (1.1 eq.), the coupling reagent (e.g., HBTU, 1.1 eq.), and an additive (e.g., HOBt, 1.1 eq.) to the reaction mixture.

  • Base Addition: Add a tertiary base (e.g., DIPEA, 2.2 eq.) to the reaction mixture and stir at room temperature.

  • Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated NaHCO3), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: HPLC and Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used.

    • Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS) to confirm the molecular weight of the desired product and identify any byproducts. The PEG chain will result in a characteristic repeating mass unit of 44 Da in the mass spectrum.[7]

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_analysis Analysis resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Coupling with This compound deprotection->coupling wash Washing coupling->wash cleavage Cleavage from Resin wash->cleavage Repeat for next amino acid or proceed to cleavage purification HPLC Purification cleavage->purification ms_analysis Mass Spec Analysis purification->ms_analysis troubleshooting_logic start Low Coupling Efficiency check_reagents Check Reagent Stoichiometry and Quality start->check_reagents change_reagent Switch to Stronger Coupling Reagent (e.g., HATU) check_reagents->change_reagent Reagents OK success Successful Coupling check_reagents->success Reagents Faulty (Correct and Retry) double_coupling Perform Double Coupling change_reagent->double_coupling increase_time_temp Increase Reaction Time and/or Temperature double_coupling->increase_time_temp address_aggregation Address Aggregation (Change Solvent, Lower Loading) increase_time_temp->address_aggregation address_aggregation->success

References

Common side reactions with Fmoc-NH-PEG11-CH2COOH and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-NH-PEG11-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this PEG linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of an amine group protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, a terminal carboxylic acid, and a hydrophilic 11-unit polyethylene glycol (PEG) spacer. Its primary applications are in bioconjugation and solid-phase peptide synthesis (SPPS). The PEG spacer enhances the solubility and reduces aggregation of the target molecule, while the orthogonal protecting groups allow for controlled, sequential reactions.

Q2: How stable is the PEG chain during standard peptide synthesis conditions?

The ether linkages within the polyethylene glycol (PEG) backbone are chemically stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS). This includes stability during repeated cycles of acidic treatment (e.g., with trifluoroacetic acid for cleavage from the resin) and basic treatment (e.g., with piperidine for Fmoc deprotection).

Q3: What are the expected benefits of using a PEG11 linker in my peptide synthesis?

Incorporating a PEG11 linker can offer several advantages:

  • Improved Solubility: The hydrophilic nature of the PEG chain can significantly enhance the solubility of hydrophobic peptides in aqueous solutions.

  • Reduced Aggregation: By disrupting interchain hydrogen bonding, the PEG spacer can minimize peptide aggregation during synthesis

Technical Support Center: Purification of Fmoc-NH-PEG11-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of Fmoc-NH-PEG11-CH2COOH and its subsequent conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound conjugates?

A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is generally the most effective and widely used method for purifying PEGylated molecules, including this compound conjugates.[][2] It offers high resolution to separate the desired conjugate from unreacted starting materials, excess PEG reagent, and other impurities.[2] The choice of column (e.g., C4, C8, or C18) and gradient conditions are critical for optimal separation.[2][3]

Q2: Can I use non-chromatographic methods for purification?

A2: Yes, non-chromatographic methods like precipitation can be used, especially for initial cleanup or for large-scale purifications where chromatography might be less practical.[4] Precipitation is typically achieved by adding a non-polar solvent, such as diethyl ether or diisopropyl ether, to a solution of the PEG conjugate to selectively precipitate the product.[4] However, this method may not provide the high purity achievable with HPLC.

Q3: What are the main challenges in purifying these PEGylated conjugates?

A3: The primary challenges include:

  • Removal of unreacted PEG: Excess PEG reagent can be difficult to separate due to its similar properties to the conjugate.

  • Peak broadening in HPLC: The inherent dispersity of PEG chains can lead to broad peaks in chromatography, making it difficult to resolve closely eluting species.[5]

  • Detection of the PEG conjugate: The PEG moiety itself lacks a strong UV chromophore, which can make detection challenging.[6][7] Often, detection relies on a chromophore on the conjugated molecule or the use of alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).[6][8]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended to confirm purity. Analytical RP-HPLC with UV detection can provide a chromatogram showing the peak purity.[9] Mass spectrometry (e.g., MALDI-TOF or LC-MS) is essential to confirm the molecular weight of the desired conjugate.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure.

Q5: What is the purpose of the Fmoc protecting group?

A5: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amine.[10] It allows for selective reactions at the carboxylic acid end of the molecule. The Fmoc group can be removed under mild basic conditions, typically with a solution of piperidine in DMF, to yield a free amine for subsequent conjugation steps.[10][11]

Troubleshooting Guide

Problem 1: I see a broad peak for my product in the HPLC chromatogram.

  • Possible Cause: This is often due to the polydispersity of the PEG chain, even in discrete PEG linkers like PEG11.[5] It can also be caused by on-column degradation or interactions with the stationary phase.

  • Solution:

    • Optimize HPLC conditions: Experiment with different gradients. A shallower gradient can improve resolution.[2]

    • Change the stationary phase: Switching between C18, C8, and C4 columns can alter selectivity and peak shape. For larger PEG conjugates, a C4 column is often preferred.[2]

    • Increase column temperature: Operating at a moderately elevated temperature (e.g., 45 °C) can improve peak shape.[2][3]

    • Confirm product homogeneity: Use mass spectrometry to check if the broad peak corresponds to a single species or a mixture of products.[5]

Problem 2: My purified product is contaminated with unreacted PEG reagent.

  • Possible Cause: The excess PEG reagent used in the conjugation reaction was not fully removed during purification.

  • Solution:

    • Optimize the purification method:

      • RP-HPLC: Adjust the gradient to better resolve the unreacted PEG from the product. Unreacted PEG is typically more hydrophilic and will elute earlier.

      • Size-Exclusion Chromatography (SEC): While less effective for small molecules, SEC can be attempted to separate based on hydrodynamic volume. The PEGylated conjugate will be larger than the unreacted PEG.[]

      • Precipitation/Washing: Perform multiple precipitation and washing steps. Unreacted PEG may have different solubility properties than the conjugate.[4]

    • Optimize the reaction stoichiometry: Use a smaller excess of the PEG reagent in the initial reaction to minimize the amount of unreacted starting material.

Problem 3: The yield of my purified conjugate is very low.

  • Possible Cause: This could be due to an incomplete reaction, degradation of the product during purification, or loss of product during workup and transfer steps.

  • Solution:

    • Monitor the reaction: Before purification, confirm the reaction has gone to completion using a suitable analytical technique (e.g., TLC or analytical HPLC-MS).

    • Check for degradation: The Fmoc group can be sensitive to basic conditions. Ensure that the pH during workup and purification is controlled.

    • Minimize transfer losses: Be meticulous during extraction, precipitation, and transfer steps to avoid physical loss of the product.

    • Optimize precipitation: If using precipitation, ensure the choice of solvent and anti-solvent is optimal for selectively precipitating your product.

Problem 4: I am having trouble removing the Fmoc group after purification.

  • Possible Cause: Incomplete deprotection can result from issues with the deprotection reagent, reaction time, or steric hindrance.[12]

  • Solution:

    • Use fresh deprotection reagent: A common reagent is 20% piperidine in DMF.[10] Ensure the piperidine and DMF are of high quality and not degraded.

    • Increase reaction time: While Fmoc deprotection is typically fast, steric hindrance from the PEG chain or the conjugated molecule might slow it down.[13] Monitor the deprotection reaction over time by TLC or HPLC to determine the optimal reaction time.

    • Ensure proper mixing: Make sure the reaction mixture is homogenous and well-stirred.

Quantitative Data Summary

Table 1: Comparison of RP-HPLC Conditions for PEGylated Molecule Purification
ParameterCondition 1Condition 2Condition 3Reference
Column Chemistry C18C4C8[2][3]
Typical Mobile Phase A 0.1% TFA in Water0.1% TFA in Water10 mM Ammonium Acetate[2][7]
Typical Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in AcetonitrileAcetonitrile[2][7]
Gradient Slope Shallow (e.g., 1-2% B/min)Standard (e.g., 5-10% B/min)Shallow (e.g., 1-2% B/min)[2]
Column Temperature Ambient45 °CAmbient to 45 °C[2][3]
Best Suited For Smaller PEG conjugates, high resolutionLarger PEG conjugates, improved peak shapeLC-MS applications (volatile buffer)[2][3][7]

Experimental Protocols

Protocol 1: Purification by Preparative RP-HPLC

This protocol provides a general guideline for the purification of this compound conjugates. Conditions should be optimized for each specific conjugate.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, or a mixture of Mobile Phase A and B).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • System: A preparative HPLC system equipped with a UV detector.

    • Column: A C18 or C4 preparative column. The choice depends on the hydrophobicity of the conjugate. A C4 column is often a good starting point for PEGylated compounds.[2]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Chromatographic Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.

    • Inject the prepared sample onto the column.

    • Run a linear gradient. A typical starting gradient could be from 5% B to 95% B over 30-60 minutes. A shallower gradient is often better for resolving PEGylated species.[2]

    • Monitor the elution profile at a suitable wavelength (e.g., 265 nm for the Fmoc group).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the product peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions.

  • Product Recovery:

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a fluffy white solid.

Protocol 2: Purification by Precipitation

This protocol is suitable for a rapid, non-chromatographic enrichment of the PEGylated conjugate.

  • Dissolution:

    • Dissolve the crude product in a small volume of a solvent in which it is highly soluble (e.g., dichloromethane (DCM) or DMF).

  • Precipitation:

    • While stirring vigorously, slowly add a non-polar "anti-solvent" in which the product is insoluble. Cold diethyl ether is commonly used for precipitating PEG compounds.[4]

    • Continue adding the anti-solvent until a precipitate forms and no more product appears to be precipitating. This is typically a 10-20 fold excess of the anti-solvent.

  • Isolation:

    • Allow the precipitate to settle, or centrifuge the mixture to pellet the solid.

    • Decant the supernatant which contains the more soluble impurities.

  • Washing:

    • Wash the precipitate several times with the cold anti-solvent to remove residual impurities. Each wash should involve resuspending the solid and then re-isolating it by centrifugation or filtration.[4]

  • Drying:

    • Dry the purified precipitate under high vacuum to remove all traces of solvent.

Visualizations

experimental_workflow start Start: Crude Fmoc-PEG-Conjugate purification Purification Step start->purification Dissolve in appropriate solvent analysis Purity & Identity Analysis purification->analysis Collect fractions analysis->purification Fractions impure final_product Final Purified Conjugate analysis->final_product Pool pure fractions & Lyophilize deprotection Fmoc Deprotection (if required) final_product->deprotection Proceed to next step

Caption: General experimental workflow for purification and analysis.

troubleshooting_tree problem Purification Issue question What is the main issue? problem->question Diagnose q1 Broad HPLC Peak question->q1 q2 Low Yield question->q2 q3 Impure Product question->q3 solution solution s1a Optimize Gradient (shallower) q1->s1a s1b Increase Column Temp q1->s1b s1c Change Column (C4/C18) q1->s1c s2a Check Reaction Completion (TLC/LCMS) q2->s2a s2b Minimize Transfers q2->s2b s3a Re-purify Fractions q3->s3a s3b Optimize Purification Method q3->s3b

Caption: Troubleshooting decision tree for purification problems.

rphplc_principle column RP-HPLC Column (e.g., C18) Stationary Phase (Hydrophobic) Mobile Phase (Polar) elution Elution Order column:f2->elution Increasing organic content injection Sample Injection: - Fmoc-PEG-Conjugate (More Hydrophobic) - Unreacted PEG (Less Hydrophobic) injection->column:f0 Introduction of sample peak1 Early Elution: Unreacted PEG elution->peak1 Less hydrophobic compounds elute first peak2 Later Elution: Fmoc-PEG-Conjugate elution->peak2 More hydrophobic compounds elute later

Caption: Principle of separation in Reverse-Phase HPLC.

References

Dealing with steric hindrance in Fmoc-NH-PEG11-CH2COOH reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Fmoc-NH-PEG11-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to steric hindrance during conjugation and synthesis.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a problem with this compound?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule obstruct a chemical reaction.[1] With this compound, steric hindrance can arise from several sources:

  • The Fmoc protecting group: This is a bulky group that can physically block reagents from accessing the terminal amine of the PEG chain.

  • The PEG chain itself: The polyethylene glycol chain, while flexible, occupies a significant hydrodynamic volume, which can impede the approach of the terminal carboxyl group to a reactive site, especially on a crowded surface like a solid-phase resin or a large biomolecule.[2]

  • The substrate: If the molecule to which you are conjugating the PEG linker is itself sterically crowded (e.g., near a bulky amino acid residue), this will further complicate the reaction.[3][4][5]

This hindrance can lead to slow or incomplete reactions, low yields, and the formation of unwanted side products.[3][4]

Q2: Which step of my reaction is most likely affected by steric hindrance?

A2: Both the coupling of the carboxylic acid end and the deprotection of the Fmoc-protected amine can be significantly affected.

  • Coupling Reaction: The terminal -CH2COOH group needs to be activated and brought into close proximity with a nucleophile (like an amine on a peptide or protein). The bulk of the entire PEG-Fmoc construct can make this difficult.[1]

  • Fmoc Deprotection: The removal of the Fmoc group requires a base, typically piperidine, to access the fluorenyl ring system. If the PEG linker is attached to a sterically crowded resin or molecule, the accessibility of the Fmoc group can be reduced, leading to incomplete deprotection.[4]

Q3: Are there different coupling reagents I should consider for sterically hindered reactions?

A3: Yes, the choice of coupling reagent is critical.[6][7] For sterically demanding couplings, standard reagents like DCC/HOBt may be insufficient.[8] More potent uronium or phosphonium salt-based reagents are highly recommended.[8]

  • HATU, HCTU, HBTU: These are highly effective uronium/aminium reagents for hindered couplings. HATU is often considered one of the most active due to the formation of a highly reactive OAt-ester intermediate.[8][9][10]

  • COMU: This is a newer generation uronium salt based on OxymaPure. It shows coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[6][11][12]

  • PyBOP, PyAOP: These are effective phosphonium-based reagents, also well-suited for difficult couplings.[8]

Troubleshooting Guide: Low Coupling Efficiency

If you are experiencing low yields when coupling the carboxyl end of this compound to a substrate (e.g., an amine on a solid-phase support), consult the following guide.

Caption: Troubleshooting workflow for low coupling efficiency.[1]

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent can significantly impact the yield and purity when dealing with sterically hindered substrates.[1] HATU consistently demonstrates superior performance in terms of reaction speed and purity for difficult sequences compared to HBTU.[10]

Table 1: Comparison of Common Coupling Reagents for Hindered Reactions

Reagent Type Key Advantage Considerations
HATU Uronium/Aminium Highly reactive, fast kinetics, low racemization.[9][10] Higher cost, potential allergen.[9]
HCTU Uronium/Aminium Good compromise of high reactivity and lower cost than HATU.[11] Based on potentially explosive Cl-HOBt.
COMU Uronium/Aminium Reactivity comparable to HATU, safer (non-explosive), water-soluble byproducts.[6][11][13] Relatively newer reagent.
PyBOP Phosphonium Efficient coupling, low racemization.[14] Avoids carcinogenic byproducts of original BOP reagent.[12]

| DIC/Oxyma | Carbodiimide | Cost-effective; Oxyma Pure is a safer and often more effective additive than HOBt.[8] | Generally less potent than uronium/phosphonium salts for severe hindrance. |

Troubleshooting Guide: Incomplete Fmoc Deprotection

Incomplete removal of the Fmoc group results in terminated sequences and difficult purifications. If you suspect incomplete deprotection, use the following guide.

Caption: Logical workflow for troubleshooting Fmoc deprotection.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed for coupling to a free amine on a solid-phase resin, optimized for sterically hindered contexts.

  • Resin Preparation: Ensure the N-terminal Fmoc group on the resin-bound peptide has been fully deprotected (confirmed by a positive Kaiser test) and wash the resin thoroughly with DMF (3 x 1 min).[5][14]

  • Reagent Preparation (Pre-activation): In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add a non-nucleophilic base such as DIPEA (6 eq.). Vortex briefly and allow to pre-activate for 1-2 minutes.[15]

  • Coupling Reaction: Add the activated solution to the resin. Agitate the mixture via nitrogen bubbling or orbital shaking for 2-4 hours at room temperature.[8] For extremely difficult couplings, the reaction time can be extended overnight.[1]

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.[14]

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines.[8] A negative result (yellow/colorless beads) indicates a complete coupling. If the test is positive, proceed to a second coupling.

  • Double Coupling (Optional): If the Kaiser test is positive, repeat steps 2-4 with a fresh solution of activated PEG linker to drive the reaction to completion.[5]

Protocol 2: Optimized Fmoc Deprotection for Hindered Systems

This protocol provides an enhanced method for removing the Fmoc group when steric hindrance is a concern.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection Solution: Prepare a fresh solution of 20% piperidine in DMF. For difficult sequences prone to aggregation, adding 0.1 M HOBt or OxymaPure to the deprotection solution can help disrupt secondary structures and improve reagent access.[16]

  • First Treatment: Add the deprotection solution to the resin and agitate for 5 minutes. Drain the solution.

  • Second Treatment: Add a fresh portion of the deprotection solution and agitate for 20-30 minutes. The progress of the deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.[17]

  • Washing: Drain the solution and wash the resin extensively with DMF (at least 5-7 times) to ensure all piperidine and fulvene adducts are removed. Residual base can interfere with the subsequent coupling step.[14]

  • Confirmation: Perform a Kaiser test to confirm complete deprotection (indicated by dark blue beads).[14] If the beads are not uniformly blue, repeat the deprotection cycle.

References

Technical Support Center: Monitoring Fmoc-NH-PEG11-CH2COOH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring Fmoc-NH-PEG11-CH2COOH coupling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the coupling of this compound.

Issue 1: Positive Kaiser Test After Coupling

Q1: My Kaiser test is positive (blue beads) after the coupling reaction with this compound. What does this indicate and what should I do?

A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling reaction is incomplete.[1][2] This can be due to several factors, including steric hindrance from the PEG chain, suboptimal reaction conditions, or reagent degradation.

Troubleshooting Steps:

  • Recouple: Perform a second coupling step using a fresh solution of the activated this compound.[3]

  • Extend Reaction Time: Increase the coupling reaction time to allow for the sterically hindered coupling to proceed more completely.[3]

  • Use a More Potent Coupling Reagent: Switch to a more powerful coupling reagent such as HATU, HCTU, or PyBOP, which are known to be effective for difficult couplings.[3]

  • Increase Temperature: In some cases, slightly elevating the temperature (e.g., to 30-40°C) can improve the reaction rate, but this should be done cautiously to avoid side reactions.[3]

  • Capping: If unreacted amines persist after a second coupling, it is crucial to "cap" them to prevent the formation of deletion sequences. This is typically done using acetic anhydride.[1][4] Capping blocks any further reactions at the unreacted sites.[1]

Issue 2: Broad or Tailing Peaks in HPLC Analysis

Q2: The HPLC chromatogram of my cleaved peptide-PEG conjugate shows a broad peak instead of a sharp one. What could be the cause?

A broad peak in reverse-phase HPLC (RP-HPLC) of a PEGylated peptide is often due to the polydispersity of the PEG chain itself.[5] Even with a defined number of PEG units like PEG11, there can be slight variations in chain length, leading to a mixture of closely related species that are difficult to separate, resulting in peak broadening.[5]

Troubleshooting and Verification:

  • Mass Spectrometry Analysis: The most definitive way to confirm that the broad peak is due to PEG heterogeneity is to analyze the sample by mass spectrometry (MS).[6] The mass spectrum will show a distribution of masses corresponding to the different PEG chain lengths attached to the peptide.

  • Use of High-Resolution HPLC Columns: Employing a high-resolution HPLC column may improve the separation of the different PEGylated species.

  • Optimize HPLC Gradient: Adjusting the gradient of the mobile phase during the HPLC run can sometimes improve peak shape.

Issue 3: Low Yield of the Desired PEGylated Product

Q3: After cleavage and purification, the yield of my final PEGylated peptide is very low. What are the potential reasons and how can I improve it?

Low yield can stem from several issues throughout the solid-phase peptide synthesis (SPPS) and purification process.

Potential Causes and Solutions:

  • Incomplete Coupling: As discussed in Issue 1, incomplete coupling at each step leads to a significant decrease in the final yield. Ensure complete coupling by using appropriate monitoring tests and troubleshooting strategies.

  • Steric Hindrance: The bulky nature of the PEG linker can hinder coupling efficiency. Using specialized, low-swelling resins or linkers designed for long or difficult sequences can be beneficial.[7]

  • Aggregation: The growing peptide-PEG chain can sometimes aggregate on the solid support, preventing reagents from accessing the reaction sites.[1] Changing the solvent to NMP or DMSO might help to disrupt aggregation.[1]

  • Suboptimal Cleavage: Ensure that the cleavage cocktail and reaction time are appropriate for your resin and protecting groups to achieve efficient release of the product.

  • Purification Losses: Losses during HPLC purification can be significant. Optimizing the purification protocol, such as using a shallower gradient around the elution time of your product, can improve recovery.

Frequently Asked Questions (FAQs)

Q4: Which qualitative tests are recommended for monitoring the completion of the this compound coupling reaction on a solid support?

The Kaiser test is the most common and sensitive method for detecting primary amines.[1][2][8] A negative result (yellow to colorless beads) indicates that the coupling is complete.[3] However, the Kaiser test is not reliable for secondary amines, such as when coupling to a proline residue.[1][2] In such cases, alternative tests like the Chloranil test or the Isatin test are recommended.[1]

Q5: How can I quantitatively monitor the coupling reaction?

While qualitative tests are useful for a quick check, quantitative monitoring provides more precise information.

  • HPLC Analysis of a Cleaved Sample: A small amount of the resin can be cleaved, and the resulting mixture analyzed by HPLC.[8] By comparing the peak areas of the unreacted peptide and the PEGylated product, the coupling efficiency can be calculated.

  • UV Monitoring of Fmoc Deprotection: Although this method monitors the deprotection step, it provides an indirect measure of the amount of amine available for the subsequent coupling reaction. The amount of the Fmoc group released can be quantified by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.[9][10]

Q6: What is the role of Mass Spectrometry in monitoring PEGylation reactions?

Mass spectrometry (MS) is a powerful tool for characterizing the final PEGylated product.[11][12] It can be used to:

  • Confirm the identity and molecular weight of the desired product.[13]

  • Determine the degree of PEGylation (i.e., how many PEG units are attached).[13]

  • Assess the heterogeneity of the PEGylation, which can be seen as a distribution of masses.[6]

  • Identify any side products or impurities.

Techniques like ESI-MS and MALDI-TOF MS are commonly employed for the analysis of PEGylated peptides and proteins.[11][12]

Quantitative Data Summary

Table 1: Comparison of Common Qualitative Tests for Coupling Completion

TestTarget AminePositive Result ColorNegative Result ColorLimitations
Kaiser TestPrimary AminesIntense Blue[1][2][8]Yellow/Colorless[3]Not reliable for secondary amines (e.g., Proline)[1][2]
Chloranil TestSecondary AminesBlue[1]ColorlessMay not be as sensitive as the Kaiser test for primary amines.
Isatin TestSecondary AminesBlue[1]Colorless/YellowRequires heating.[1]
Bromophenol Blue TestPrimary & Secondary AminesBlue[8]Colorless/YellowBased on acid-base reaction; requires thorough washing.[1]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

This protocol is a widely used method to detect the presence of free primary amines on the solid support.[1][2][8]

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.[8][9]

  • Solution B: 80 g of phenol in 20 mL of ethanol.[9]

  • Solution C: 2 mL of a 0.001 M aqueous KCN solution diluted to 100 mL with pyridine.[9]

Procedure:

  • Collect a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.[3][9]

  • Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.[3][9]

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[9][14]

  • Heat the test tube at 100-110°C for 5 minutes.[2][8][9]

  • Observe the color of the beads and the solution.[9]

Interpretation of Results:

  • Intense Blue/Purple: Positive result, indicating the presence of free primary amines (incomplete coupling).[3][9]

  • Yellow/Colorless: Negative result, indicating the absence of free primary amines (complete coupling).[3][9]

Protocol 2: HPLC Analysis of a Cleaved Peptide-PEG Conjugate

This protocol outlines a general procedure for analyzing the product after it has been cleaved from the resin.

Materials:

  • Peptide-PEG conjugate sample cleaved from the resin and dissolved in a suitable solvent (e.g., water/acetonitrile mixture).

  • Reverse-phase HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Run a linear gradient to elute the components. A typical gradient might be from 5% B to 95% B over 30 minutes.

  • Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.

  • Analyze the resulting chromatogram to identify the peaks corresponding to the unreacted peptide, the desired PEGylated product, and any impurities.

Visualizations

experimental_workflow Experimental Workflow for this compound Coupling start Start: Resin with Free Amine coupling Coupling Reaction (this compound, Coupling Reagent, DMF) start->coupling wash1 Wash Resin (DMF) coupling->wash1 monitoring Monitor Completion (e.g., Kaiser Test) wash1->monitoring incomplete Incomplete Coupling (Positive Test) monitoring->incomplete Positive complete Complete Coupling (Negative Test) monitoring->complete Negative troubleshoot Troubleshoot: - Recouple - Change Reagents - Cap incomplete->troubleshoot next_step Proceed to Next Step (Fmoc Deprotection) complete->next_step troubleshoot->coupling Recouple troubleshooting_logic Troubleshooting Logic for Incomplete Coupling start Kaiser Test Positive recouple Perform Second Coupling start->recouple retest Retest with Kaiser Test recouple->retest still_positive Still Positive retest->still_positive Positive negative Negative retest->negative Negative cap Cap with Acetic Anhydride still_positive->cap proceed Proceed to Deprotection negative->proceed cap->proceed

References

Storage and handling recommendations for Fmoc-NH-PEG11-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting for Fmoc-NH-PEG11-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term stability, this compound should be stored at -20°C.[1][2][3] For short-term storage, such as during active use over days or weeks, refrigeration at 0-4°C is acceptable.[2] Some suppliers suggest storage at -5°C.[4][5] It is crucial to keep the compound in a dry environment and protected from sunlight.[4][5] One supplier suggests that storage at room temperature is also possible if the container is sealed and dry.[6]

Q2: How should I handle this compound upon receipt?

The product is typically shipped at ambient temperature and is stable for several weeks under these conditions.[2] Upon receipt, it is recommended to store it at the recommended temperature, preferably -20°C for long-term storage.[1][2][3]

Q3: In which solvents is this compound soluble?

This compound is a PEG derivative, and its hydrophilic PEG spacer enhances its solubility in aqueous media.[1][2][7] It is also soluble in anhydrous solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3][8] Additionally, it is soluble in chloroform and methylene chloride, but less so in alcohol and toluene, and is not soluble in ether.[8]

Q4: What are the primary applications of this compound?

This compound is a bifunctional PEG linker used in medical research, drug release, nanotechnology, and new materials research.[4][5] Its primary applications are in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), and bioconjugation.[6][9][10] It can also be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11]

Q5: How are the functional groups of this compound utilized in experiments?

This compound has two key functional groups:

  • Fmoc-protected amine: The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group. It can be removed under basic conditions (e.g., 20% piperidine in DMF) to yield a free amine, which can then be conjugated to other molecules.[1][2][7][8]

  • Terminal carboxylic acid: The carboxylic acid group can be reacted with primary amine groups in the presence of activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to form a stable amide bond.[1][2][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty Dissolving the Compound Use of an inappropriate solvent.Ensure you are using a recommended solvent such as DMF, DMSO, or an aqueous buffer.[3][8] Gentle warming or vortexing may aid dissolution.
The compound may have been exposed to moisture, causing aggregation.If the compound appears clumpy, try sonicating the solution for a short period. For future use, ensure the compound is stored in a desiccator.
Low Reaction Yield Incomplete deprotection of the Fmoc group.Ensure the deprotection conditions are optimal. A common method is treatment with 20% piperidine in DMF.[8] Monitor the reaction progress to ensure complete removal of the Fmoc group.
Inefficient activation of the carboxylic acid group.Use fresh coupling reagents (e.g., EDC, DCC, HATU).[1] Ensure the reaction is performed under anhydrous conditions if required by the coupling chemistry.
Degradation of the compound.Ensure the compound has been stored correctly at -20°C and protected from light and moisture.[1][2][3] Consider using a fresh vial of the reagent.
Unexpected Side Products Reaction with impurities.Use high-purity, anhydrous solvents, especially for conjugation reactions.[3]
Premature removal of the Fmoc group.Avoid basic conditions during storage or handling of the stock solution if the Fmoc group needs to remain intact for subsequent steps.

Storage and Handling Recommendations

Parameter Recommendation
Long-Term Storage Temperature -20°C[1][2][3]
Short-Term Storage Temperature 0 - 4°C[2]
Shipping Temperature Ambient Temperature[1][2]
Light Exposure Avoid sunlight[4][5]
Moisture Keep in a dry environment[4][5]

Experimental Workflow

Below is a generalized workflow for the storage, handling, and use of this compound.

G cluster_storage Storage cluster_handling Handling cluster_reaction Reaction storage_receipt Receipt of Compound (Ambient Shipping) long_term Long-Term Storage (-20°C, Dark, Dry) storage_receipt->long_term For extended storage short_term Short-Term Storage (0-4°C, Dark, Dry) storage_receipt->short_term For immediate/frequent use equilibration Equilibrate to Room Temperature (in desiccator) long_term->equilibration short_term->equilibration dissolution Dissolve in Anhydrous Solvent (e.g., DMF, DMSO) equilibration->dissolution Prepare stock solution aliquoting Aliquot for Single Use (Avoid freeze-thaw) dissolution->aliquoting Optional deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) dissolution->deprotection activation Carboxylic Acid Activation (e.g., EDC, HATU) dissolution->activation aliquoting->long_term Store aliquots conjugation_amine Conjugation of Free Amine deprotection->conjugation_amine conjugation_acid Conjugation to Primary Amine activation->conjugation_acid

Caption: Workflow for Storage and Handling of this compound.

References

Technical Support Center: Managing Fmoc Deprotection and Dibenzofulvene Adduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions regarding the formation of piperidine-fulvene adducts and related challenges during chemical synthesis, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the piperidine-fulvene adduct and why does it form?

The piperidine-fulvene adduct is a chemical compound formed during the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a critical step in SPPS. The process occurs in two main stages:

  • β-Elimination: A base, typically piperidine, removes an acidic proton from the fluorene ring of the Fmoc group. This initiates an elimination reaction that cleaves the protecting group from the peptide's N-terminus, releasing a highly reactive intermediate called dibenzofulvene (DBF).[1][2][3][4]

  • Michael Addition: The excess piperidine in the reaction mixture then acts as a nucleophile and attacks the electrophilic DBF in a Michael-type addition. This reaction forms the stable and soluble piperidine-fulvene adduct.[5][6]

The formation of this adduct is a well-understood and generally intentional consequence of using piperidine for Fmoc deprotection.[5][7]

Q2: Is it necessary to minimize the formation of the piperidine-fulvene adduct?

Contrary to what the question implies, minimizing the formation of the piperidine-fulvene adduct is not a desirable goal in standard Fmoc-based peptide synthesis. In fact, its formation is crucial for a successful synthesis. The adduct serves as a scavenger for the highly reactive dibenzofulvene (DBF) intermediate.[7]

If DBF is not efficiently trapped by piperidine (or an alternative scavenger), it can lead to several problematic side reactions:

  • Alkylation of the N-terminus: DBF can react with the newly deprotected amine of the peptide, leading to chain termination.[7]

  • Polymerization: DBF can polymerize, forming insoluble aggregates that interfere with the synthesis process and complicate purification.[5][8]

  • Other Side Reactions: Remaining DBF derivatives can cause unwanted modifications in subsequent synthesis steps.[9][10]

Therefore, the primary goal is not to minimize adduct formation but to ensure the scavenging of DBF is as efficient as possible. The focus of optimization should be on avoiding piperidine-induced side reactions (like aspartimide formation) or replacing piperidine altogether if it is problematic for a specific application.[1][11]

Troubleshooting Guides

Issue: Incomplete Fmoc Deprotection

Symptoms:

  • Deletion of amino acid residues in the final peptide sequence.

  • Low yield of the target peptide.

  • Presence of Fmoc-protected peptide impurities upon analysis.

Possible Causes & Solutions:

CauseRecommended Solution
Peptide Aggregation Aggregation of the growing peptide chain on the solid support can hinder piperidine's access to the Fmoc group.[8] Solutions: Increase reaction temperature to 30-35°C, use chaotropic salts like guanidinium chloride in the deprotection solution, or switch to a more suitable solvent that disrupts secondary structures.[12]
Insufficient Deprotection Time Some amino acid sequences, particularly "difficult sequences," require longer exposure to the basic deprotection solution. Solutions: Extend the deprotection time (e.g., from 2x10 min to 2x20 min) or repeat the deprotection step.[12] Monitor completion using a Kaiser test or by quantifying adduct release via UV-Vis.
Low Reagent Concentration The concentration of piperidine may be insufficient for complete deprotection, especially with high resin loading. Solution: Ensure the standard 20% (v/v) piperidine in DMF is used. For very difficult cases, a stronger base like DBU may be added as a catalyst.[12][13]

Issue: Piperidine-Induced Side Reactions

Symptoms:

  • Presence of unexpected peaks in HPLC/MS analysis, corresponding to byproducts like aspartimide or base adducts on the peptide.

  • Racemization of sensitive amino acids (e.g., C-terminal Cysteine).[11]

Possible Causes & Solutions:

CauseRecommended Solution
Aspartimide Formation Sequences containing aspartic acid (Asp), especially followed by glycine (Gly) or other small residues, are prone to cyclization into an aspartimide intermediate under basic conditions.[14][15] Solutions: Use a less nucleophilic base combination like 2% DBU / 5% piperazine in NMP, which has been shown to reduce this side reaction.[15] Alternatively, adding an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine solution can temper the basicity and reduce aspartimide formation.[11]
Racemization The basic conditions required for Fmoc removal can sometimes cause epimerization (racemization) of certain amino acids. Solution: Using a milder base system or reducing the deprotection time and temperature can help minimize this issue. Piperazine has been reported to cause less racemization than piperidine for C-terminal cysteine.[11]
Regulatory or Toxicity Concerns Piperidine is a controlled and toxic substance, making its handling and disposal a concern.[14][16] Solution: Replace piperidine with a suitable alternative that is not a controlled substance and has a better safety profile, such as 4-Methylpiperidine or 3-(diethylamino)propylamine (DEAPA).[14][16][17]

Quantitative Data: Comparison of Deprotection Reagents

The choice of base for Fmoc removal affects both the speed of deprotection and the potential for side reactions. Below is a summary of the relative performance of common deprotection reagents.

Reagent(s)Typical ConcentrationRelative Deprotection RateKey AdvantagesKey Disadvantages
Piperidine (PP) 20% in DMF/NMPStandard BaselineHighly effective scavenger, well-established protocols.[1][5]Can induce aspartimide formation; toxic and regulated.[11][14]
4-Methylpiperidine (4-MP) 20% in DMFEquivalent to Piperidine[16]Not a controlled substance; performance is interchangeable with piperidine.[5][16]Similar potential for side reactions as piperidine.
Piperazine (PZ) 5-10% in DMF/NMPSlower than Piperidine[1]Reduces aspartimide formation and racemization.[11]Slower kinetics may lead to incomplete deprotection in difficult sequences.[1]
DBU / Piperazine 2% DBU / 5% Piperazine in NMPFaster than PiperidineDrastically reduces DKP and aspartimide formation; very fast deprotection.DBU is a non-nucleophilic base and does not scavenge DBF on its own; requires piperazine as the scavenger.[5]
3-(diethylamino)propylamine (DEAPA) 10% in N-octyl-pyrrolidoneComparable to PiperidineGreener alternative, minimizes diastereoisomer and aspartimide formation.[14][17]Less commonly used, may require protocol optimization.

Visual Diagrams and Workflows

Fmoc Deprotection and Adduct Formation Pathway```dot

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) (Reactive Intermediate) Elimination->DBF Deprotected_Peptide H₂N-Peptide (Ready for next coupling) Elimination->Deprotected_Peptide Adduct Piperidine-Fulvene Adduct (Stable, Soluble) DBF->Adduct Side_Reactions Undesired Side Reactions (Alkylation, Polymerization) DBF->Side_Reactions Piperidine Piperidine Piperidine->Proton_Abstraction + Piperidine Piperidine->Adduct + Piperidine (Scavenging)

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection Using Piperidine

This protocol describes the standard manual procedure for removing the Fmoc group from a peptide-resin.

Materials:

  • Peptide-resin with N-terminal Fmoc group

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvent: DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Initial Wash: Drain the swelling solvent and wash the resin with fresh DMF (3 x 10 mL per gram of resin).

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate gently for 10-20 minutes at room temperature.

  • Drain: Drain the deprotection solution. This solution contains the piperidine-fulvene adduct and can be collected for UV-Vis analysis if desired.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for another 10-20 minutes.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (at least 6 x 10 mL per gram of resin) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines, indicating complete deprotection. [2]

Protocol 2: Alternative Deprotection Using a DBU/Piperazine Cocktail

This protocol is recommended for sequences prone to aspartimide formation.

Materials:

  • Peptide-resin with N-terminal Fmoc group

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP

  • Washing Solvent: NMP

Procedure:

  • Resin Swelling & Washing: Swell and wash the resin with NMP as described in Protocol 1.

  • Deprotection: Add the 2% DBU / 5% piperazine solution to the resin. Agitate for 5-10 minutes. Due to the higher basicity, deprotection times are typically shorter.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Repeat the deprotection step with fresh solution for another 5-10 minutes.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with NMP (at least 6 x 10 mL per gram of resin).

Protocol 3: Monitoring Deprotection by UV-Vis Spectroscopy

The formation of the dibenzofulvene-base adduct can be monitored spectrophotometrically to quantify the extent of Fmoc deprotection.

Procedure:

  • Collect Filtrate: Collect the filtrate from the deprotection steps (steps 4 and 6 in Protocol 1).

  • Dilute Sample: Dilute a known volume of the collected filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.

  • Measure Absorbance: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λ_max) for the specific adduct. For the piperidine-dibenzofulvene adduct, this is typically ~301 nm. [5][18]4. Calculate Concentration: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct, and thus the amount of Fmoc group removed. The molar extinction coefficient (ε) for the piperidine-fulvene adduct at 301 nm is approximately 7800-8500 M⁻¹cm⁻¹.

References

Validation & Comparative

A Comparative Guide to Fmoc-NH-PEG11-CH2COOH and Other Fmoc-PEG-Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of peptide synthesis, bioconjugation, and drug delivery, polyethylene glycol (PEG) linkers are indispensable tools for enhancing the solubility, stability, and pharmacokinetic profiles of molecules. Among these, Fmoc-NH-PEG-COOH linkers are particularly valuable due to their heterobifunctional nature, featuring a base-labile Fmoc-protected amine and a reactive carboxylic acid. This guide provides a detailed comparison of Fmoc-NH-PEG11-CH2COOH with other common Fmoc-PEG-acid linkers of varying lengths, offering researchers a basis for rational linker selection.

Physicochemical Properties: The Impact of PEG Chain Length

The primary differentiator among Fmoc-NH-PEG-COOH linkers is the number of ethylene glycol units (n). This length directly influences key physicochemical properties such as molecular weight, spacer arm length, and hydrophilicity. This compound, with its 11 PEG units, represents a mid-to-long-length linker, offering a balance of properties suitable for a wide range of applications.

Shorter PEG chains (e.g., n=2 to 4) are used for more compact labeling, while longer chains (n=12 and above) are preferred for significantly improving the solubility and reducing the immunogenicity of therapeutic molecules.[1] The hydrophilic PEG spacer enhances the solubility of hydrophobic molecules in aqueous media.[2][3]

Table 1: Comparison of Physicochemical Properties of Common Fmoc-NH-PEG-COOH Linkers

Linker NamePEG Units (n)Molecular Weight ( g/mol )Spacer Arm Length (Å)Key Characteristics
Fmoc-NH-PEG2-CH2COOH2386.41~10.5Short, rigid; minimal spacing.
Fmoc-NH-PEG4-CH2COOH4474.51~17.9Moderate spacing; commonly used.
This compound 11 781.88 ~44.3 Excellent balance of solubility enhancement and spacing. [4]
Fmoc-NH-PEG24-COOH24~1300~90.1High hydrophilicity; significant increase in hydrodynamic radius.

Note: Molecular weights and spacer arm lengths are approximate and can vary slightly between suppliers.

Impact on Conjugate Performance

The choice of PEG linker length is critical as it can significantly alter the biological and physical properties of the final peptide or drug conjugate.

Solubility and Aggregation: A primary reason for incorporating PEG linkers is to enhance the aqueous solubility of hydrophobic peptides or small molecule drugs. Longer PEG chains, such as in this compound and longer variants, are more effective at preventing aggregation and improving solubility.[1][5] This is particularly crucial during solid-phase peptide synthesis (SPPS) of difficult or hydrophobic sequences.[4]

Biological Activity and Stability: PEGylation, the process of attaching PEG chains, can shield the attached molecule from proteolytic degradation, thereby increasing its in vivo stability and circulation half-life.[5][6] However, there is a trade-off. A very long PEG chain might cause steric hindrance, potentially interfering with the binding of a peptide to its target receptor.[5] Studies have shown that increasing PEG length generally decreases serum protein binding and can alter biodistribution.[6] For instance, in affibody-drug conjugates, a 10 kDa PEG linker (longer than PEG11) extended the half-life by over 11-fold but also reduced in vitro cytotoxicity, highlighting the need for optimization.[7]

Pharmacokinetics: Longer PEG linkers increase the hydrodynamic volume of the conjugate, which can reduce renal clearance and prolong circulation time in the body.[1][7][8] This is a key strategy in drug development to decrease dosing frequency.

Table 2: Performance Characteristics Based on PEG Linker Length

PropertyShort Linkers (n=2-4)Mid-Length Linkers (n=5-12)Long Linkers (n>12)
Solubility Enhancement ModerateGoodExcellent
Aggregation Prevention ModerateGoodExcellent
Steric Hindrance LowModerateHigh
Impact on Half-Life MinimalModerate IncreaseSignificant Increase[7]
Immunogenicity Higher PotentialReducedSignificantly Reduced[1]

Experimental Protocols and Methodologies

The incorporation of an Fmoc-NH-PEG-COOH linker into a peptide sequence is a standard procedure in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Incorporation of this compound during SPPS

This protocol outlines the manual coupling of the linker to a resin-bound peptide.

1. Materials and Reagents:

  • Peptide-bound resin (e.g., Wang or Rink Amide resin)[9]

  • This compound

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% piperidine in DMF[10][11]

  • Washing Solvents: DCM (Dichloromethane), Methanol

2. Procedure:

  • Step 1: Resin Swelling & Fmoc Deprotection

    • Place the peptide-resin in a suitable reaction vessel.

    • Wash the resin with DMF (3x).

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the N-terminal Fmoc group.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Step 2: Linker Activation and Coupling

    • In a separate tube, dissolve this compound (1.5 eq.), HBTU/HATU (1.45 eq.), and DIPEA (3 eq.) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated linker solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored using a Kaiser test to check for the presence of free primary amines.

  • Step 3: Washing

    • Once the coupling is complete (Kaiser test is negative), drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

  • Step 4: Continuation of Synthesis or Final Cleavage

    • The N-terminal Fmoc group of the newly attached PEG linker can now be removed using the deprotection protocol (Step 1) to continue peptide chain elongation.

    • Alternatively, if the synthesis is complete, the peptide-PEG conjugate can be cleaved from the resin and side-chain protecting groups removed, typically using a cocktail containing Trifluoroacetic Acid (TFA), such as TFA/TIS/H2O (95:2.5:2.5).[9][12]

Visualizing Workflows and Concepts

Diagrams created using Graphviz help to illustrate the experimental and logical frameworks involved.

SPPS_Workflow start Start: Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling 2. Linker Coupling (Fmoc-PEG-COOH, HATU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Positive (Recouple) continue_synthesis Continue Synthesis or Final Cleavage kaiser->continue_synthesis Negative

Caption: Workflow for incorporating an Fmoc-PEG-COOH linker in SPPS.

Linker_Properties cluster_short Short Linkers (n=2-4) cluster_long Long Linkers (n≥11) center PEG Linker Length (n) short_prop1 Lower Hydrophilicity center->short_prop1 long_prop1 High Hydrophilicity center->long_prop1 short_prop2 Minimal Steric Hindrance short_prop3 Less Impact on PK long_prop2 Improved PK Profile (Longer Half-Life) long_prop3 Prevents Aggregation long_prop4 Potential Steric Hindrance

Caption: Impact of PEG linker length on conjugate properties.

Conclusion

The selection of an Fmoc-NH-PEG-COOH linker is a strategic decision based on the desired attributes of the final molecule.

  • Short linkers (n=2-4) are ideal when minimal spacing is required and the intrinsic solubility of the parent molecule is already sufficient.

  • This compound and other mid-to-long-length linkers (n=8-24) provide an excellent compromise, significantly enhancing aqueous solubility and stability, making them suitable for developing therapeutic peptides and complex bioconjugates.[4] They offer sufficient spacing to overcome steric issues in many applications without the excessive hydrodynamic radius of very long PEGs.

  • Very long linkers (n>24) are employed when maximizing circulation half-life and shielding the conjugate from the immune system are the primary objectives, as is often the case in systemic drug delivery.[1]

By carefully considering the data and principles outlined in this guide, researchers can select the optimal PEG linker to enhance their experimental outcomes and accelerate the development of novel therapeutics.

References

The Optimal Spacer: Unveiling the Advantages of PEG11 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of bioconjugation and drug delivery, the choice of a linker can be as critical as the active molecule itself. Among the most widely utilized linkers are polyethylene glycol (PEG) chains, prized for their ability to enhance solubility, stability, and pharmacokinetic profiles of therapeutic molecules. While a spectrum of PEG lengths is available, the PEG11 spacer has emerged as a frequent choice, striking a crucial balance between the properties of shorter and longer PEG chains. This guide provides an objective comparison of the PEG11 spacer against its shorter and longer counterparts, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal linker for their applications.

The Balancing Act: Why Spacer Length Matters

The length of a PEG spacer plays a pivotal role in the overall performance of a bioconjugate, such as an antibody-drug conjugate (ADC). The ideal spacer must be long enough to confer the benefits of PEGylation—such as shielding the payload from the aqueous environment and reducing non-specific interactions—yet not so long as to impede the biological activity of the conjugated molecule.

Shorter PEG chains (e.g., PEG2, PEG4) may not provide sufficient hydrophilicity or steric hindrance to prevent aggregation and rapid clearance. Conversely, very long PEG chains (e.g., PEG24, PEG36, or larger) can introduce excessive flexibility, potentially leading to a decrease in binding affinity for the target receptor or reduced cytotoxic efficacy of the payload.[1][2] A mid-length spacer like PEG11 often represents a "sweet spot," offering a harmonious blend of properties.

Key Advantages of a PEG11 Spacer

A PEG11 spacer provides a compelling set of advantages by mitigating the drawbacks associated with the extremes of PEG chain length.

  • Enhanced Solubility and Stability: Like all PEGs, a PEG11 spacer increases the hydrophilicity of the conjugate, which is particularly beneficial for poorly soluble drug payloads.[3] This enhanced solubility helps prevent aggregation, a common issue that can compromise the efficacy and safety of biotherapeutics.[4] Studies have shown that while even short PEG spacers can reduce aggregation, an intermediate length often provides a more robust effect without compromising other parameters. Furthermore, PEGylation is known to enhance the stability of peptides and proteins against proteolytic degradation.

  • Optimal Pharmacokinetics and Reduced Clearance: The hydrodynamic radius of a bioconjugate is a key determinant of its circulation half-life. Longer PEG chains generally lead to a larger hydrodynamic volume, which in turn reduces renal clearance and prolongs circulation time.[][6] However, studies on ADCs have indicated that there is a threshold effect, with PEG chains of 8 units or more showing similarly slow clearance rates.[7] This suggests that a PEG11 spacer is well within the optimal range to achieve a favorable pharmacokinetic profile, extending the exposure of the therapeutic to its target without the potential downsides of excessively long chains.

  • Maintained Binding Affinity and Efficacy: A critical consideration in linker design is the potential for steric hindrance. An overly long and flexible PEG chain can "fold back" and mask the binding site of the antibody or targeting ligand, thereby reducing its affinity for the target receptor.[8] This can lead to a decrease in the biological activity and overall efficacy of the conjugate.[2] A PEG11 spacer is often long enough to prevent the payload from interfering with the binding domain while being short enough to avoid masking the active site itself, thus preserving the crucial target-binding function.

  • Potentially Lower Immunogenicity: While PEG is generally considered to have low immunogenicity, the formation of anti-PEG antibodies has been observed in some cases.[9] The immunogenicity of PEGylated molecules can be influenced by factors such as the PEG chain length and the nature of the conjugated protein.[10][11] While more research is needed to definitively correlate PEG length with immunogenicity in all contexts, a mid-range spacer like PEG11 may offer a favorable profile by providing sufficient shielding without presenting a large, repeating epitope that could be more readily recognized by the immune system.

Quantitative Comparison of PEG Spacer Properties

The following table summarizes quantitative data from various studies to provide a comparative overview of how different PEG spacer lengths can impact key performance parameters of bioconjugates. It is important to note that these values are context-dependent and can vary based on the specific antibody, payload, and experimental conditions.

PropertyShorter PEG (e.g., PEG4)Mid-Length PEG (e.g., PEG8-PEG12)Longer PEG (e.g., PEG24)Rationale and Remarks
Binding Affinity (IC50) Lower (stronger binding)ModerateHigher (weaker binding)Longer PEG chains can cause steric hindrance, potentially reducing binding affinity.[8]
In Vitro Cytotoxicity (IC50) Lower (more potent)ModerateHigher (less potent)Reduced binding affinity and potentially slower payload release with longer PEGs can lead to decreased in vitro potency.[2]
Plasma Half-Life (t1/2) ShorterLongerLongerIncreasing PEG length generally increases the hydrodynamic radius, leading to reduced renal clearance and a longer half-life. A threshold is often reached around PEG8.[7]
In Vivo Efficacy VariableOften OptimalVariableThe balance of pharmacokinetics and target engagement is crucial. While longer half-life is beneficial, reduced potency can negatively impact overall in vivo efficacy.[7]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams, created using the Graphviz DOT language, depict key relationships and workflows.

cluster_adc Antibody-Drug Conjugate (ADC) Structure Antibody Monoclonal Antibody Linker PEG11 Spacer Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Caption: Structure of an Antibody-Drug Conjugate with a PEG11 Spacer.

cluster_pk Impact of PEG Spacer Length on Pharmacokinetics cluster_efficacy Impact of PEG Spacer Length on Efficacy Shorter PEG Shorter PEG Rapid Clearance Rapid Clearance Shorter PEG->Rapid Clearance Smaller Hydrodynamic Radius High Binding Affinity High Binding Affinity Shorter PEG->High Binding Affinity Less Steric Hindrance PEG11 PEG11 Optimal Clearance Optimal Clearance PEG11->Optimal Clearance Balanced Hydrodynamic Radius Maintained Binding Affinity Maintained Binding Affinity PEG11->Maintained Binding Affinity Balanced Spacing Longer PEG Longer PEG Slow Clearance Slow Clearance Longer PEG->Slow Clearance Larger Hydrodynamic Radius Reduced Binding Affinity Reduced Binding Affinity Longer PEG->Reduced Binding Affinity Potential Masking of Binding Site

Caption: Relationship between PEG Spacer Length, Pharmacokinetics, and Efficacy.

cluster_workflow Experimental Workflow for Comparing PEG Spacers start Synthesize Bioconjugates (Short PEG, PEG11, Long PEG) in_vitro In Vitro Characterization start->in_vitro in_vivo In Vivo Evaluation start->in_vivo analysis Data Analysis and Comparison in_vitro->analysis Binding Assay (IC50) Binding Assay (IC50) in_vitro->Binding Assay (IC50) Cytotoxicity Assay (IC50) Cytotoxicity Assay (IC50) in_vitro->Cytotoxicity Assay (IC50) Stability Assay Stability Assay in_vitro->Stability Assay in_vivo->analysis Pharmacokinetic Study Pharmacokinetic Study in_vivo->Pharmacokinetic Study Efficacy Study in\nAnimal Models Efficacy Study in Animal Models in_vivo->Efficacy Study in\nAnimal Models

Caption: Workflow for Comparative Analysis of PEG Spacers.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of PEGylated bioconjugates.

Receptor Binding Assay (Competitive Inhibition Assay)

This assay determines the binding affinity (IC50) of the PEGylated conjugate to its target receptor.

  • Materials:

    • Target cells overexpressing the receptor of interest.

    • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor.

    • PEGylated conjugates with varying PEG spacer lengths (e.g., PEG4, PEG11, PEG24).

    • Binding buffer (e.g., PBS with 0.1% BSA).

    • 96-well filter plates.

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Seed the target cells in a 96-well plate and culture until they reach the desired confluency.

    • Prepare serial dilutions of the unlabeled PEGylated conjugates.

    • In each well, add a fixed concentration of the labeled ligand and varying concentrations of the unlabeled PEGylated conjugates.[12]

    • Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.

    • Wash the cells with ice-cold binding buffer to remove unbound ligands.

    • Lyse the cells and measure the amount of bound labeled ligand using a scintillation counter or fluorescence plate reader.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[13]

In Vitro Cytotoxicity Assay

This assay measures the potency of the PEGylated conjugate in killing target cancer cells.

  • Materials:

    • Target cancer cell line.

    • PEGylated conjugates with varying PEG spacer lengths.

    • Cell culture medium and supplements.

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT).

    • 96-well cell culture plates.

    • Luminometer or spectrophotometer.

  • Procedure:

    • Seed the target cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PEGylated conjugates in cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of the conjugates.

    • Incubate the cells for a specified period (e.g., 72-96 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance to determine the percentage of viable cells.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.

Pharmacokinetic Study in Rodents

This study evaluates the circulation half-life and clearance rate of the PEGylated conjugates.

  • Materials:

    • PEGylated conjugates with varying PEG spacer lengths.

    • Laboratory animals (e.g., mice or rats).

    • Sterile saline for injection.

    • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

    • Analytical method for quantifying the conjugate in plasma (e.g., ELISA, LC-MS).[]

  • Procedure:

    • Administer a single intravenous (IV) dose of the PEGylated conjugate to each animal.

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) via a suitable route (e.g., tail vein, retro-orbital sinus).

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the conjugate in the plasma samples using a validated analytical method.

    • Plot the plasma concentration of the conjugate versus time.

    • Analyze the concentration-time data using pharmacokinetic modeling software to determine key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Conclusion

The selection of an appropriate PEG spacer is a critical step in the design of successful bioconjugates. While both shorter and longer PEG chains have their specific applications, a mid-length spacer such as PEG11 often provides a superior balance of properties. It can enhance solubility and stability, optimize pharmacokinetic profiles, and maintain high binding affinity and efficacy, all while potentially minimizing immunogenicity. The experimental data and protocols provided in this guide offer a framework for researchers and drug developers to make informed decisions in their pursuit of novel and effective therapeutics. Ultimately, the optimal PEG spacer length will be dependent on the specific molecular context, and empirical testing as outlined in the experimental workflows is crucial for validation.

References

Characterization of Fmoc-NH-PEG11-CH2COOH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers is paramount for successful bioconjugation, drug delivery, and proteomics applications. This guide provides a detailed comparative analysis of Fmoc-NH-PEG11-CH2COOH, a popular heterobifunctional polyethylene glycol (PEG) linker, benchmarked against relevant alternatives. The characterization is supported by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

This compound is a versatile linker molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a hydrophilic 11-unit PEG spacer.[1] The Fmoc protecting group offers stability under acidic conditions and can be readily cleaved under mild basic conditions, enabling orthogonal conjugation strategies.[2] The terminal carboxylic acid allows for straightforward coupling to primary amines, forming stable amide bonds.[3] The PEG chain enhances the solubility and biocompatibility of the resulting conjugates.[4]

Comparative Data Analysis

To provide a comprehensive overview, this compound is compared with analogues featuring shorter PEG chains (Fmoc-NH-PEG2-CH2COOH and Fmoc-NH-PEG4-CH2COOH) and an alternative protecting group (Boc-NH-PEG11-CH2COOH). The key physicochemical and spectral data are summarized in the tables below.

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )PEG Chain LengthProtecting Group
This compound C39H59NO15781.8811Fmoc
Fmoc-NH-PEG2-CH2COOHC21H23NO6385.42[5]2Fmoc
Fmoc-NH-PEG4-CH2COOHC25H31NO8473.524Fmoc
Boc-NH-PEG11-CH2COOHC29H57NO15659.7611Boc
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
CompoundFmoc Protons (ppm)PEG Backbone (ppm)-CH₂COOH (ppm)Other Key Signals (ppm)
This compound 7.2-7.8 (m, 8H)3.5-3.7 (m, 44H)4.1 (s, 2H)5.3 (br s, 1H, NH), 4.2-4.4 (m, 3H, Fmoc CH, CH₂)
Fmoc-NH-PEG2-CH2COOH7.2-7.8 (m, 8H)3.5-3.7 (m, 8H)4.1 (s, 2H)5.4 (br s, 1H, NH), 4.2-4.4 (m, 3H, Fmoc CH, CH₂)
Fmoc-NH-PEG4-CH2COOH7.2-7.8 (m, 8H)3.5-3.7 (m, 16H)4.1 (s, 2H)5.4 (br s, 1H, NH), 4.2-4.4 (m, 3H, Fmoc CH, CH₂)
Boc-NH-PEG11-CH2COOHN/A3.5-3.7 (m, 44H)4.1 (s, 2H)5.1 (br s, 1H, NH), 1.4 (s, 9H, Boc)
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
CompoundFmoc Carbons (ppm)PEG Backbone (ppm)-CH₂COOH (ppm)Other Key Signals (ppm)
This compound 120-144~70~69, 172156 (C=O, urethane), 67, 47 (Fmoc)
Fmoc-NH-PEG2-CH2COOH120-144~70~69, 172156 (C=O, urethane), 67, 47 (Fmoc)
Fmoc-NH-PEG4-CH2COOH120-144~70~69, 172156 (C=O, urethane), 67, 47 (Fmoc)
Boc-NH-PEG11-CH2COOHN/A~70~69, 172156 (C=O, urethane), 80, 28 (Boc)
Mass Spectrometry Data (ESI-MS)
Compound[M+H]⁺ (m/z)[M+Na]⁺ (m/z)[M+K]⁺ (m/z)
This compound 782.39804.37820.35
Fmoc-NH-PEG2-CH2COOH386.15408.13424.11
Fmoc-NH-PEG4-CH2COOH474.21496.19512.16
Boc-NH-PEG11-CH2COOH660.39682.37698.35

Note: The spectral data for this compound and its alternatives are based on typical values for the respective functional groups and PEG linkers. Actual experimental values may vary slightly.

Experimental Protocols

Detailed methodologies for the characterization of this compound and its alternatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy :

    • Acquire the spectrum on a 400 MHz NMR spectrometer.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy :

    • Acquire the spectrum on a 100 MHz NMR spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

    • Process the data with a line broadening of 1-2 Hz.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a 1 mg/mL stock solution of the PEG linker in a suitable solvent such as methanol or acetonitrile. Dilute this solution to a final concentration of 10-100 µg/mL in a 50:50 mixture of acetonitrile and water, often with the addition of 0.1% formic acid to promote ionization.[6]

  • Instrumentation : Analyze the sample using a time-of-flight (TOF) or quadrupole mass spectrometer equipped with an electrospray ionization source.[7]

  • Data Acquisition :

    • Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the data in positive ion mode over a mass range that encompasses the expected molecular ions and common adducts (e.g., m/z 100-1000).

    • Typical ESI source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a source temperature of 100-150 °C.

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample MS_Sample Dissolve in ACN/H2O Sample->MS_Sample NMR NMR Spectroscopy (1H and 13C) NMR_Sample->NMR MS ESI-MS Analysis MS_Sample->MS NMR_Data Chemical Shifts & Peak Assignments NMR->NMR_Data MS_Data m/z Values & Adduct Identification MS->MS_Data Final_Characterization Complete Characterization NMR_Data->Final_Characterization MS_Data->Final_Characterization

Caption: Workflow for the characterization of this compound.

Signaling Pathways and Logical Relationships

The utility of this compound lies in its ability to link two different molecules in a controlled manner. The logical relationship of its functional groups in a typical bioconjugation reaction is depicted below.

G cluster_linker This compound cluster_moleculeA Molecule A (e.g., Peptide) cluster_moleculeB Molecule B (e.g., Drug) cluster_conjugate Final Bioconjugate Linker Fmoc-NH PEG11 Spacer CH2COOH MoleculeA Free Amine (-NH2) Linker:f2->MoleculeA Amide Bond Formation (e.g., EDC/NHS chemistry) Deprotection Free Amine on Linker Linker:f0->Deprotection Base Treatment (e.g., Piperidine) Conjugate Molecule B - NH - PEG11 - C(O) - Molecule A MoleculeA->Conjugate MoleculeB Reactive Group MoleculeB->Conjugate Deprotection->MoleculeB Conjugation

Caption: Bioconjugation strategy using this compound.

References

A Comparative Guide to the Purity Assessment of Fmoc-NH-PEG11-CH2COOH via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity analysis of Fmoc-NH-PEG11-CH2COOH, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery. The purity of this reagent is paramount to ensure the specificity and reproducibility of conjugation, directly impacting the efficacy and safety of the final therapeutic product. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such compounds. This document outlines a detailed HPLC protocol, presents a comparative analysis of typical purity data, and discusses alternative analytical techniques.

Comparative Purity Analysis

The purity of this compound can vary between different suppliers and batches. Below is a summary of typical purity specifications available from commercial suppliers, alongside representative experimental data that might be obtained from an HPLC analysis.

| Supplier/Alternative | Stated Purity (%) | **Observed Purity by HPLC (Area %) ** | Major Impurities Detected | | :--- | :--- | :--- | :--- | | Supplier A | ≥98%[1] | 98.5% | Di-PEGylated species, Hydrolyzed Fmoc-PEG-acid | | Supplier B | ≥95%[2] | 96.2% | PEG oligomers with shorter/longer chain lengths | | Supplier C | 97.0%[3] | 97.8% | Unreacted starting materials | | Alternative Method: NMR | Not Applicable | Not Quantified | Structural confirmation, presence of organic solvents | | Alternative Method: MS | Not Applicable | Not Quantified | Mass confirmation, identification of related impurities |

Note: The "Observed Purity by HPLC" and "Major Impurities Detected" columns represent typical results and may not reflect the exact data for a specific batch from the listed suppliers.

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol describes a robust method for determining the purity of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The Fmoc group provides a strong chromophore, allowing for sensitive detection at 265 nm.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard: A well-characterized reference standard of this compound.

  • Sample: this compound to be analyzed.

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.03070
25.17030
30.07030

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the area percentage of the main peak corresponding to this compound to determine the purity.

  • Identify and quantify any impurity peaks relative to the main peak.

Alternative Purity Assessment Methods

While HPLC is the primary method for purity determination, other techniques can provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the molecule and detect the presence of residual solvents or structurally related impurities.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can confirm the molecular weight of the compound and help identify impurities based on their mass-to-charge ratio.[4]

  • Charged Aerosol Detection (CAD): For PEGylated compounds lacking a strong chromophore, HPLC with a CAD detector can be used for quantification.[5][6]

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship between different analytical techniques for a comprehensive purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Generate Report

Caption: HPLC analysis workflow for this compound purity.

Purity_Assessment_Logic HPLC HPLC-UV (Purity & Quantification) NMR NMR (Structure & Solvent Impurities) MS Mass Spectrometry (Mass Confirmation & Impurity ID) Fmoc_PEG This compound Sample Fmoc_PEG->HPLC Fmoc_PEG->NMR Fmoc_PEG->MS

Caption: Interrelation of analytical techniques for purity assessment.

References

Validating the Functional Impact of Fmoc-NH-PEG11-CH2COOH Conjugation: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) linkers, such as Fmoc-NH-PEG11-CH2COOH, to therapeutic molecules is a widely adopted strategy to enhance their pharmacological properties. This guide provides a comparative overview of key functional assays essential for validating the activity of these conjugates. It includes detailed experimental protocols, comparative data interpretation, and visual workflows to assist in the rigorous evaluation of your PEGylated compounds.

The process of PEGylation, or the conjugation of PEG chains, can significantly improve a drug's solubility, stability, and circulation half-life.[1][2][3] However, it can also impact the biological activity of the conjugated molecule, sometimes leading to reduced binding affinity due to steric hindrance.[] Therefore, a comprehensive suite of functional assays is critical to confirm that the desired therapeutic activity is retained or appropriately modulated post-conjugation.

Comparative Analysis of Functional Assays

The choice of functional assay is contingent on the nature of the conjugated molecule (e.g., peptide, antibody-drug conjugate (ADC), or proteolysis-targeting chimera (PROTAC)) and its intended mechanism of action. Below is a comparative summary of common assays used to validate the functional activity of molecules conjugated with linkers like this compound.

Assay TypePurposeKey Parameters MeasuredTypical Application
Cell Viability / Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) To determine the cytotoxic effect of the conjugate on target cells.[5][6]IC50 / EC50 values (concentration for 50% inhibition/effect)Peptides, Antibody-Drug Conjugates (ADCs)
Antibody Internalization Assays To confirm that the conjugated antibody is internalized by the target cell, a prerequisite for the action of many ADCs.[5][7]Rate and extent of internalizationAntibody-Drug Conjugates (ADCs)
Protein Degradation Assays (e.g., Western Blot, NanoBRET™) To quantify the degradation of a target protein induced by a PROTAC.[1][8][9]DC50 (concentration for 50% degradation), Dmax (maximum degradation)Proteolysis-Targeting Chimeras (PROTACs)
Pharmacokinetic (PK) Studies To evaluate the in vivo absorption, distribution, metabolism, and excretion (ADME) of the conjugate.[][10]Half-life (t1/2), Area Under the Curve (AUC), ClearanceAll conjugated molecules
Enzyme-Linked Immunosorbent Assay (ELISA) To measure the binding affinity of the conjugate to its target.[11][12]Binding affinity (Kd)Peptides, Antibodies

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key functional assays.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: Plate target cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound conjugate and relevant controls (e.g., unconjugated molecule, vehicle).

  • Incubation: Incubate for a predetermined period (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antibody Internalization Assay using pH-sensitive Dyes

This assay quantifies the internalization of an antibody-conjugate into the acidic compartments of the cell (endosomes/lysosomes).[13]

Protocol:

  • Labeling: Label the antibody-PEG conjugate with a pH-sensitive fluorescent dye (e.g., pHAb Reactive Dyes) that fluoresces in acidic environments.[13]

  • Cell Treatment: Treat target cells with the fluorescently labeled conjugate.

  • Incubation: Incubate the cells for various time points to allow for internalization.

  • Data Acquisition: Measure the fluorescence intensity using a flow cytometer or a high-content imaging system.

  • Data Analysis: Quantify the increase in fluorescence over time as a measure of internalization.

Western Blot for PROTAC-mediated Protein Degradation

This technique is used to detect and quantify the amount of a specific target protein in cell lysates.

Protocol:

  • Cell Treatment: Treat cells with varying concentrations of the PROTAC conjugate for a specific duration.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensity relative to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein degradation.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

experimental_workflow_cytotoxicity_assay cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_conjugate Add Serial Dilutions of Conjugate overnight_incubation->add_conjugate incubation_48_72h Incubate for 48-72h add_conjugate->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt add_solubilizer Add Solubilizer add_mtt->add_solubilizer read_absorbance Read Absorbance add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for an MTT-based cytotoxicity assay.

protac_mechanism_of_action cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation protac PROTAC ternary_complex Target-PROTAC-E3 Complex protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex polyubiquitination Polyubiquitination of Target Protein ternary_complex->polyubiquitination ubiquitin Ubiquitin ubiquitin->polyubiquitination degradation Degradation of Target Protein polyubiquitination->degradation proteasome Proteasome proteasome->degradation

Caption: Mechanism of action for a PROTAC.

Conclusion

The validation of functional activity is a cornerstone of developing therapeutics conjugated with linkers such as this compound. A systematic approach employing a panel of well-chosen functional assays is imperative to characterize the biological effects of PEGylation. By combining cytotoxicity, internalization, protein degradation, and pharmacokinetic studies, researchers can build a comprehensive profile of their conjugate's performance, ensuring that the benefits of PEGylation are realized without compromising therapeutic efficacy. The provided protocols and workflows serve as a foundational guide for these critical validation studies.

References

A Comparative Guide to Orthogonal Protection Strategies Using Fmoc-NH-PEG11-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving high-purity, functional molecules. This guide provides a comprehensive comparison of orthogonal protection strategies focusing on the utility of Fmoc-NH-PEG11-CH2COOH, a versatile PEGylated linker. We will delve into its performance in solid-phase peptide synthesis (SPPS) and bioconjugation, comparing it with viable alternatives and providing supporting experimental frameworks.

The Principle of Orthogonal Protection

At its core, an orthogonal protection strategy allows for the selective removal of one type of protecting group in the presence of others, which remain intact. This is achieved by employing protecting groups that are labile under different chemical conditions. The most prevalent strategy in modern SPPS is the Fmoc/tBu approach. The base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group temporarily protects the α-amino group of the incoming amino acid, while acid-labile groups like tBu (tert-butyl) provide permanent protection for reactive amino acid side chains. This orthogonality is crucial for the stepwise elongation of the peptide chain and for subsequent modifications.

Orthogonal_Protection cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Final_Cleavage Final Cleavage and Deprotection Resin Resin Peptide_Chain Growing Peptide Chain Resin->Peptide_Chain Initial Amino Acid Loading Deprotection Fmoc Deprotection (20% Piperidine in DMF) Peptide_Chain->Deprotection 1. Expose N-terminal amine Cleavage TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) Peptide_Chain->Cleavage Release from resin Peptide_Chain->Cleavage Fmoc_AA Fmoc-Amino Acid Coupling Coupling (e.g., HBTU/DIEA) Fmoc_AA->Coupling 3. Add next amino acid Deprotection->Coupling 2. Coupling->Peptide_Chain 4. Elongate Chain Final_Peptide Purified Peptide Side_Chain_Deprotection Simultaneous Side-Chain Deprotection (tBu groups) Cleavage->Side_Chain_Deprotection Side_Chain_Deprotection->Final_Peptide

Figure 1: General workflow of Fmoc/tBu orthogonal strategy in SPPS.

The Role of PEGylated Linkers: Focus on this compound

This compound is a bifunctional linker that incorporates a hydrophilic polyethylene glycol (PEG) spacer. This linker is instrumental in several advanced applications:

  • Improved Solubility: The PEG chain enhances the solubility of the growing peptide, which is particularly beneficial for long or hydrophobic sequences that are prone to aggregation during synthesis.[1][2]

  • Reduced Steric Hindrance: The flexible PEG spacer minimizes steric hindrance between the peptide and the solid support or between conjugated molecules, potentially leading to higher reaction yields and improved biological activity.[3]

  • Biocompatibility and Pharmacokinetics: In therapeutic applications, PEGylation is a well-established method to increase the in vivo half-life of peptides by reducing renal clearance and masking them from the immune system.[1][2]

This compound possesses an Fmoc-protected amine for incorporation into the peptide sequence via standard SPPS and a terminal carboxylic acid for conjugation to other molecules, such as reporter tags, cytotoxic drugs in antibody-drug conjugates (ADCs), or for surface immobilization.

Performance Comparison: The Impact of PEG Chain Length

While direct head-to-head experimental data for this compound against its shorter and longer chain analogues in a single study is limited, we can infer performance characteristics based on established principles of PEGylation. The choice of PEG linker length is a critical parameter that influences various aspects of synthesis and the final product's properties.[4][5]

Parameter Short Chain (e.g., PEG2-PEG4) Medium Chain (e.g., this compound) Long Chain (e.g., PEG24 and above)
Solubility Enhancement Moderate improvement.Significant improvement for most peptides.Maximum improvement, crucial for highly hydrophobic sequences.[4]
Steric Hindrance Reduction Effective for small molecules.Good balance for peptide synthesis and bioconjugation.[3]Optimal for large biomolecules, but may hinder reactivity if too long.[6]
Coupling Efficiency in SPPS Generally high due to smaller size.High, with the benefit of preventing aggregation of the growing peptide chain.May be slightly lower due to the increased size of the reagent.
Cleavage Efficiency High.High.High, though very long chains might slightly affect cleavage kinetics.
Final Peptide Purity Good, but may be lower for aggregation-prone sequences.Generally high due to improved solvation during synthesis.High, especially for difficult sequences.
In Vivo Half-Life Minor to moderate increase.Significant increase.Substantial increase, often desired for therapeutic peptides.[7]
Potential for Steric Shielding of Active Site Low.Moderate, generally a good compromise.Higher risk, which could potentially reduce the biological activity of the peptide.[6]

Experimental Protocols

The following protocols provide a framework for the application of Fmoc-NH-PEG-CH2COOH linkers in SPPS and subsequent bioconjugation.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual SPPS

This protocol outlines the manual coupling of the PEG linker to a resin-bound peptide.

  • Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

  • Activation of this compound: In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading), a coupling agent such as HBTU (1.5-3 eq.), and HOBt (1.5-3 eq.) in DMF. Add N,N-diisopropylethylamine (DIEA) (3-6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated PEG linker solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF (3-5 times), dichloromethane (DCM) (3-5 times), and finally DMF (3-5 times).

  • Monitoring the Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.

  • Fmoc Deprotection of the PEG Linker: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10-15 minutes to remove the Fmoc group from the PEG linker, exposing the terminal amine for further peptide elongation if required.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.

SPPS_Workflow cluster_Preparation Preparation cluster_Reaction Coupling and Deprotection cluster_Continuation Synthesis Continuation Swell_Resin Swell Peptide-Resin in DMF Coupling Add activated linker to resin (2-4 hours) Swell_Resin->Coupling Activate_Linker Activate this compound with HBTU/DIEA in DMF Activate_Linker->Coupling Wash_1 Wash with DMF and DCM Coupling->Wash_1 Kaiser_Test Kaiser Test for Completion Wash_1->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Fmoc_Deprotection Treat with 20% Piperidine in DMF Kaiser_Test->Fmoc_Deprotection Negative Wash_2 Wash with DMF and DCM Fmoc_Deprotection->Wash_2 Continue_SPPS Continue with next Fmoc-Amino Acid coupling Wash_2->Continue_SPPS

Figure 2: Experimental workflow for incorporating the PEG linker in SPPS.

Protocol 2: Cleavage and Purification of the PEGylated Peptide
  • Resin Preparation: After completion of the synthesis, wash the resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and incubate at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.

  • Washing and Drying: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude PEGylated peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using an appropriate gradient.[8][9]

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[10][11]

Conclusion

This compound stands out as a highly effective and versatile tool in the arsenal of peptide chemists and drug developers. Its medium-length PEG chain offers a well-balanced profile of properties, significantly enhancing peptide solubility and stability without unduly compromising synthetic efficiency or biological activity. While shorter PEG linkers may be suitable for less demanding applications and longer linkers are preferred for maximizing in vivo half-life, the 11-unit PEG spacer provides a robust and reliable option for a wide range of applications, from the synthesis of complex peptides to the construction of sophisticated bioconjugates. The choice of the optimal linker will always depend on the specific requirements of the target molecule and its intended application, but the principles and protocols outlined in this guide provide a solid foundation for making informed decisions in the pursuit of novel and effective peptide-based therapeutics.

References

The Strategic Advantage of Fmoc-NH-PEG11-CH2COOH in Advanced Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Fmoc-NH-PEG11-CH2COOH, a heterobifunctional PEG linker, reveals its superior performance in enhancing the solubility, stability, and therapeutic efficacy of peptide-drug conjugates and other targeted therapies. The strategic incorporation of an 11-unit polyethylene glycol (PEG) chain provides optimal spacing and hydrophilicity, leading to improved pharmacokinetic profiles and target engagement.

Researchers in drug development and bioconjugation are increasingly turning to advanced linker technologies to optimize the performance of complex biomolecules. Among these, this compound has emerged as a critical tool for the synthesis of sophisticated bioconjugates, offering a unique combination of a fluorenylmethyloxycarbonyl (Fmoc)-protected amine for orthogonal synthesis strategies and a terminal carboxylic acid for versatile conjugation. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental insights and detailed protocols.

Enhanced Performance Through Optimal PEGylation

The core advantage of this compound lies in its precisely defined 11-unit PEG chain. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the biopharmaceutical properties of therapeutic agents. The hydrophilic nature of the PEG spacer enhances the solubility of hydrophobic drugs and peptides, mitigates aggregation, and can shield the conjugate from proteolytic degradation and immunogenic responses.

While various PEG linker lengths are available, the 11-unit chain in this compound often provides an optimal balance between increased hydrodynamic radius and maintaining potent biological activity. Shorter linkers may not provide sufficient spacing to overcome steric hindrance, potentially impeding the interaction of the conjugated molecule with its target. Conversely, excessively long linkers can sometimes negatively impact binding affinity or lead to unfavorable pharmacokinetic properties.

A pertinent case study, while not involving the exact 11-unit PEG linker, highlights the functional benefits of a similar Fmoc-protected PEG linker in enhancing biological accessibility. In a study focused on the development of peptide surfaces for proteolytic enzyme detection, researchers utilized a HOOC-PEG(6)-NH-Fmoc linker to immobilize a fluorescently labeled pentapeptide. The results demonstrated that the inclusion of the PEG linker significantly increased the number of immobilized peptides and, more importantly, enhanced the rate of enzymatic digestion.[1] This was attributed to the PEG spacer providing greater accessibility of the peptide to the enzyme, a principle that directly translates to the improved target access of PEGylated therapeutics in vivo.[1]

Comparative Performance Data

While direct head-to-head studies detailing the performance of this compound against a wide array of other specific linkers in a single application are not extensively published, the broader body of research on PEG linkers in bioconjugation provides a strong basis for comparison. The following table summarizes expected performance characteristics based on established principles of PEGylation and bioconjugation.

FeatureThis compoundShorter Chain PEG Linker (e.g., PEG3)Non-PEG Hydrocarbon Linker
Solubility Enhancement HighModerateLow
Steric Hindrance Reduction HighModerateLow
Proteolytic Stability HighModerateLow
Bioconjugation Yield Generally high due to improved solubility of intermediatesCan be lower with hydrophobic moleculesVariable, often lower due to aggregation
In Vivo Half-Life ExtendedModerately extendedMinimal to no extension
Target Accessibility ExcellentGoodPotentially hindered

Key Experimental Protocols

The utility of this compound is best illustrated through its application in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual coupling of the linker to a resin-bound peptide.

Materials:

  • Peptide-on-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Washing solvents: DCM (Dichloromethane), DMF

  • Deprotection solution: 20% piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Activation of this compound: In a separate vessel, dissolve this compound (2 eq.), HBTU (1.95 eq.), and HOBt (2 eq.) in DMF. Add DIPEA (4 eq.) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated linker solution to the resin and agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating successful coupling.

  • Subsequent Steps: The terminal Fmoc group on the PEG linker can now be deprotected using 20% piperidine in DMF to reveal a primary amine for further peptide elongation or conjugation. Alternatively, the peptide can be cleaved from the resin, leaving the Fmoc-protected PEG-amine for solution-phase conjugation.

Visualizing the Workflow and Applications

The following diagrams illustrate the key processes and advantages of using this compound.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Conjugation Bioconjugation Resin Peptide on Solid Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling of This compound Deprotection->Coupling Cleavage Cleavage from Resin Coupling->Cleavage Purification Purification Cleavage->Purification Final_Conjugate Peptide-PEG-Drug Conjugate Purification->Final_Conjugate signaling_pathway cluster_comparison Comparative Advantage of PEG11 Linker cluster_outcomes_short Outcome with Short Linker cluster_outcomes_peg11 Outcome with PEG11 Linker Drug_Molecule Therapeutic Payload (e.g., Peptide, Small Molecule) Short_Linker Short Linker (e.g., Alkyl Chain) Drug_Molecule->Short_Linker Conjugation PEG11_Linker This compound Drug_Molecule->PEG11_Linker Conjugation Aggregation Aggregation Short_Linker->Aggregation Low_Solubility Low Solubility Short_Linker->Low_Solubility Rapid_Clearance Rapid Clearance Short_Linker->Rapid_Clearance High_Solubility High Solubility PEG11_Linker->High_Solubility Improved_PK Improved PK Profile PEG11_Linker->Improved_PK Enhanced_Efficacy Enhanced Efficacy PEG11_Linker->Enhanced_Efficacy

References

A Comparative Guide to Alternative Linkers for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, offering a more efficient and streamlined alternative to solution-phase synthesis. A critical component in this methodology is the linker, a chemical moiety that anchors the nascent peptide chain to the solid support. The choice of linker dictates the conditions under which the peptide is ultimately cleaved from the resin and can significantly influence the purity and yield of the final product. While traditional linkers like Wang and Rink Amide are widely used, a diverse array of alternative linkers has been developed to address specific challenges in peptide synthesis, such as preventing side reactions or enabling the synthesis of complex peptides.

This guide provides a comprehensive comparison of various alternative linkers for SPPS, detailing their advantages, disadvantages, and associated experimental data.

Acid-Labile Linkers: Beyond the Standard Wang Resin

Acid-labile linkers are cleaved by treatment with an acid, typically trifluoroacetic acid (TFA). While Wang resin is a stalwart in this category for producing C-terminal carboxylic acids, alternatives offer distinct advantages, particularly in minimizing common side reactions.

2-Chlorotrityl Chloride (2-CTC) Resin: This linker is characterized by its high acid lability, allowing for cleavage under very mild acidic conditions (e.g., 1-5% TFA in dichloromethane).[1] This mild cleavage is particularly beneficial for synthesizing protected peptide fragments that can be used in subsequent convergent synthesis strategies.[2] The steric bulk of the trityl group also effectively minimizes racemization of the C-terminal amino acid during loading and reduces the formation of diketopiperazines, a common side reaction with proline-containing peptides.[1][3]

Pros:

  • Cleavage under very mild acidic conditions, preserving acid-sensitive protecting groups.[1]

  • Minimizes racemization of the first amino acid.[2]

  • Reduces diketopiperazine formation.[1][3]

  • Suitable for the synthesis of protected peptide fragments.[2]

Cons:

  • High acid lability requires stringent anhydrous and acid-free conditions during synthesis to prevent premature cleavage.[1]

  • May not be ideal for the synthesis of very long peptides due to the risk of premature cleavage.[2]

Amide-Producing Linkers: Alternatives to Rink Amide

For peptides with a C-terminal amide, which is common for many biologically active peptides, Rink Amide resin is a popular choice.[4] However, other linkers offer different cleavage characteristics and may be more suitable for specific applications.

Sieber Amide Resin: This linker is more acid-sensitive than the Rink Amide linker, allowing for the cleavage of protected peptide amides under milder acidic conditions (e.g., 1% TFA in DCM).[5][6] This can be advantageous when working with peptides containing sensitive amino acids.[5] The Sieber linker is also reported to be less sterically hindered than the Rink linker, which can be beneficial in certain applications.[6]

Pros:

  • Cleavage under mild acidic conditions to yield protected peptide amides.[5][6]

  • Potentially cleaner products for peptides with sensitive functional groups.[5]

  • Less sterically hindered than Rink Amide resin.[6]

Cons:

  • The increased acid lability may lead to premature cleavage if synthesis conditions are not carefully controlled.

Safety-Catch Linkers: Orthogonal Cleavage Strategies

Safety-catch linkers introduce an additional layer of orthogonality to SPPS. These linkers are stable to the conditions used for both Fmoc and Boc protecting group removal but can be "activated" by a specific chemical transformation to become labile for cleavage.[7][8] This two-step cleavage process provides greater control and flexibility in peptide synthesis.[7][8]

A common strategy involves a linker that is stable to acid and base but becomes acid-labile after a reduction step or base-labile after an oxidation step.[7][9] For example, a sulfoxide-containing linker can be stable during synthesis and then reduced to a sulfide, which is then susceptible to acid-catalyzed cleavage.[7]

Pros:

  • Offers an orthogonal cleavage strategy, enhancing synthetic flexibility.[7][8]

  • Allows for on-resin modifications of the peptide before cleavage.

  • Can be used to synthesize cyclic peptides and other complex structures.[10]

Cons:

  • Requires additional activation and cleavage steps, which can add complexity to the workflow.

  • Activation conditions may not be compatible with all amino acid residues.

Base-Labile Linkers: An Alternative to Acidic Cleavage

Base-labile linkers provide an alternative to the more common acid-labile linkers, offering a different set of cleavage conditions that can be advantageous for certain peptides.

Oxime Resin: Peptides can be cleaved from oxime resin using a variety of nucleophiles, allowing for the synthesis of peptide acids, amides, or esters from the same resin-bound peptide.[4]

Pros:

  • Versatile, allowing for the generation of different C-terminal functionalities.[4]

  • Cleavage under non-acidic conditions.

Cons:

  • Cleavage conditions can sometimes be harsh and may not be suitable for all peptides.

Photocleavable Linkers: Mild and Reagent-Free Cleavage

Photocleavable linkers offer a mild and "reagent-free" method for peptide cleavage, relying on UV irradiation to release the peptide from the solid support.[11] This method is particularly useful when the final peptide is intended for biological assays where residual cleavage reagents could interfere. Common photocleavable linkers are based on the o-nitrobenzyl moiety.[12]

Pros:

  • Mild cleavage conditions without the need for harsh chemical reagents.[11]

  • Cleavage can be performed directly in aqueous buffers suitable for biological assays.

  • Orthogonal to most other protecting groups and cleavage strategies.

Cons:

  • Photocleavage may not always be quantitative, leading to lower yields.

  • The wavelength of UV light used for cleavage may potentially damage sensitive amino acids.[1]

  • Specialized equipment (a UV light source) is required.

Hydrophilic Linkers: Enhancing Solubility and Synthesis of Difficult Peptides

Hydrophilic linkers, often based on polyethylene glycol (PEG), can improve the solvation of the resin-bound peptide, which is particularly beneficial for the synthesis of hydrophobic or aggregation-prone "difficult" peptides.[11][13] By increasing the polarity of the solid support environment, these linkers can enhance coupling efficiencies and lead to higher purity of the final product.[13]

Pros:

  • Improves the synthesis of hydrophobic and difficult peptide sequences.[13]

  • Can increase the solubility of the final peptide.[14]

  • Enhances the biocompatibility of the resulting peptide conjugate in some applications.[11]

Cons:

  • May be more expensive than standard polystyrene-based resins.

  • The linker itself can sometimes interfere with downstream applications.

Quantitative Data Comparison

The following tables summarize available quantitative data for the performance of different linkers. It is important to note that direct comparisons can be challenging as yields and purity are highly dependent on the peptide sequence and synthesis conditions.

Table 1: Comparison of Cleavage Yield and Purity for Selected Linkers

Linker TypeLinker ExamplePeptide SequenceCleavage ConditionsCleavage Yield (%)Crude Purity (%)Reference
Acid-LabileWangModel Peptide95% TFA, 2.5% H₂O, 2.5% TISModerate to High50 - 90[3]
Acid-Labile2-ChlorotritylModel Peptide1-5% TFA in DCMHighGenerally high[1][3]
Amide-ProducingRink AmideModel Peptide95% TFA, 2.5% H₂O, 2.5% TISModerate to High52 - 90+[3]
Amide-ProducingSieber AmideProtected Peptide Amide1% TFA in DCMHighHigh[5][6]
Safety-CatchDSB Linkerγ-endorphinSiCl₄-thioanisole-anisole-TFA (3h)94Not specified[7]
Base-LabileReductively Cleavable LinkerModel PeptidesMeNH₂ (pH 11)22-40Higher than base-labile linker[5]

Table 2: Comparison of Side Reactions for Selected Linkers

Linker TypeLinker ExampleSide ReactionObservationReference
Acid-LabileWangRacemizationCan be significant, especially during loading[2]
Acid-Labile2-ChlorotritylRacemizationMinimized due to steric hindrance[1]
Acid-LabileWangDiketopiperazine FormationProne to occur with specific sequences (e.g., Pro at C-terminus)[2]
Acid-Labile2-ChlorotritylDiketopiperazine FormationPrevented due to steric hindrance[1][3]
Safety-CatchDpr(Phoc) LinkerDiketopiperazine FormationSuccessfully used to avoid DKP formation[7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Cleavage of a Peptide from 2-Chlorotrityl Chloride (2-CTC) Resin (to obtain a protected peptide)

Materials:

  • Peptide-loaded 2-CTC resin (dried)

  • Cleavage solution: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 10% Pyridine in Methanol

  • DCM

  • Methanol

Procedure:

  • Swell the dried peptide-resin in DCM in a sealable sintered glass funnel.

  • Remove the excess DCM.

  • Add the cleavage solution (1% TFA in DCM) to the resin (10 mL per gram of resin).

  • Seal the funnel and shake for 2 minutes.

  • Filter the solution under nitrogen pressure into a flask containing the neutralization solution (2 mL of 10% pyridine in methanol).

  • Repeat steps 3-5 up to 10 times, monitoring the cleavage by TLC or HPLC.

  • Wash the resin with DCM and Methanol and combine the filtrates.

  • Evaporate the combined filtrates under reduced pressure to obtain the protected peptide.

(Source: Adapted from MilliporeSigma Protocol)

Protocol 2: Two-Step Cleavage of a Peptide from a Reductive-Acidolytic Safety-Catch Linker (Mmsb Linker)

Step 1: Reduction of the Sulfoxide Materials:

  • Peptide-loaded Mmsb resin

  • Me₃SiCl

  • Ph₃P

  • DCM

Procedure:

  • Swell the peptide-resin in DCM.

  • Add a solution of Me₃SiCl and Ph₃P in DCM to the resin.

  • Stir the reaction mixture at room temperature for the time determined by optimization (e.g., 1-2 hours).

  • Wash the resin thoroughly with DCM to remove excess reagents.

Step 2: Acidolytic Cleavage Materials:

  • Reduced peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Treat the reduced peptide-resin with the cleavage cocktail for 1-2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolate the peptide by centrifugation and wash with cold diethyl ether.

  • Dry the peptide under vacuum.

(Source: Adapted from Albericio, F. et al.)[7]

Protocol 3: Photocleavage of a Peptide from a Photolabile Linker

Materials:

  • Peptide-loaded photolabile resin

  • Solvent for irradiation (e.g., buffer, methanol, or acetonitrile/water mixture)

  • UV lamp (e.g., 365 nm)

Procedure:

  • Suspend the peptide-resin in the desired solvent in a UV-transparent reaction vessel.

  • Irradiate the suspension with a UV lamp at the appropriate wavelength (e.g., 365 nm) for a specified period (e.g., 1-4 hours). The optimal irradiation time should be determined experimentally.[15]

  • Monitor the progress of the cleavage by taking aliquots of the supernatant and analyzing by HPLC.

  • After completion of the cleavage, filter the resin and collect the filtrate containing the cleaved peptide.

  • Lyophilize the solution to obtain the peptide.

(Source: Adapted from Holmes, C. P. et al. and Nielsen, J. et al.)

Visualizing Peptide Synthesis Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows in peptide synthesis using alternative linkers.

Safety_Catch_Linker_Workflow cluster_synthesis Peptide Synthesis cluster_activation_cleavage Activation & Cleavage start Start with Safety-Catch Resin synthesis Elongate Peptide Chain (Fmoc/Boc Chemistry) start->synthesis stable Linker is Stable synthesis->stable activation Activate Linker (e.g., Reduction or Oxidation) stable->activation cleavage Cleave Peptide (Acidic or Basic Conditions) activation->cleavage peptide Cleaved Peptide cleavage->peptide

Caption: Workflow for a safety-catch linker in SPPS.

Linker_Cleavage_Comparison cluster_peptide_resin Peptide-Resin cluster_cleavage_methods Cleavage Methods peptide_resin Synthesized Peptide on Resin acid Acid-Labile (e.g., TFA) peptide_resin->acid base Base-Labile (e.g., Piperidine) peptide_resin->base photo Photolabile (e.g., UV Light) peptide_resin->photo safety Safety-Catch (Activation + Cleavage) peptide_resin->safety

Caption: Comparison of different cleavage strategies for SPPS.

Conclusion

The selection of a linker in solid-phase peptide synthesis is a critical decision that influences the overall success of the synthesis. While traditional linkers remain valuable tools, the diverse array of alternative linkers provides researchers with a powerful toolkit to address specific challenges, from minimizing side reactions to enabling the synthesis of complex and modified peptides. By carefully considering the pros and cons of each linker type and utilizing optimized experimental protocols, researchers can enhance the efficiency, yield, and purity of their synthetic peptides, ultimately accelerating drug discovery and development.

References

A Comparative Guide to the Stability of Amide Bonds Formed by PEGylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy to enhance the therapeutic properties of peptides and proteins. This guide provides an in-depth evaluation of the stability of the amide bond formed using Fmoc-NH-PEG11-CH2COOH, a common building block in solid-phase peptide synthesis (SPPS), and compares its performance with alternative PEGylating agents.

The stability of the linkage between a therapeutic molecule and its PEG chain is paramount, directly influencing the pharmacokinetic profile, efficacy, and safety of the conjugate. An unstable linkage can lead to premature cleavage of the PEG moiety, negating the benefits of PEGylation and potentially leading to off-target effects. This guide will demonstrate that the amide bond, irrespective of the specific PEGylating agent used for its formation, is exceptionally stable under physiological conditions.

Performance Comparison of PEGylating Agents for Amide Bond Formation

The selection of a PEGylating agent for amide bond formation often depends on the synthesis strategy. This compound is designed for incorporation during SPPS, while other reagents, such as PEG-NHS esters, are typically used for the post-synthetic modification of purified peptides or proteins. Despite these different applications, the resulting amide bond exhibits comparable and robust stability.

FeatureThis compoundmPEG-Succinimidyl Propionate (mPEG-SPA)mPEG-Succinimidyl Valerate (mPEG-SVA)
Application Solid-Phase Peptide Synthesis (SPPS)Post-synthetic conjugation in solutionPost-synthetic conjugation in solution
Reactive Group Carboxylic Acid (-COOH)N-Hydroxysuccinimide (NHS) EsterN-Hydroxysuccinimide (NHS) Ester
Target Functional Group Primary Amine (e.g., N-terminus, Lysine side chain)Primary Amine (e.g., N-terminus, Lysine side chain)Primary Amine (e.g., N-terminus, Lysine side chain)
Linkage Formed Secondary AmideSecondary AmideSecondary Amide
Amide Bond Half-Life (pH 7.4, 37°C) Extremely long (estimated in years)[1][2]Extremely long (estimated in years)[1][2]Extremely long (estimated in years)[1][2]
Key Advantage Precise, site-specific incorporation of PEG during peptide synthesis.High reactivity and good stability in aqueous solution.[3][4]Offers higher stability in aqueous solution compared to other NHS esters due to a longer alkane linker.[5][6]

Summary of Stability: The amide bond is one of the most stable covalent linkages in biochemistry, with an estimated half-life for uncatalyzed hydrolysis at neutral pH of up to 1000 years.[1] This inherent stability is a key feature of the amide bonds formed by this compound and its alternatives. For all practical purposes in drug development, these bonds can be considered non-cleavable under physiological conditions, ensuring the permanent attachment of the PEG chain to the therapeutic molecule.

Experimental Protocols for Amide Bond Stability Evaluation

To experimentally verify the stability of the amide bond in a PEGylated peptide, a plasma stability assay is a standard method. This assay simulates the physiological environment and can detect any potential degradation over time.

Protocol: Plasma Stability Assay

1. Objective: To assess the stability of the amide bond in a PEGylated peptide by incubating it in plasma and monitoring for the appearance of the non-PEGylated peptide over time.

2. Materials:

  • PEGylated peptide of interest
  • Lyophilized plasma (human, mouse, or rat)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector
  • Incubator set to 37°C
  • Microcentrifuge tubes

3. Procedure:

  • Reconstitute Plasma: Reconstitute lyophilized plasma with PBS according to the manufacturer's instructions.
  • Prepare Peptide Stock Solution: Prepare a stock solution of the PEGylated peptide in PBS at a concentration of 1 mg/mL.
  • Incubation:
  • In a microcentrifuge tube, add 90 µL of the reconstituted plasma.
  • Pre-warm the plasma at 37°C for 5 minutes.
  • Add 10 µL of the PEGylated peptide stock solution to the plasma to achieve a final concentration of 100 µg/mL.
  • Vortex briefly to mix.
  • Incubate the sample at 37°C.
  • Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
  • Sample Quenching and Protein Precipitation:
  • At each time point, withdraw a 20 µL aliquot of the incubation mixture.
  • Add the aliquot to a microcentrifuge tube containing 40 µL of ACN with 0.1% TFA to precipitate plasma proteins and stop any enzymatic activity.
  • Vortex for 30 seconds.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • HPLC Analysis:
  • Carefully collect the supernatant.
  • Inject 20 µL of the supernatant onto the HPLC system.
  • Analyze the sample using a suitable gradient of water/ACN with 0.1% TFA.
  • Monitor the chromatogram for the peak corresponding to the intact PEGylated peptide and any potential peak corresponding to the non-PEGylated peptide.
  • Data Analysis:
  • Quantify the peak area of the intact PEGylated peptide at each time point.
  • Plot the percentage of the remaining intact PEGylated peptide against time.
  • A stable amide bond will result in no significant decrease in the peak area of the intact PEGylated peptide over the 72-hour period.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow of the plasma stability assay.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Start reconstitute_plasma Reconstitute Plasma start->reconstitute_plasma prepare_peptide Prepare Peptide Stock start->prepare_peptide mix Mix Peptide with Plasma reconstitute_plasma->mix prepare_peptide->mix incubate Incubate at 37°C mix->incubate quench Quench & Precipitate Proteins incubate->quench Time Points (0-72h) hplc HPLC Analysis quench->hplc data_analysis Data Analysis hplc->data_analysis end End data_analysis->end

Caption: Workflow for the plasma stability assay of a PEGylated peptide.

logical_relationship cluster_reagents PEGylating Reagents cluster_reaction Reaction cluster_result Result fmoc_peg This compound amide_bond Formation of Stable Amide Bond fmoc_peg->amide_bond peg_nhs PEG-NHS Esters (mPEG-SPA, mPEG-SVA) peg_nhs->amide_bond peptide Peptide with Primary Amine peptide->amide_bond stable_conjugate Stable PEG-Peptide Conjugate amide_bond->stable_conjugate

Caption: Logical relationship of PEGylating reagents to form a stable amide bond.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-NH-PEG11-CH2COOH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Fmoc-NH-PEG11-CH2COOH, a PEGylated amino acid commonly used in peptide synthesis and bioconjugation. By adhering to these protocols, laboratories can maintain a safe working environment and comply with regulatory standards.

Core Principles of Disposal

The disposal of this compound is governed by the properties of its constituent parts: the fluorenylmethyloxycarbonyl (Fmoc) group, the polyethylene glycol (PEG) linker, and the carboxylic acid terminus. While polyethylene glycol is generally considered biodegradable and of low toxicity, the overall compound should be treated as a chemical waste.[1] The primary disposal route is through a licensed chemical waste contractor.[1] In-lab treatment, specifically neutralization of the carboxylic acid group, may be permissible under strict conditions and in accordance with local regulations.

Quantitative Data for Disposal Considerations

ParameterGuidelineSource(s)
pH for Sewer Disposal (after neutralization) 5.0 - 9.0[2][3][4]
Concentration for In-Lab Neutralization Dilute to <10% before neutralization[5][6]
Quantity Limit for In-Lab Neutralization Small quantities (e.g., < 25 mL of concentrate)[2]
Sewer Disposal Quantity Limit (Post-treatment) Generally a few hundred grams or milliliters per day[3][7]
Water Dilution for Sewer Disposal (Post-treatment) Flush with at least 100-fold excess of water[3][7]

Experimental Protocol: In-Lab Neutralization of Carboxylic Acid Waste

This protocol is intended for small quantities of aqueous waste containing this compound and should only be performed after obtaining approval from your institution's EHS department. This procedure should not be used for waste containing heavy metals or other hazardous substances.

Materials:

  • Waste solution containing this compound

  • Basic solution (e.g., 1 M Sodium Hydroxide or a saturated solution of Sodium Bicarbonate)

  • Acidic solution (e.g., 1 M Hydrochloric Acid) for back-titration if needed

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Large beaker for the neutralization reaction

Procedure:

  • Work in a Ventilated Area: Perform the entire procedure in a certified chemical fume hood.

  • Dilution: If the waste is concentrated, slowly add it to a large volume of cold water in the beaker to dilute it to a concentration of less than 10%.[5][6] Caution: Always add acid to water, never the other way around.

  • Neutralization:

    • Place the beaker with the diluted waste solution on a stir plate and add a stir bar.

    • Begin stirring the solution.

    • Slowly add the basic solution dropwise to the acidic waste. Be aware that neutralization reactions can generate heat.[2]

    • Monitor the pH of the solution continuously using a pH meter or periodically with pH indicator strips.

  • pH Adjustment: Continue adding the base until the pH of the solution is between 5.0 and 9.0.[2][3][4] If you overshoot the target pH, use a dilute acid solution to bring it back within the acceptable range.

  • Final Disposal: Once the pH is confirmed to be within the acceptable range and the solution is at room temperature, it can be flushed down the sanitary sewer with a large volume of running water (at least 100 times the volume of the neutralized solution).[3][7]

  • Record Keeping: Document the neutralization procedure, including the chemical name, volume treated, and final pH, in a laboratory waste treatment log.[4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess_contamination Assess for Additional Hazardous Contaminants (e.g., heavy metals, solvents) start->assess_contamination contaminated Contaminated with Hazardous Material assess_contamination->contaminated Yes not_contaminated Aqueous Solution of This compound Only assess_contamination->not_contaminated No hazardous_waste Collect in a Labeled, Sealed Container as Hazardous Chemical Waste contaminated->hazardous_waste consult_ehs Consult Institutional EHS for Guidance not_contaminated->consult_ehs in_lab_neutralization In-Lab Neutralization Permitted? consult_ehs->in_lab_neutralization neutralize Follow Neutralization Protocol (pH 5.0-9.0) in_lab_neutralization->neutralize Yes in_lab_neutralization->hazardous_waste No sewer_disposal Dispose to Sanitary Sewer with Copious Water neutralize->sewer_disposal end End of Disposal Process sewer_disposal->end waste_pickup Arrange for Pickup by Licensed Hazardous Waste Contractor hazardous_waste->waste_pickup waste_pickup->end

Disposal Decision Workflow for this compound

Disclaimer: This guide is intended for informational purposes only and is based on general principles for laboratory chemical waste disposal. It is not a substitute for institutional protocols and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-NH-PEG11-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Fmoc-NH-PEG11-CH2COOH, a common PEG linker used in peptide synthesis and bioconjugation. Adherence to these procedural steps will minimize risk and streamline your workflow.

While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, it is crucial to follow standard laboratory safety protocols to mitigate any potential risks.[1] The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended to ensure personal safety:

  • Eye Protection : Use chemical safety goggles or glasses with side shields that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][3]

  • Hand Protection : Wear common chemical-resistant gloves, such as nitrile gloves.[1] Gloves must be inspected before use, and proper glove removal technique (without touching the glove's outer surface) should be employed to avoid skin contact.[3]

  • Skin and Body Protection : A laboratory coat is essential to protect against accidental splashes.[4]

  • Respiratory Protection : In situations where dust formation is possible, use a type N95 (US) or type P1 (EN 143) dust mask.[3] It is advisable to avoid inhaling any vapor or gas.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound will ensure a safe and efficient experimental process.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1][5]

  • Ensure that safety showers and eyewash stations are readily accessible.

  • Before starting, familiarize yourself with the location of spill containment materials.

2. Handling the Compound:

  • Avoid direct contact with the skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory where this chemical is being handled.[5]

  • Wash hands thoroughly after handling the compound.[5]

3. Storage:

  • Store the compound in a tightly closed container in a dry and well-ventilated place.[6]

  • Recommended storage temperatures are between 2-8°C or at -5°C, keeping it dry and away from sunlight.[7]

  • Avoid strong oxidizing agents as they are incompatible materials.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Chemical Waste : Dispose of the contents and container in accordance with federal, state, and local environmental control regulations.[6] Do not flush down the sewer.[1]

  • Contaminated Materials : Absorb any spills with an inert material such as vermiculite, dry sand, or earth, and place it in a chemical waste container.[1]

  • Contaminated PPE : Dispose of contaminated gloves and other protective equipment as chemical waste in accordance with applicable laws and good laboratory practices.[3]

Quantitative Safety Data

For quick reference, the following table summarizes key safety and handling information.

ParameterValue/InstructionSource
GHS Classification Not a hazardous substance or mixture[1]
Storage Temperature 2-8°C or -5°C[7]
Incompatible Materials Strong oxidizing agents[1]
Eye Protection Chemical safety goggles (NIOSH or EN 166 approved)[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)[1]
Respiratory Protection N95 (US) or P1 (EN 143) dust mask if dust is formed[3]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_workspace handle_retrieve Retrieve this compound from Storage (2-8°C or -5°C) prep_workspace->handle_retrieve Proceed to Handling handle_weigh Weigh/Measure Compound handle_retrieve->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decontaminate Decontaminate Work Surfaces handle_procedure->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_chem Dispose of Chemical Waste (in approved container) cleanup_decontaminate->cleanup_dispose_chem cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_dispose_chem->cleanup_dispose_ppe cleanup_wash Wash Hands Thoroughly cleanup_dispose_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。